molecular formula C10H19NO3 B115788 tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate CAS No. 154737-89-0

tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate

Cat. No.: B115788
CAS No.: 154737-89-0
M. Wt: 201.26 g/mol
InChI Key: SBUKINULYZANSP-YUMQZZPRSA-N
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Description

Tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate is a useful research compound. Its molecular formula is C10H19NO3 and its molecular weight is 201.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUKINULYZANSP-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@@H](C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70616536
Record name tert-Butyl [(1S,3S)-3-hydroxycyclopentyl]carbamate
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Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154737-89-0, 207729-04-2
Record name tert-Butyl [(1S,3S)-3-hydroxycyclopentyl]carbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate
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Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate, a key chiral building block in medicinal chemistry.

Core Chemical Properties

This compound is a carbamate-protected aminocyclopentanol derivative. Its stereochemistry makes it a valuable intermediate in the synthesis of complex chiral molecules.

PropertyValueSource
IUPAC Name tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate[1]
CAS Number 154737-89-0[1][2]
Molecular Formula C₁₀H₁₉NO₃[1][2]
Molecular Weight 201.26 g/mol [1][2]
Predicted Boiling Point 320.8 °C at 760 mmHg[]
Predicted Density 1.08 g/cm³[]
Calculated XLogP3 1.2[1]
Topological Polar Surface Area (TPSA) 58.56 Ų[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bond Count 3[2]
Purity Typically ≥95%[2]
Appearance White to yellow solid[4]
Storage Store at room temperature, sealed in a dry place.[2][5]

Spectroscopic Data

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is typically achieved through the Boc-protection of its corresponding amine precursor, (1S,3S)-3-aminocyclopentanol. Below is a general experimental protocol based on standard N-Boc protection procedures.

Reaction:

(1S,3S)-3-aminocyclopentanol + Di-tert-butyl dicarbonate (Boc₂O) → this compound

Materials:

  • (1S,3S)-3-aminocyclopentanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as a base

  • Solvent: A mixture of water and tetrahydrofuran (THF) (e.g., 1:2 v/v) or other suitable organic solvents like dichloromethane (DCM).

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) for drying

  • Solvents for extraction (e.g., ethyl acetate, dichloromethane)

  • Brine solution

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve (1S,3S)-3-aminocyclopentanol (1.0 equivalent) and a suitable base such as triethylamine (1.5 equivalents) in the chosen solvent system. Stir the mixture at room temperature until all solids are dissolved.

  • Addition of Boc Anhydride: Cool the reaction mixture to 0 °C using an ice bath. To this solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 to 1.5 equivalents) portion-wise.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for approximately 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting amine.

  • Workup: Once the reaction is complete, if THF was used, remove it under reduced pressure. Dilute the remaining aqueous residue with water and extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with a mild acid (e.g., 1M HCl) to remove excess base, followed by water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Synthesis of the Precursor: (1R,3S)-3-aminocyclopentanol

A method for the preparation of the enantiomerically pure precursor, (1R,3S)-3-aminocyclopentanol hydrochloride, has been described in the patent literature.[6] This multi-step synthesis involves a hetero-Diels-Alder reaction, selective reduction, enzymatic chiral resolution, and subsequent deprotection steps.[6]

Role in Drug Development and Signaling Pathways

This compound is a crucial chiral intermediate in the synthesis of various pharmaceutical compounds.[] Its most notable application is in the synthesis of the anti-HIV drug, Bictegravir .

Bictegravir is an integrase strand transfer inhibitor (INSTI). It targets the HIV-1 integrase enzyme, which is essential for the replication of the virus. By binding to the active site of the integrase, Bictegravir prevents the integration of the viral DNA into the host cell's genome, thereby halting the viral life cycle.

The following diagram illustrates the simplified mechanism of action of Bictegravir, highlighting the step it inhibits in the HIV replication cycle.

HIV_Replication_Inhibition HIV_Virus HIV Virus Host_Cell Host Cell (CD4+ T-cell) Viral_RNA Viral RNA Host_Cell->Viral_RNA Reverse Transcription Viral_DNA Viral DNA Viral_RNA->Viral_DNA Integrase HIV Integrase Viral_DNA->Integrase Integration Integration into Host DNA Provirus Provirus Integration->Provirus Replication Production of New Viral RNA and Proteins Provirus->Replication New_Virus New HIV Virions Replication->New_Virus New_Virus->HIV_Virus Maturation and Release Bictegravir Bictegravir Bictegravir->Integrase Inhibits Integrase->Integration

Caption: Inhibition of HIV Replication by Bictegravir.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable chiral building block with significant applications in the pharmaceutical industry, particularly in the synthesis of antiviral agents like Bictegravir. Its well-defined stereochemistry is critical for the biological activity of the final drug products. This guide provides essential chemical and procedural information to support its use in research and drug development.

References

A Technical Guide to tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate, a chiral building block crucial in medicinal chemistry and pharmaceutical synthesis. This guide details its chemical identity, physicochemical properties, plausible synthetic routes, and relevant experimental protocols.

Chemical Identity and Structure

tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate is a carbamate-protected derivative of (1S,3S)-3-aminocyclopentanol. The tert-butoxycarbonyl (Boc) group serves as a common protecting group for the amine functionality, allowing for selective reactions at other sites of the molecule. Its specific stereochemistry makes it a valuable intermediate in the asymmetric synthesis of complex pharmaceutical agents.

IUPAC Name: tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate[1]

Chemical Structure:

Figure 1: 2D Structure of tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate.

Physicochemical and Chemical Properties

The properties of this compound are summarized below. All data is computationally derived unless otherwise specified.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
CAS Number 154737-89-0[1][2]
Molecular Formula C₁₀H₁₉NO₃[1][2]
Molecular Weight 201.26 g/mol [1][2]
Canonical SMILES CC(C)(C)OC(=O)N[C@H]1CC--INVALID-LINK--O[1]
InChI Key SBUKINULYZANSP-YUMQZZPRSA-N[1]

Table 2: Computed Physicochemical Data

PropertyValueSource
XLogP3 1.2[1]
Topological Polar Surface Area (TPSA) 58.6 Ų[1]
Hydrogen Bond Donor Count 2[1][2]
Hydrogen Bond Acceptor Count 3[1][2]
Rotatable Bond Count 2[1][2]
Exact Mass 201.13649347 Da[1]
Purity ≥95%[2]
Storage Conditions Room temperature or 2-8°C, sealed in dry conditions.[2][3]

Synthesis and Experimental Protocols

The synthesis of tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate is not directly detailed in the provided literature. However, a logical synthetic pathway can be constructed based on established methods for creating chiral aminocyclopentanols and their subsequent protection. The key precursor is (1S,3S)-3-aminocyclopentanol.

Synthesis of (1S,3S)-3-Aminocyclopentanol Precursor

The synthesis of the enantiomerically pure aminocyclopentanol core is the most critical step. Methods for the related (1R,3S) isomer, a key intermediate for the antiviral drug Bictegravir, are well-documented and rely on asymmetric synthesis to establish the two chiral centers.[4][5] A common strategy involves an asymmetric hetero-Diels-Alder reaction.[5]

workflow A Cyclopentadiene + Chiral N-Acyl Hydroxylamine Compound B Asymmetric Hetero- Diels-Alder Reaction A->B C Cycloaddition Adduct (cis-2-oxa-3-azabicyclo[2.2.1]heptene derivative) B->C D Reduction Steps (e.g., N-O and C=C bond reduction) C->D E (1S,3S)-3-Aminocyclopentanol D->E

Figure 3: Experimental workflow for the Boc-deprotection of the hydroxycyclopentyl carbamate.

Applications in Drug Development

tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate is not typically used as a therapeutic agent itself. Instead, its value lies in its role as a chiral building block. The distinct spatial arrangement of its amine and hydroxyl groups, locked in a cyclopentyl ring, makes it an ideal starting point for synthesizing more complex molecules where stereochemistry is critical for biological activity. The carbamate serves as a stable protecting group, making the compound a versatile intermediate for multi-step syntheses of novel drug candidates.

References

Synthesis of chiral 3-aminocyclopentanol isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Chiral 3-Aminocyclopentanol Isomers

Introduction

3-Aminocyclopentanol is a chiral molecule of significant interest in medicinal chemistry and drug development.[1] Its rigid cyclopentane core, combined with the specific spatial arrangement of its amino and hydroxyl groups, renders it a valuable chiral building block for synthesizing complex, biologically active molecules. The molecule possesses two stereocenters, giving rise to four distinct stereoisomers: the cis isomers, (1S,3S) and (1R,3R), and the trans isomers, (1R,3S) and (1S,3R).[1][2][3]

The precise three-dimensional structure is critical, as it governs the molecule's interaction with biological targets like enzymes and receptors.[1] Consequently, one stereoisomer may exhibit the desired pharmacological effect, while others could be inactive or cause adverse side effects.[1] A prominent example is the use of the (1R,3S) isomer as a key intermediate in the synthesis of the anti-HIV drug Bictegravir.[1][3]

The stereoselective synthesis and efficient separation of these isomers are paramount.[1] Key strategies to achieve enantiomerically pure 3-aminocyclopentanol isomers include asymmetric synthesis, chemo-enzymatic methods, and the resolution of racemic mixtures.[1][2] This guide provides a comprehensive overview of prevalent synthetic methodologies, supported by detailed experimental protocols, comparative data, and process visualizations.

Physicochemical and Spectroscopic Data

A thorough understanding of the distinct physicochemical properties of each stereoisomer is fundamental for their identification, characterization, and quality control.

Property (1R,3S)-3-Aminocyclopentanol HCl (1S,3S)-3-Aminocyclopentanol Isomer Data
CAS Number 1279032-31-3[2]Not consistently available
Molecular Formula C₅H₁₂ClNO[2]C₅H₁₁NO[1]
Molecular Weight 137.61 g/mol [2]101.15 g/mol
Appearance White to pale yellow solid[2]Data not available
Melting Point 93-96°C[2]Data not available
Solubility Soluble in Ethanol; Slightly soluble in DMSO and Water[2]Data not available

Stereochemical Relationships

The four stereoisomers of 3-aminocyclopentanol are interrelated as enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).

G cluster_cis cis Isomers cluster_trans trans Isomers cis_S (1S,3S) cis_R (1R,3R) cis_S->cis_R Enantiomers trans_R (1R,3S) cis_S->trans_R Diastereomers trans_S (1S,3R) cis_S->trans_S Diastereomers cis_R->trans_R Diastereomers cis_R->trans_S Diastereomers trans_R->trans_S Enantiomers

Stereoisomers of 3-aminocyclopentanol.

Synthetic Methodologies and Experimental Protocols

The synthesis of specific 3-aminocyclopentanol stereoisomers requires precise control over stereochemistry. Modern chemo-enzymatic methods are particularly effective, offering high stereoselectivity and efficiency.

Method 1: Chemo-enzymatic Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride

A novel and efficient approach utilizes a hetero-Diels-Alder reaction followed by enzymatic resolution to achieve high optical purity.[3][4] This pathway is advantageous due to its short route and cost-effectiveness.[4]

G A 1. Hetero-Diels-Alder (in-situ oxidation & cycloaddition) B 2. Reductive Cleavage (N-O bond reduction) A->B C 3. Enzymatic Resolution (Lipase-catalyzed acylation) B->C D 4. Hydrogenation (Double bond reduction) C->D E 5. Deprotection (Acyl) (Base-catalyzed) D->E F 6. Deprotection (Boc) & Salt Formation E->F G Final Product (1R,3S)-isomer HCl F->G

Chemo-enzymatic synthesis workflow.

Experimental Protocols:

  • Step 1: Hetero-Diels-Alder Reaction

    • Reaction: tert-butyl hydroxylamine carbonate is oxidized in situ to tert-butyl nitrosyl carbonate, which then undergoes a hetero-Diels-Alder reaction with cyclopentadiene.[4]

    • Protocol: In a reaction flask, add tert-butyl hydroxylamine carbonate (1.0 eq), a catalyst such as cuprous or cupric chloride (0.1-0.2 eq), and 2-ethyl-2-oxazoline (0.1-0.2 eq). Add a suitable solvent like 2-methyltetrahydrofuran. Add cyclopentadiene (1.5-2.0 eq) to the mixture. Stir the reaction at 20-30°C until completion to yield cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester.[4]

  • Step 2: Reductive Cleavage of N-O Bond

    • Reaction: The bicyclic adduct is subjected to selective reductive cleavage of the nitrogen-oxygen bond.[1][4]

    • Protocol: Dissolve the intermediate from Step 1 in acetic acid. Add a reducing agent such as zinc powder portion-wise while maintaining the temperature. After the reaction is complete, filter off the solid and concentrate the filtrate to obtain the racemic cis-N-Boc-3-hydroxycyclopent-4-enylamine.[4]

  • Step 3: Enzymatic Chiral Resolution

    • Reaction: A lipase enzyme selectively acylates one enantiomer, allowing for the separation of the two.[3][4]

    • Protocol: Dissolve the racemic product from Step 2 in a solvent like methylene chloride. Add vinyl acetate (e.g., 5 equiv.) and a lipase catalyst (e.g., Novozym 435, Lipozyme40086).[3][4] Stir the mixture at room temperature (e.g., 25°C) for an extended period (e.g., 48 hours).[4] Monitor the reaction for the desired conversion. Filter off the enzyme and concentrate the filtrate. The desired unreacted alcohol can then be separated from the acylated enantiomer by column chromatography.[3]

  • Step 4: Hydrogenation of the Double Bond

    • Reaction: The double bond in the cyclopentene ring is reduced via catalytic hydrogenation.[3][4]

    • Protocol: Dissolve the resolved (1S,3S)-N-Boc-3-aminocyclopent-4-enol in a solvent like methanol or ethanol.[3] Add a palladium on carbon (Pd/C) catalyst. Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete. Filter the catalyst and concentrate the solvent.[4]

  • Step 5: Deacetylation

    • Reaction: The acetyl group (if present from the resolution step on the undesired enantiomer) is removed under basic conditions. For the desired alcohol that was not acylated, this step is a purification. The patent describes deprotecting the acetylated enantiomer to recover the other alcohol, but for the main pathway, we proceed with the resolved alcohol. For the overall process described in the patent, the acylated enantiomer is processed separately. A general deacetylation is described.

    • Protocol: Dissolve the N-Boc protected amino alcohol in methanol. Add a base such as lithium hydroxide (1.2 eq). Stir the mixture at room temperature for approximately 12 hours. After completion, concentrate the methanol, and use a water-ethyl acetate extraction to isolate the product. Dry the organic phase and concentrate to yield (1S,3S)-N-Boc-3-aminocyclopentanol.[4]

  • Step 6: Deprotection and Hydrochloride Salt Formation

    • Reaction: The tert-butoxycarbonyl (Boc) protecting group is removed with acid, and the hydrochloride salt is formed in situ.[4][5]

    • Protocol: Prepare a solution of hydrogen chloride in isopropanol by slowly adding acetyl chloride (1.5 eq) to cooled isopropanol. Dissolve the N-Boc protected amino alcohol from the previous step in isopropanol and add it dropwise to the HCl/isopropanol solution. Stir the reaction at room temperature for 12 hours. Cool the system to 0°C to induce crystallization. Filter the white solid, wash with cold isopropanol, and dry under vacuum to yield (1R,3S)-3-aminocyclopentanol hydrochloride.[4] (Note: The patent describes a sequence that leads to the (1R,3S) product, implying an inversion or a different starting enantiomer from the resolution step than explicitly detailed in some generic schemes).

Step Reaction Key Reagents/Catalysts Yield
1Hetero-Diels-Alder CycloadditionCuCl, 2-ethyl-2-oxazoline, CyclopentadieneHigh
2Reductive N-O Bond CleavageZinc powder, Acetic acid>99%[4]
3Lipase-Catalyzed ResolutionLipase (e.g., Lipozyme40086), Vinyl acetateN/A (Separation)
4Double Bond HydrogenationH₂, Pd/CHigh
5Deacetylation (of resolved ester)Lithium hydroxide, Methanol90%[4]
6Boc Deprotection & Salt FormationHCl in Isopropanol (from Acetyl chloride)80%[4]
Method 2: Synthesis via Reduction of 3-Aminocyclopentanone

A more conventional approach involves the reduction of a protected 3-aminocyclopentanone. This method often produces a mixture of cis and trans diastereomers that require subsequent separation.[1]

G A N-Protected 3-Aminocyclopentanone B Reduction (e.g., NaBH₄) A->B C Diastereomeric Mixture (cis and trans isomers) B->C D Separation (Chromatography) C->D E cis-isomer D->E Isolate F trans-isomer D->F Isolate

Synthesis via Ketone Reduction.

Experimental Protocol:

  • Step 1: Reduction of N-Protected 3-Aminocyclopentanone

    • Protocol: Dissolve the N-protected 3-aminocyclopentanone (e.g., N-Boc-3-aminocyclopentanone) in a suitable solvent such as methanol or ethanol. Cool the solution to 0°C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise while stirring. After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction carefully with water or a dilute acid. Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude mixture of cis and trans 3-aminocyclopentanol isomers.[1]

  • Step 2: Separation of Diastereomers

    • Protocol: The crude mixture obtained from the reduction is purified and the diastereomers are separated using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). Fractions are collected and analyzed (e.g., by TLC) to isolate the pure cis and trans isomers.

Conclusion

The synthesis of chiral 3-aminocyclopentanol isomers is a critical task in pharmaceutical development, enabling access to enantiomerically pure drug candidates. While traditional methods like the reduction of aminoketones provide a viable route, they often necessitate challenging diastereomeric separations. Modern chemo-enzymatic strategies, particularly those combining powerful chemical reactions like the hetero-Diels-Alder cycloaddition with the exquisite selectivity of enzymatic resolutions, offer a more elegant and efficient solution.[6][7][8] These integrated approaches provide high optical purity, can be more cost-effective, and are increasingly important for the sustainable manufacturing of complex chiral molecules.[4] The choice of synthetic route ultimately depends on the desired stereoisomer, required scale, and economic considerations.

References

Technical Guide: Physicochemical Properties of tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate is a chiral building block of significant interest in medicinal chemistry and drug discovery. Its stereochemically defined structure, featuring a carbamate-protected amine and a hydroxyl group on a cyclopentyl scaffold, makes it a valuable intermediate in the synthesis of complex molecules, including potential therapeutic agents. This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and logical workflows relevant to its application.

Physicochemical Properties

Table 1: General and Physicochemical Properties

PropertyValueSource
IUPAC Name tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate[1]
CAS Number 154737-89-0[1][2][]
Molecular Formula C₁₀H₁₉NO₃[1][2][4]
Molecular Weight 201.26 g/mol [1][2]
Appearance Solid (predicted)
Melting Point Data not available
Boiling Point 320.8 °C at 760 mmHg (Predicted)
Density 1.08 g/cm³ (Predicted)
Solubility Data not available
Storage Sealed in dry, 2-8°C[5]

Table 2: Computed Physicochemical Properties

PropertyValueSource
XLogP3 1.2[1]
Topological Polar Surface Area (TPSA) 58.6 Ų[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bond Count 1[1]
Exact Mass 201.13649347 Da[1]

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not widely published, a general and robust method for the preparation of tert-butyl carbamates from alcohols can be adapted. The following protocol is based on established chemical literature for similar transformations.

Synthesis of this compound

This procedure involves the reaction of (1S,3S)-3-aminocyclopentanol with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Materials:

  • (1S,3S)-3-Aminocyclopentanol hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Water (H₂O)

  • Magnesium sulfate (MgSO₄)

  • Saturated aqueous sodium chloride (brine)

Procedure:

  • Dissolve (1S,3S)-3-aminocyclopentanol hydrochloride in a mixture of water and dichloromethane (or THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium bicarbonate (or triethylamine) to neutralize the hydrochloride salt.

  • Add a solution of di-tert-butyl dicarbonate in dichloromethane (or THF) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Analytical Characterization

The purity and identity of the synthesized compound can be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals would include a singlet for the tert-butyl protons, multiplets for the cyclopentyl ring protons, and signals for the hydroxyl and amine protons.

  • ¹³C NMR: Expected signals would correspond to the carbonyl carbon of the carbamate, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the cyclopentyl ring.

Mass Spectrometry (MS):

  • GC-MS: Gas chromatography-mass spectrometry can be used to determine the purity and confirm the molecular weight of the compound.[1] The mass spectrum would be expected to show the molecular ion peak or characteristic fragment ions.

High-Performance Liquid Chromatography (HPLC):

  • Purity analysis can be performed using a reverse-phase C18 column with a gradient of water and acetonitrile containing a small amount of a modifier like trifluoroacetic acid (TFA). Detection can be achieved using a UV detector.

Logical Workflow and Applications

While a specific signaling pathway involving this compound is not documented, its primary role is as a chiral building block in organic synthesis, particularly for drug discovery. The following diagrams illustrate a logical workflow for its synthesis and its potential application in the synthesis of more complex molecules.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactant_1 (1S,3S)-3-Aminocyclopentanol Reaction_Step Boc Protection Reactant_1->Reaction_Step Reactant_2 Di-tert-butyl dicarbonate (Boc₂O) Reactant_2->Reaction_Step Workup Aqueous Work-up Reaction_Step->Workup Purification Column Chromatography Workup->Purification Final_Product tert-Butyl ((1S,3S)-3- hydroxycyclopentyl)carbamate Purification->Final_Product

Caption: General synthetic workflow for this compound.

This compound is a valuable intermediate for the synthesis of various biologically active molecules, including carbocyclic nucleoside analogues which are known for their antiviral properties.

Application_Workflow cluster_starting_material Chiral Building Block cluster_modifications Synthetic Modifications cluster_final_compound Target Molecule Start tert-Butyl ((1S,3S)-3- hydroxycyclopentyl)carbamate Mod_1 Modification of Hydroxyl Group Start->Mod_1 Mod_2 Deprotection of Boc Group Start->Mod_2 Mod_3 Coupling with Nucleobase Mod_1->Mod_3 Mod_2->Mod_3 End Carbocyclic Nucleoside Analogue Mod_3->End

Caption: Logical workflow for the use of the title compound in drug discovery.

Conclusion

References

The Critical Role of Stereochemistry in 3-Aminocyclopentanol Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of stereochemistry is fundamental to designing safe and efficacious therapeutics. This technical guide provides a comprehensive overview of the stereochemistry of 3-aminocyclopentanol derivatives, a class of chiral building blocks crucial in modern medicinal chemistry.

The 3-aminocyclopentanol core contains two chiral centers, giving rise to four distinct stereoisomers: (1S,3S), (1R,3R), (1R,3S), and (1S,3R). The spatial arrangement of the amino and hydroxyl groups is critical, as it profoundly influences the molecule's interaction with biological targets.[1] The cis isomers, (1S,3S) and (1R,3R), have the functional groups on the same face of the cyclopentane ring, while the trans isomers, (1R,3S) and (1S,3R), have them on opposite faces.[1] This subtle difference in three-dimensional structure can dictate whether a molecule elicits a desired pharmacological effect, is inactive, or even produces adverse side effects.[1]

A prime example of the importance of stereoisomerism in this class of compounds is the use of the (1R,3S)-isomer as a key intermediate in the synthesis of the anti-HIV drug, Bictegravir.[1][2] This highlights the necessity for robust stereoselective synthetic methods and accurate analytical techniques to isolate and characterize the desired stereoisomer.

Physicochemical and Spectroscopic Data of 3-Aminocyclopentanol Stereoisomers

A thorough understanding of the distinct physicochemical properties of each stereoisomer is essential for their identification and quality control. While a complete dataset for all four isomers is not consistently available in the public domain, the following tables summarize the available information. The hydrochloride salts are often characterized due to their enhanced stability.[1]

Table 1: Physicochemical Properties of 3-Aminocyclopentanol Stereoisomers

Property(1S,3S) Isomer(1R,3R) Isomer(1R,3S) Isomer(1S,3R) Isomer
Molecular Formula C₅H₁₁NO[3]C₅H₁₁NO[4]C₅H₁₁NO[5]C₅H₁₁NO
Molecular Weight 101.15 g/mol [3]101.15 g/mol [4]101.15 g/mol [5]101.15 g/mol
Stereochemistry cis[6]cis[6]trans[3]trans
Appearance Data not availableData not availableColorless liquid[6]Data not available

Table 2: Spectroscopic Data for 3-Aminocyclopentanol Isomers (Hydrochloride Salts)

Isomer¹H-NMR (D₂O, δ ppm)¹³C-NMR (Solvent, δ ppm)Mass Spectrometry (m/z)
(1S,3S) ~4.33 (m, 1H, CH-OH), ~3.6-3.7 (m, 1H, CH-NH₂)[3]Data not availableData not available
(1R,3R) Data not availableData not availableData not available
(1R,3S) Data not availableData not availableData not available
(1S,3R) Data not availableData not availableData not available

Stereoselective Synthesis of 3-Aminocyclopentanol Derivatives

The synthesis of enantiomerically pure 3-aminocyclopentanol isomers can be achieved through several strategies, including asymmetric synthesis and the resolution of racemic mixtures.

Diastereoselective Reduction of a 3-Aminocyclopentanone Precursor

A common approach involves the reduction of a protected 3-aminocyclopentanone. This method often yields a mixture of cis and trans diastereomers, which then require separation. The choice of reducing agent can significantly influence the diastereoselectivity of the reaction.[3]

Experimental Protocol: Diastereoselective Reduction

  • Dissolution: Dissolve the N-protected 3-aminocyclopentanone in a suitable solvent such as methanol or ethanol.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reduction: Slowly add a reducing agent, for instance, sodium borohydride (NaBH₄), in portions.

  • Reaction Monitoring: Stir the reaction mixture at 0°C and monitor its progress using thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the slow addition of water or a dilute acid.

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting mixture of cis and trans isomers can be separated by column chromatography or chiral HPLC.[3]

Chemo-enzymatic Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride

A highly effective method for producing the pharmaceutically important (1R,3S)-isomer involves a multi-step chemo-enzymatic approach. This pathway offers high stereoselectivity and is scalable for industrial production.[2][7]

chemoenzymatic_synthesis start Cyclopentadiene + tert-butyl hydroxylamine carbonate step1 Hetero-Diels-Alder Reaction start->step1 CuCl, 2-ethyl-2-oxazoline intermediate1 Bicyclic Adduct step1->intermediate1 step2 Reductive Cleavage (e.g., Zn/AcOH) intermediate1->step2 intermediate2 Racemic cis-Amino Alcohol step2->intermediate2 step3 Enzymatic Kinetic Resolution (Lipase, Vinyl Acetate) intermediate2->step3 intermediate3a Acylated Enantiomer step3->intermediate3a intermediate3b Desired (1R,3S)-enantiomer step3->intermediate3b step4 Hydrogenation (e.g., Pd/C) intermediate3b->step4 intermediate4 Saturated Amino Alcohol step4->intermediate4 step5 Deprotection & Salt Formation (HCl/Isopropanol) intermediate4->step5 end (1R,3S)-3-Aminocyclopentanol Hydrochloride step5->end

Caption: Chemo-enzymatic synthesis of (1R,3S)-3-Aminocyclopentanol hydrochloride.

Experimental Protocol: Key Steps in the Chemo-enzymatic Synthesis

  • Step 1: Hetero-Diels-Alder Reaction: Under the catalysis of copper chloride and 2-ethyl-2-oxazoline, tert-butyl hydroxylamine carbonate is oxidized to tert-butyl nitrosyl carbonate, which then reacts in situ with cyclopentadiene.[7]

  • Step 2: Reductive Cleavage: The resulting bicyclic adduct undergoes reductive cleavage of the nitrogen-oxygen bond, for example, using zinc powder in acetic acid.[3]

  • Step 3: Enzymatic Kinetic Resolution: The racemic amino alcohol is resolved using a lipase-catalyzed acylation with vinyl acetate. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unacylated forms.[7]

  • Step 4: Hydrogenation: The desired enantiomer is subjected to catalytic hydrogenation to reduce the double bond in the cyclopentene ring.[7]

  • Step 5: Deprotection and Salt Formation: Protecting groups are removed under appropriate conditions, and the product is treated with a solution of hydrogen chloride in isopropanol to form the stable hydrochloride salt, which can be isolated by crystallization.[7]

Analytical Methods for Stereochemical Determination

The separation and analysis of 3-aminocyclopentanol stereoisomers are critical for quality control. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.

Chiral HPLC Separation

Chiral HPLC can be used for both analytical and preparative separation of stereoisomers. The direct method, which employs a chiral stationary phase (CSP), is often preferred.

hplc_workflow start Mixture of 3-Aminocyclopentanol Stereoisomers sample_prep Sample Preparation (Dissolve in mobile phase) start->sample_prep injection Injection onto Chiral HPLC Column sample_prep->injection separation Separation on Chiral Stationary Phase (CSP) injection->separation detection Detection (e.g., UV, CAD, ELSD, MS) separation->detection result Separated Stereoisomers (Distinct Retention Times) detection->result

Caption: General workflow for chiral HPLC separation of 3-aminocyclopentanol stereoisomers.

Experimental Protocol: Chiral HPLC Separation

  • Chiral Stationary Phase (CSP): Polysaccharide-based columns, such as those coated with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are highly effective.[1]

  • Mobile Phase: A typical normal-phase mobile phase consists of a mixture of n-hexane and a polar modifier like isopropanol or ethanol. A small amount of an amine modifier, such as diethylamine, is often added to improve peak shape and resolution. A common starting composition is n-hexane:isopropanol:diethylamine (90:10:0.1, v/v/v).[1]

  • Flow Rate: A flow rate of 0.5 to 1.0 mL/min is generally used.[3]

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable. Alternatively, universal detectors like a Corona Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), or mass spectrometric (MS) detection can be employed for enhanced sensitivity and specificity.[3]

NMR Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the relative stereochemistry of the 3-aminocyclopentanol isomers. For absolute configuration determination, the use of a chiral derivatizing agent can be employed to create diastereomeric derivatives that are distinguishable by NMR.[8]

The Role of Stereochemistry in Biological Activity

The differential effects of stereoisomers are a well-established principle in pharmacology. Enantiomers and diastereomers can exhibit distinct binding affinities for chiral biological targets like enzymes and receptors, leading to varied therapeutic outcomes and toxicological profiles.[9]

The development of carbocyclic nucleoside analogues as antiviral agents is an area where the stereochemistry of 3-aminocyclopentanol derivatives is of particular importance.[10] The rigid cyclopentane ring mimics the furanose sugar of natural nucleosides, and the precise spatial orientation of the amino and hydroxyl groups, which will be further functionalized, is critical for interaction with viral enzymes.

Conclusion

The stereochemistry of 3-aminocyclopentanol derivatives is a critical consideration in the design and development of new pharmaceuticals. The ability to synthesize and analyze stereochemically pure isomers is paramount for ensuring the safety and efficacy of these drug candidates. This guide has provided an in-depth overview of the stereochemical relationships, synthetic strategies, and analytical methodologies pertinent to this important class of molecules. As drug discovery continues to demand greater molecular complexity and stereochemical precision, the utility of chiral building blocks like the stereoisomers of 3-aminocyclopentanol will undoubtedly continue to expand.

References

An In-depth Technical Guide to the Boc-Protection of Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data associated with the tert-butoxycarbonyl (Boc) protection of aminocyclopentanol. This critical chemical transformation is fundamental in medicinal chemistry and drug development for the selective protection of the amino group, enabling further synthetic modifications of the molecule.

Core Mechanism of Boc-Protection

The protection of the amino group in aminocyclopentanol with di-tert-butyl dicarbonate (Boc)₂O proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, resulting in the formation of the N-Boc protected aminocyclopentanol, tert-butanol, and carbon dioxide. The evolution of carbon dioxide gas provides a strong thermodynamic driving force for the reaction.[1][2]

The reaction can be performed with or without a base. In the absence of a base, the amine substrate itself acts as the base. When a base such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP) is employed, it deprotonates the protonated amine intermediate, which can accelerate the reaction.[3]

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products Aminocyclopentanol Aminocyclopentanol Tetrahedral_Intermediate Tetrahedral Intermediate Aminocyclopentanol->Tetrahedral_Intermediate Nucleophilic Attack Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Boc2O->Tetrahedral_Intermediate Boc_Aminocyclopentanol N-Boc-aminocyclopentanol Tetrahedral_Intermediate->Boc_Aminocyclopentanol Collapse of Intermediate tBuOH tert-Butanol Tetrahedral_Intermediate->tBuOH CO2 Carbon Dioxide Tetrahedral_Intermediate->CO2

Caption: Mechanism of Boc-protection of aminocyclopentanol.

Experimental Protocols

Materials:

  • Aminocyclopentanol (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.1 eq)[5]

  • Sodium hydroxide (NaOH) (1.1 eq)

  • tert-Butanol

  • Water

  • Pentane or Hexane

  • Ethyl ether or Ethyl acetate

  • Potassium hydrogen sulfate (KHSO₄) solution (aqueous)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve aminocyclopentanol (1.0 eq) and sodium hydroxide (1.1 eq) in a mixture of water and tert-butanol. Stir until a clear solution is obtained.

  • Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.0-1.1 eq) dropwise over a period of 1 hour at room temperature. A white precipitate may form during the addition. The reaction is mildly exothermic, and the temperature may rise to 30-35°C.[4]

  • Reaction: Continue stirring the reaction mixture overnight at room temperature to ensure completion. The pH of the solution should be between 7.5 and 8.5.

  • Work-up:

    • Extract the reaction mixture twice with pentane or hexane to remove any unreacted (Boc)₂O.

    • Carefully acidify the aqueous layer to a pH of 1-2 by adding a cold aqueous solution of potassium hydrogen sulfate. This step should be performed in a well-ventilated fume hood as it is accompanied by the evolution of carbon dioxide.

    • Extract the acidified aqueous layer with four portions of ethyl ether or ethyl acetate.

  • Isolation and Purification:

    • Combine the organic layers and wash them twice with water, followed by drying over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator at a bath temperature not exceeding 30°C.

    • The resulting crude product can be further purified by crystallization from a suitable solvent system (e.g., hexane) or by column chromatography on silica gel.

Experimental_Workflow Start Start: Prepare Reaction Mixture (Aminocyclopentanol, NaOH, Water, t-Butanol) Add_Boc2O Add Di-tert-butyl dicarbonate (dropwise, 1 hr, RT) Start->Add_Boc2O Stir_Overnight Stir Overnight at Room Temperature Add_Boc2O->Stir_Overnight Extract_Pentane Work-up: Extract with Pentane Stir_Overnight->Extract_Pentane Acidify Acidify Aqueous Layer (KHSO₄ solution, pH 1-2) Extract_Pentane->Acidify Extract_Ether Extract with Ethyl Ether Acidify->Extract_Ether Dry_Organic Dry Combined Organic Layers (Na₂SO₄ or MgSO₄) Extract_Ether->Dry_Organic Evaporate Evaporate Solvent (Rotary Evaporator) Dry_Organic->Evaporate Purify Purify Product (Crystallization or Chromatography) Evaporate->Purify End End: Isolated N-Boc-aminocyclopentanol Purify->End

References

In-Depth Technical Guide: Spectroscopic Data for tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for the chiral building block, tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate. This compound, with the CAS Number 154737-89-0 and a molecular formula of C₁₀H₁₉NO₃, is a valuable intermediate in the synthesis of various pharmaceutical agents.[1][2] A thorough understanding of its spectroscopic properties is essential for its identification, purity assessment, and quality control in research and drug development.

Physicochemical Properties

PropertyValueSource
Molecular Weight 201.26 g/mol [1][2]
Molecular Formula C₁₀H₁₉NO₃[1][2]
CAS Number 154737-89-0[1][2]
IUPAC Name tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate[1]

Spectroscopic Data Summary

While comprehensive, publicly available datasets for this compound are limited, this guide collates available information and provides expected spectral characteristics based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are critical for confirming the presence of the tert-butoxycarbonyl (Boc) protecting group, the cyclopentyl ring, and the hydroxyl functionality, as well as their relative stereochemistry.

¹H NMR (Proton NMR)

Predicted Chemical Shift (ppm)MultiplicityAssignment
~4.5 - 5.0br sN-H (carbamate)
~3.9 - 4.2mCH-OH
~3.6 - 3.9mCH-NHBoc
~1.5 - 2.2mCyclopentyl CH₂
~1.2 - 1.8mCyclopentyl CH₂
1.45sC(CH₃)₃ (Boc)

¹³C NMR (Carbon-13 NMR)

Predicted Chemical Shift (ppm)Assignment
~155 - 157C=O (carbamate)
~79 - 81C(CH₃)₃ (Boc)
~72 - 75CH-OH
~55 - 58CH-NHBoc
~30 - 45Cyclopentyl CH₂
28.4C(CH₃)₃ (Boc)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=O, and C-O bonds.

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch (alcohol)
~3350MediumN-H stretch (carbamate)
~2850 - 2950Medium-StrongC-H stretch (alkane)
~1680 - 1710StrongC=O stretch (carbamate)
~1510 - 1540MediumN-H bend (carbamate)
~1160 - 1250StrongC-O stretch (carbamate and alcohol)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable methods. PubChem indicates the availability of GC-MS data for this compound.[1]

m/zPossible Fragment
201[M]⁺ (Molecular Ion)
183[M - H₂O]⁺
146[M - C₄H₉O]⁺ or [M - tBu]⁺
101[M - Boc]⁺
100[M - Boc - H]⁺
57[C₄H₉]⁺ (tert-Butyl cation)

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for this specific molecule are not widely published. However, the following provides generalized procedures that are standard in the field for compounds of this nature.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters include a 45-degree pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

FTIR Spectroscopy Protocol (ATR)
  • Sample Preparation: Place a small, representative amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply consistent pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.

    • Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • The data is typically collected in the range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance after automatic background subtraction.

Mass Spectrometry Protocol (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • GC Conditions:

    • Injector: Split/splitless injector, typically at 250-280 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Program: A temperature gradient is typically used, for example, starting at 50-100 °C and ramping up to 250-300 °C at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: Typically from m/z 40 to 400.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a novel or synthesized batch of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_report Final Report Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry (e.g., GC-MS) Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure MS->Purity Report Comprehensive Spectroscopic Report Structure->Report Purity->Report

References

The Rising Therapeutic Potential of Carbamate-Protected Cyclopentane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The convergence of the carbamate functional group with a cyclopentane scaffold has given rise to a promising class of molecules with diverse and potent biological activities. The carbamate moiety, a versatile functional group, enhances the drug-like properties of molecules by improving stability, cell permeability, and acting as a peptide bond isostere.[1][2] When appended to a cyclopentane ring, a common structural motif in numerous natural products and approved drugs, the resulting derivatives exhibit significant potential in various therapeutic areas, including antiviral and anticancer applications.[3] This technical guide provides an in-depth overview of the biological activities of carbamate-protected cyclopentane derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Antiviral Activity: Potent Inhibition of Influenza Neuraminidase

A significant area of investigation for cyclopentane derivatives, including those with carbamate-like functionalities, is in the development of antiviral agents. Notably, a series of cyclopentane derivatives have been identified as potent and selective inhibitors of influenza virus neuraminidase, an essential enzyme for viral replication and propagation.[4][5]

Quantitative Data: Neuraminidase Inhibition

The antiviral efficacy of these compounds has been quantified through the determination of their 50% effective concentrations (EC₅₀), which represent the concentration of the drug that inhibits 50% of the viral cytopathic effect in cell culture. The following table summarizes the EC₅₀ values for several cyclopentane neuraminidase inhibitors against various influenza A and B virus strains.

Compound IDInfluenza A (H1N1) EC₅₀ (µM)Influenza A (H3N2) EC₅₀ (µM)Influenza B EC₅₀ (µM)Reference
RWJ-270201≤1.5<0.3<0.2 - 8.0[2][5]
BCX-1827≤1.5<0.3<0.2 - 8.0[2][5]
BCX-1898≤1.5<0.3<0.2 - 8.0[2][5]
BCX-1923≤1.5<0.3<0.2 - 8.0[2][5]
ZanamivirGenerally 3-fold less potent than cyclopentane derivativesGenerally 3-fold less potent than cyclopentane derivativesComparable to cyclopentane derivatives[5]
Oseltamivir CarboxylateGenerally 3-fold less potent than cyclopentane derivativesGenerally 3-fold less potent than cyclopentane derivativesComparable to cyclopentane derivatives[5]

Table 1: Antiviral activity (EC₅₀) of cyclopentane neuraminidase inhibitors against various influenza virus strains. Data extracted from Smee et al., 2001.[2][5]

Mechanism of Action: Neuraminidase Inhibition Pathway

The primary mechanism of action of these antiviral cyclopentane derivatives is the inhibition of the influenza neuraminidase enzyme. This enzyme is crucial for the release of newly formed virus particles from the surface of infected cells, thus preventing the spread of the infection.

Neuraminidase_Inhibition cluster_virus_release Normal Viral Release cluster_inhibition Inhibition by Cyclopentane Derivative Virus New Virus Particle SialicAcid Sialic Acid Receptor Virus->SialicAcid Binds to HostCell Infected Host Cell SialicAcid->HostCell Attached to Neuraminidase Neuraminidase Neuraminidase->SialicAcid Cleaves Release Virus Release & Propagation Inhibitor Carbamate-Protected Cyclopentane Derivative InactiveNeuraminidase Inactive Neuraminidase Inhibitor->InactiveNeuraminidase Binds & Inhibits BlockedRelease Viral Release Blocked

Influenza Neuraminidase Inhibition Pathway.

Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

Carbamate-protected cyclopentane derivatives have also demonstrated significant potential as anticancer agents. Their cytotoxic effects are often mediated through the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways involved in cell proliferation.[1]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potency of these compounds is typically evaluated by determining their 50% inhibitory concentration (IC₅₀) against various cancer cell lines. The following table presents the IC₅₀ values for representative cyclopentanone oxime derivatives, a class of compounds sharing structural similarities with carbamate-protected cyclopentanes.

Compound IDDerivative TypeA-375 (Melanoma) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)HT-29 (Colon) IC₅₀ (µM)H-460 (Lung) IC₅₀ (µM)Reference
11gChalcone Oxime0.870.282.431.04[1]
11dChalcone Oxime1.470.793.801.63[1]
Foretinib (Control)Kinase Inhibitor1.901.153.972.86[1]

Table 2: In vitro cytotoxicity (IC₅₀) of selected oxime derivatives against various human cancer cell lines. Data from BenchChem Application Notes.[1]

Experimental Workflow: Evaluation of Anticancer Activity

The evaluation of the anticancer properties of novel carbamate-protected cyclopentane derivatives follows a standardized workflow, from initial synthesis to detailed mechanistic studies.

Anticancer_Workflow Start Start Synthesis Synthesis of Carbamate-Protected Cyclopentane Derivative Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization CellCulture Cancer Cell Line Culture Characterization->CellCulture Treatment Treatment with Derivative CellCulture->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis CellCycle Cell Cycle Analysis Treatment->CellCycle WesternBlot Western Blot for Signaling Proteins Treatment->WesternBlot IC50 Determine IC₅₀ Value Cytotoxicity->IC50 DataAnalysis Data Analysis & Interpretation IC50->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis End End DataAnalysis->End

Experimental Workflow for Anticancer Evaluation.

Experimental Protocols

Synthesis of Carbamate-Protected Cyclopentane Derivatives

A general method for the synthesis of carbamates involves the reaction of an alcohol with an isocyanate.[6] For cyclopentane derivatives, a hydroxylated cyclopentane intermediate can be reacted with a suitable isocyanate to yield the desired carbamate-protected product.

Materials:

  • Hydroxylated cyclopentane derivative

  • Isocyanate (e.g., phenyl isocyanate)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base catalyst (e.g., Triethylamine, Pyridine)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve the hydroxylated cyclopentane derivative in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base catalyst to the reaction mixture.

  • Slowly add a solution of the isocyanate in the anhydrous solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for the appropriate time (monitoring by TLC).

  • Upon completion, quench the reaction with a suitable reagent (e.g., methanol).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product using spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.

In Vitro Antiviral Activity Assay (CPE Inhibition)

This protocol is used to determine the 50% effective concentration (EC₅₀) of a compound against a specific virus.[5]

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus stock

  • Minimum Essential Medium (MEM) supplemented with appropriate reagents

  • 96-well microplates

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Seed MDCK cells in 96-well plates and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Remove the growth medium from the cell monolayers and add the medium containing the test compound dilutions.

  • Add a standardized amount of influenza virus to each well (except for cell controls).

  • Incubate the plates at 37°C in a 5% CO₂ atmosphere for a period that allows for the development of viral cytopathic effect (CPE) in the virus control wells.

  • Visually score the CPE in each well under a microscope.

  • Alternatively, quantify cell viability using a neutral red uptake assay.

  • Calculate the EC₅₀ value by plotting the percentage of CPE inhibition against the compound concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[1][7]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plate and multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion

Carbamate-protected cyclopentane derivatives represent a versatile and promising class of bioactive molecules. Their demonstrated efficacy as both antiviral and anticancer agents, coupled with the tunability of their chemical structures, makes them attractive candidates for further drug discovery and development efforts. The data and protocols presented in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this exciting chemical space. Future research should focus on expanding the diversity of these derivatives, elucidating their detailed mechanisms of action, and optimizing their pharmacokinetic and pharmacodynamic properties for in vivo applications.

References

Commercial Suppliers and Technical Guide for tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate (CAS No. 154737-89-0), a key chiral building block in pharmaceutical and medicinal chemistry. This document summarizes quantitative data from various suppliers, outlines a general experimental protocol for its synthesis via N-Boc protection, and illustrates the synthetic workflow.

Commercial Supplier Data

The following table summarizes the available quantitative data for this compound from various commercial suppliers. Please note that pricing and availability are subject to change and direct inquiry with the supplier is recommended for the most current information.

SupplierCAS NumberPurityAvailable QuantitiesPrice (USD)
Advanced ChemBlocks154737-89-097%1g$63
ChemScene154737-89-0≥95%100mg, 250mg, 500mg, 1g, 5g, 10g$19.50 (100mg), $28.50 (250mg)
BLDpharm154737-89-0-InquireInquire
Sigma-Aldrich (for (1S,3R) isomer)167465-99-898%100mg, 250mg, 1g, 5g, 25g$17.25 (100mg), $21.85 (250mg), $54.05 (1g), $126.50 (5g), $368.00 (25g)
Ambeed (for (1R,3S) isomer)--InquireInquire
BOC Sciences154737-89-0-InquireInquire
Chemical-Suppliers.com154737-89-0-InquireInquire

Core Synthesis Protocol: N-tert-Butoxycarbonylation (Boc Protection)

General Experimental Protocol for Boc Protection of an Amine:

Materials:

  • Amine substrate (e.g., (1S,3S)-3-aminocyclopentanol)

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Base (e.g., sodium bicarbonate, triethylamine, or 4-dimethylaminopyridine (DMAP))

  • Solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or a biphasic mixture of water and an organic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve the amine substrate in the chosen solvent.

  • Add the base to the solution. The choice and amount of base will depend on the specific substrate and reaction conditions.

  • Add di-tert-butyl dicarbonate (typically 1.1 to 1.5 equivalents) to the reaction mixture, often portion-wise or as a solution in the reaction solvent.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • If a biphasic system is not already present, add an organic solvent for extraction (e.g., ethyl acetate).

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-Boc protected amine.

Experimental Workflow and Signaling Pathway Visualizations

The following diagrams illustrate the general workflow for the synthesis of this compound and a conceptual signaling pathway where such a chiral building block might be utilized in drug discovery.

G General Synthesis Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Amine (1S,3S)-3-Aminocyclopentanol Reaction Reaction at Room Temperature Amine->Reaction Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->Reaction Base Base (e.g., NaHCO₃) Base->Reaction Solvent Solvent (e.g., THF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of the target compound.

G Conceptual Drug Development Pathway Target Biological Target (e.g., Viral Neuraminidase) LeadCompound Lead Compound Synthesis Target->LeadCompound Target-based Design BuildingBlock Chiral Building Block (tert-Butyl ((1S,3S)-3- hydroxycyclopentyl)carbamate) BuildingBlock->LeadCompound Optimization Lead Optimization LeadCompound->Optimization Candidate Drug Candidate Optimization->Candidate Preclinical Preclinical Studies Candidate->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Conceptual pathway for utilizing the compound in drug development.

References

Methodological & Application

Experimental Protocol for Boc Protection of Amines: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the tert-butoxycarbonyl (Boc) protection of primary and secondary amines, a fundamental transformation in organic synthesis, particularly in peptide synthesis, medicinal chemistry, and the development of complex molecules.[1] The Boc group is favored for its stability under a wide range of conditions and its facile removal under mild acidic conditions.[2]

Introduction

The protection of amine functionalities is a critical strategic step in multi-step organic synthesis to prevent unwanted side reactions.[3] The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups due to its reliability, ease of introduction, and selective removal.[1] The most common reagent for this transformation is di-tert-butyl dicarbonate ((Boc)₂O or Boc anhydride).[2] The reaction involves the nucleophilic attack of the amine on the Boc anhydride, forming a stable carbamate.[1]

Reaction Mechanism

The protection of an amine with di-tert-butyl dicarbonate proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of (Boc)₂O. This forms a tetrahedral intermediate which then collapses, yielding the N-Boc protected amine, tert-butanol, and carbon dioxide.[4] The evolution of CO₂ gas serves as a thermodynamic driving force for the reaction.[2] The reaction can be performed with or without a base. A base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), is often used to neutralize the protonated amine intermediate and accelerate the reaction.[1][5]

Experimental Protocols

Several protocols for the Boc protection of amines exist, with the choice of conditions often depending on the substrate's properties and the desired scale of the reaction.

Protocol 1: General Procedure with a Base

This protocol is a widely applicable method for a broad range of primary and secondary amines.[1][4]

Materials:

  • Amine (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv)[4]

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Sodium Hydroxide (NaOH)) (1.2 - 2.0 equiv)[4]

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, or a Dioxane/Water mixture)[4]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath (optional)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the amine substrate in the chosen solvent.[4]

  • Base Addition: Add the base to the solution and stir. For temperature-sensitive reactions, cool the mixture to 0°C in an ice bath.[4]

  • Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the stirring solution.[4]

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.[4]

  • Work-up: Upon completion, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).[4]

  • Washing: Wash the combined organic layers sequentially with 1 M HCl (if a base like TEA was used), saturated aqueous NaHCO₃, and finally with brine.[6]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amine.[1]

  • Purification: If necessary, purify the crude product by column chromatography.[1]

Protocol 2: Catalyst-Free Procedure in Water-Acetone

This environmentally friendly protocol is effective for a variety of amines and avoids the use of organic bases.[7]

Materials:

  • Amine (1 mmol)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1 mmol)

  • Distilled water (9.5 mL)

  • Acetone (0.5 mL)

  • Dichloromethane (5 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Suspension: In a round-bottom flask, add the amine to a mixture of distilled water and acetone and stir at room temperature for a few minutes.[7]

  • Reagent Addition: Add di-tert-butyl dicarbonate to the suspension.[2]

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC. Reaction times are typically short, often between 8 to 12 minutes.[7]

  • Extraction: Add dichloromethane and continue stirring. Transfer the mixture to a separatory funnel and separate the layers.[7]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[7]

  • Purification: Purify the residue by column chromatography on silica gel to afford the N-Boc protected amine.[7]

Data Presentation: Reaction Conditions and Yields

The efficiency of the Boc protection is influenced by the substrate, solvent, and the presence of a base or catalyst. The following table summarizes typical reaction conditions and reported yields for various amines.

Amine SubstrateReagent (equiv)Base (equiv)SolventTemperatureTimeYield (%)Reference
Benzylamine(Boc)₂O (1.0)-Water/Acetone (9.5:0.5)Room Temp.8 min98[1]
3-Chloroaniline(Boc)₂O (1.0)-WaterRoom Temp.4 hr-[1]
General Amines(Boc)₂O (1.5)TEA or DIPEA (3.0)Water/THF (2:1)0°C to Room Temp.6 hrHigh[1]
General Amines(Boc)₂O (2-3)Base (1-1.5)VariousRoom Temp. or 40°C-High[1]
Pyrrolidine(Boc)₂O (1.0)TEA (1.1)DCM0°C to Room Temp.1 hr100[3]
1,2,3,6-Tetrahydropyridine(Boc)₂O (1.0)-THF0°C to Room Temp.Overnight89[8]

Mandatory Visualizations

Boc_Protection_Workflow cluster_setup Reaction Setup cluster_monitoring_workup Monitoring and Work-up cluster_isolation Product Isolation start Start dissolve Dissolve amine and base in chosen solvent start->dissolve cool Cool reaction mixture to 0°C (optional) dissolve->cool add_boc Add Di-tert-butyl dicarbonate ((Boc)₂O) cool->add_boc stir Stir at specified temperature add_boc->stir monitor Monitor reaction progress via TLC stir->monitor quench Quench reaction with water monitor->quench Reaction Complete extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry organic layer (e.g., Na₂SO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify product if necessary (e.g., column chromatography) concentrate->purify end N-Boc Protected Amine purify->end

Caption: General experimental workflow for Boc protection of amines.

Boc_Protection_Mechanism cluster_reactants Reactants cluster_products Products amine R-NH₂ (Amine) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack boc2o (Boc)₂O boc2o->intermediate protected_amine R-NH-Boc (Protected Amine) intermediate->protected_amine Collapse byproducts t-BuOH + CO₂ intermediate->byproducts

Caption: Simplified reaction mechanism for Boc protection of an amine.

Deprotection of Boc-Protected Amines

The removal of the Boc group is typically achieved under acidic conditions.[9]

Protocol for N-Boc Deprotection using Acid

Materials:

  • N-Boc protected amine

  • Strong acid (e.g., Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl))[9]

  • Solvent (e.g., Dichloromethane (DCM), Ethyl acetate, or Methanol)[1]

Procedure:

  • Setup: Dissolve the N-Boc protected amine in a suitable organic solvent.[1]

  • Reagent Addition: Add a strong acid. Common methods include:

    • Treating the DCM solution with neat trifluoroacetic acid (TFA) (e.g., 25-50% v/v).[1]

    • Using a solution of HCl in an organic solvent, such as 4M HCl in dioxane.[10]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.[4][10]

  • Work-up:

    • For TFA deprotection, remove the solvent and excess TFA under reduced pressure. The residue can be dissolved in an appropriate solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[10]

    • For HCl in dioxane, the product often precipitates as the hydrochloride salt and can be collected by filtration.[10]

  • Isolation: After neutralization (if necessary), wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[10]

References

Application Notes and Protocols: Synthesis and Utility of tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate in Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of the chiral building block, tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate, in the synthesis of potent antiviral agents, with a primary focus on the anti-HIV drug, Abacavir. Detailed experimental protocols for the synthesis of Abacavir are provided, along with a summary of its mechanism of action.

Introduction

This compound is a key chiral intermediate in the synthesis of carbocyclic nucleoside analogues.[1] These analogues are a critical class of antiviral drugs where the furanose oxygen of the natural nucleoside is replaced by a methylene group, conferring enhanced stability against enzymatic degradation.[2] The specific stereochemistry of this building block is crucial for the biological activity of the final drug molecule.[3] One of the most significant applications of this compound is in the enantioselective synthesis of Abacavir, a potent nucleoside analogue reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1 infection.[2][4][5]

Principle of Synthesis

The synthesis of Abacavir from this compound generally follows a convergent synthetic approach.[6] This strategy involves the synthesis of the chiral cyclopentenylamine moiety and a suitably substituted purine base separately, followed by their coupling to form the carbocyclic nucleoside.

The key steps in this synthetic pathway include:

  • Activation of the hydroxyl group: The hydroxyl group of the starting carbamate is typically activated, for example, by conversion to a leaving group, to facilitate subsequent nucleophilic substitution.

  • Introduction of the purine base: A crucial step involves the coupling of the activated cyclopentenyl intermediate with a purine derivative, often a di-substituted purine, via a nucleophilic substitution reaction.

  • Modification of the purine ring: Subsequent chemical transformations are carried out on the purine ring to introduce the desired substituents, such as the cyclopropylamino group at the C6 position.

  • Deprotection: Finally, removal of the Boc protecting group on the cyclopentenylamine and any other protecting groups on the purine base yields the final active pharmaceutical ingredient, Abacavir.

Biological Mechanism of Action: Abacavir

Abacavir is a prodrug that requires intracellular activation to exert its antiviral effect.[3][7] The mechanism of action involves the following key steps:

  • Cellular Uptake: Abacavir enters host cells, including HIV-infected cells.

  • Intracellular Phosphorylation: Inside the cell, Abacavir is converted to its active form, carbovir triphosphate (CBV-TP), through a series of phosphorylation steps catalyzed by cellular kinases.[8][9] This multi-step process is initiated by adenosine phosphotransferase, followed by the action of other kinases such as guanylate kinase and nucleoside diphosphate kinases.[8][10]

  • Inhibition of HIV Reverse Transcriptase: CBV-TP acts as a competitive inhibitor of the viral enzyme, reverse transcriptase (RT).[7][11] It mimics the natural substrate, deoxyguanosine triphosphate (dGTP).

  • Chain Termination: Upon incorporation into the growing viral DNA chain, CBV-TP causes chain termination because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[11][12] This premature termination of DNA synthesis effectively halts viral replication.

Experimental Protocols

The following protocols are representative examples for the synthesis of Abacavir and its intermediates. Researchers should adapt these procedures based on their specific laboratory conditions and available reagents.

Synthesis of a Key Intermediate: (1S,4R)-4-(2,6-dichloro-9H-purin-9-yl)-2-cyclopentene-1-methanol

This protocol describes the coupling of a chiral cyclopentenyl derivative with 2,6-dichloropurine.

Materials:

  • An enantiopure β-lactam derived from this compound

  • 2,6-dichloropurine tetrabutylammonium salt

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the enantiopure β-lactam and 2,6-dichloropurine tetrabutylammonium salt in anhydrous THF under an inert atmosphere.

  • Add the palladium catalyst to the reaction mixture.

  • Stir the reaction at a controlled temperature (e.g., room temperature to reflux) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired cis-1,4-substituted cyclopentenoid intermediate.

Synthesis of Abacavir from the Purine Intermediate

This protocol outlines the subsequent steps to convert the dichloropurine intermediate to Abacavir.

Materials:

  • (1S,4R)-4-(2,6-dichloro-9H-purin-9-yl)-2-cyclopentene-1-methanol

  • Cyclopropylamine

  • Ammonia or a source of ammonia

  • Solvent (e.g., Isopropanol)

  • Acid for salt formation (e.g., Sulfuric acid for hemisulfate salt)

Procedure:

  • Amination at C6: In a sealed reactor, dissolve the dichloropurine intermediate in isopropanol and add an excess of cyclopropylamine. Heat the reaction mixture (e.g., 90-95°C) for several hours.[13]

  • Amination at C2: After cooling, treat the reaction mixture with a source of ammonia to replace the remaining chlorine at the C2 position with an amino group.

  • Work-up and Purification: After the reactions are complete, cool the mixture and perform a suitable work-up, which may involve filtration of salts and concentration of the filtrate. The crude Abacavir can be purified by crystallization from an appropriate solvent like acetone.[13]

  • Salt Formation (Optional): To prepare a pharmaceutically acceptable salt, the purified Abacavir free base can be dissolved in a suitable solvent and treated with the corresponding acid (e.g., sulfuric acid to form the hemisulfate salt). The salt can then be isolated by filtration.

Data Presentation

Table 1: Representative Reaction Yields for Abacavir Synthesis Steps

StepReactantsProductYield (%)Reference
Coupling of pyrimidine and aminoalcohol4,6-dichloro-2,5-diformamidopyrimidine, (1S-cis)-4-amino-2-cyclopentene-1-methanolIntermediate for cyclizationHigh[13]
Cyclization and displacement with cyclopropylamineDichloropurine intermediate, cyclopropylamine(-)-N- {6-(cyclopropylamino)-9-[(1 R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide72-73[14]
Hydrolysis to Abacavir hemisulfateN-{6-(cyclopropylamino)-9-[(1 R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide, NaOH, H₂SO₄Abacavir hemisulfate97[14]

Table 2: Antiviral Activity and Cytotoxicity of Abacavir

Cell LineIC₅₀ (µM)CC₅₀ (µM)Reference
MT-44.0-[12]
CEM-160[12]
CD4+ CEM-140[12]
BFU-E-110[12]

Visualizations

Synthetic_Pathway_of_Abacavir start tert-Butyl ((1S,3S)-3- hydroxycyclopentyl)carbamate intermediate1 Chiral Cyclopentenyl Amine Derivative start->intermediate1 Activation & Modification coupled_product Coupled Carbocyclic Nucleoside Intermediate intermediate1->coupled_product Coupling (e.g., Pd-catalyzed) purine Substituted Purine Base purine->coupled_product abacavir Abacavir coupled_product->abacavir Purine Modification & Deprotection

Caption: Synthetic pathway for Abacavir.

Abacavir_Activation_Pathway cluster_cell Host Cell cluster_hiv HIV Replication Abacavir Abacavir CBV_MP Carbovir Monophosphate (CBV-MP) Abacavir->CBV_MP Adenosine Phosphotransferase & Cytosolic Deaminase CBV_DP Carbovir Diphosphate (CBV-DP) CBV_MP->CBV_DP Guanylate Kinase CBV_TP Carbovir Triphosphate (CBV-TP) (Active Form) CBV_DP->CBV_TP Nucleoside Diphosphate Kinase RT HIV Reverse Transcriptase CBV_TP->RT Competitive Inhibition DNA_synthesis Viral DNA Synthesis RT->DNA_synthesis Chain_termination Chain Termination RT->Chain_termination Incorporation of CBV-TP

Caption: Intracellular activation of Abacavir.

References

Application Notes and Protocols for the Stereoselective Synthesis of (1S,3S)-3-Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,3S)-3-Aminocyclopentanol is a valuable chiral building block in medicinal chemistry, utilized in the synthesis of various pharmaceutical agents. Its rigid cyclopentane core and defined stereochemistry are crucial for the biological activity of target molecules. This document provides detailed application notes and protocols for a robust and stereoselective synthesis of (1S,3S)-3-aminocyclopentanol, primarily focusing on a chemoenzymatic approach. The described synthetic route commences with a hetero-Diels-Alder reaction, followed by a series of transformations including reduction, enzymatic kinetic resolution, and deprotection steps to yield the desired enantiomerically pure product.

Synthetic Pathway Overview

The stereoselective synthesis of (1S,3S)-3-aminocyclopentanol is achieved through a multi-step process that strategically introduces the desired stereochemistry. The overall synthetic pathway is depicted below. The key step for achieving enantioselectivity is the enzymatic kinetic resolution of a racemic intermediate. To obtain the (1S,3S)-enantiomer, the resolution step isolates the corresponding enantiomer of the intermediate for subsequent transformations.

Synthetic_Pathway cluster_start Starting Materials cluster_steps Synthetic Steps cluster_intermediates Intermediates & Product SM1 tert-Butyl Hydroxylamine Step1 Hetero-Diels-Alder Reaction SM1->Step1 SM2 Cyclopentadiene SM2->Step1 Int1 Racemic Bicyclic Adduct (cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene- 3-carboxylic acid tert-butyl ester) Step1->Int1 Oxidation Step2 Reductive Ring Opening (N-O Bond Cleavage) Int2 Racemic cis-4-(Boc-amino) cyclopent-2-en-1-ol Step2->Int2 Step3 Enzymatic Kinetic Resolution Int3 Enantiopure (1S,4S)-4-(Boc-amino) cyclopent-2-en-1-ol Step3->Int3 Separation Step4 Hydrogenation (C=C Bond Reduction) Int4 (1S,3S)-3-(Boc-amino) cyclopentanol Step4->Int4 Step5 Deprotection Product (1S,3S)-3-Aminocyclopentanol Step5->Product Int1->Step2 Zn / Acetic Acid Int2->Step3 Lipase, Acyl Donor Int3->Step4 H2, Pd/C Int4->Step5 Acidic Deprotection Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Separation cluster_products Products Start Dissolve Racemic Aminocyclopentenol in t-BME AddLipase Add Lipase Start->AddLipase AddAcetate Add Vinyl Acetate AddLipase->AddAcetate Stir Stir at Room Temperature AddAcetate->Stir Monitor Monitor by Chiral HPLC Stir->Monitor Filter Filter to Remove Lipase Monitor->Filter ~50% Conversion Concentrate Concentrate Filtrate Filter->Concentrate Separate Column Chromatography Separation Concentrate->Separate Product1 (1R,4R)-Acetylated Enantiomer Separate->Product1 Product2 (1S,4S)-Alcohol Enantiomer (Desired) Separate->Product2

Application Notes and Protocols: Deprotection of Boc-Protected Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in organic synthesis for the protection of amines, valued for its stability in various reaction conditions and its straightforward removal under acidic conditions.[1][2] The deprotection of Boc-protected aminocyclopentanol is a critical transformation in the synthesis of a wide array of pharmaceutical intermediates and active pharmaceutical ingredients.[3] This document provides detailed protocols for the acidic removal of the Boc protecting group from aminocyclopentanol derivatives, presenting quantitative data to facilitate methodological selection and visual diagrams to clarify the reaction mechanism and experimental workflow.

Data Presentation: Comparison of Deprotection Protocols

The efficiency of Boc deprotection can be influenced by the choice of acid, solvent, and reaction conditions. The following table summarizes quantitative data for common acidic deprotection methods for Boc-protected aminocyclopentanol and related derivatives, offering a clear comparison of their effectiveness.[3]

Reagent(s)Solvent(s)SubstrateReaction TimeTemperatureYield (%)Reference
4M Hydrogen Chloride1,4-DioxaneN-Boc-(1R,3S)-3-aminocyclopentanol2 hoursRoom Temp. (20°C)95[3]
Acetyl Chloride / Isopropanol (in situ HCl generation)IsopropanolN-Boc-(1R,3S)-3-aminocyclopentanol derivative12 hoursRoom Temp. (25°C)80[3]
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)General N-Boc amines2-18 hours0°C to Room Temp.Not specified for aminocyclopentanol[3]

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection of a Boc-protected amine under acidic conditions, such as with Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl), proceeds through a well-established mechanism. The process begins with the protonation of the carbamate's carbonyl oxygen by the acid.[1] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[4][5] The carbamic acid is inherently unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide.[4][5] The liberated amine is then protonated by the excess acid to form the corresponding ammonium salt.[4][5]

Boc_Deprotection_Mechanism cluster_0 Mechanism of Acid-Catalyzed Boc Deprotection Boc_Amine Boc-Protected Aminocyclopentanol Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc + H⁺ (Acid) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - tert-Butyl Cation Free_Amine Aminocyclopentanol (Ammonium Salt) Carbamic_Acid->Free_Amine - CO₂

Mechanism of Acid-Catalyzed Boc Deprotection.

Experimental Protocols

The following are detailed protocols for the deprotection of Boc-protected aminocyclopentanol using two common acidic reagents: Hydrogen Chloride in 1,4-Dioxane and Trifluoroacetic Acid in Dichloromethane.

Protocol 1: Deprotection using Hydrogen Chloride in 1,4-Dioxane

This method is a high-yield approach for removing the Boc protecting group, often resulting in the precipitation of the aminocyclopentanol hydrochloride salt.[3]

Materials:

  • Boc-protected aminocyclopentanol derivative

  • 1,4-Dioxane

  • 4M Hydrogen Chloride in 1,4-Dioxane

  • Acetonitrile (for precipitation/washing)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum drying oven or desiccator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 10 g of the Boc-protected aminocyclopentanol derivative in 20 mL of 1,4-dioxane.[3]

  • Acid Addition: To the stirred solution, add 50 mL of a 4M solution of hydrogen chloride in 1,4-dioxane.[3]

  • Reaction: Stir the reaction mixture at room temperature (20°C) for 2 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][6]

  • Precipitation: Upon completion of the reaction, add 100 mL of acetonitrile to the reaction mixture to precipitate the aminocyclopentanol hydrochloride salt.[3]

  • Isolation: Collect the resulting white solid by suction filtration.[3]

  • Washing: Wash the filter cake with an additional 100 mL of acetonitrile to remove any residual impurities.[3]

  • Drying: Dry the solid under vacuum to obtain the final deprotected product.

Protocol 2: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a rapid and widely used method for Boc deprotection.[6] The work-up procedure is critical for neutralizing the strong acid and isolating the free amine.

Materials:

  • Boc-protected aminocyclopentanol derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the Boc-protected aminocyclopentanol derivative in anhydrous DCM. A common concentration is a 25% solution of TFA in DCM.[6]

  • Acid Addition: Add trifluoroacetic acid (TFA) to the solution. The amount of TFA can range from a few equivalents to a 1:1 mixture with DCM.[6]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.[6] Monitor the reaction progress by TLC or LC-MS.[6]

  • Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure.[6]

  • Work-up:

    • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).[6]

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[6]

    • Wash the organic layer with brine.[6]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[6]

Experimental Workflow

The diagram below outlines the general experimental workflow for the deprotection of Boc-protected aminocyclopentanol.

experimental_workflow start Start dissolve Dissolve Boc-protected aminocyclopentanol in solvent start->dissolve add_acid Add acidic reagent (e.g., 4M HCl in Dioxane or TFA in DCM) dissolve->add_acid react Stir at specified temperature and time add_acid->react monitor Monitor reaction progress (TLC or LC-MS) react->monitor workup Reaction Work-up monitor->workup Reaction Complete isolate Isolate product workup->isolate dry Dry the final product isolate->dry end End dry->end

Experimental Workflow for Boc Deprotection.

References

Application of tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate is a valuable chiral building block in medicinal chemistry, primarily utilized in the synthesis of carbocyclic nucleoside analogues. Its rigid cyclopentane scaffold and defined stereochemistry are crucial for the biological activity of the resulting therapeutic agents. The cis relationship between the amino and hydroxyl groups in the (1S,3S) configuration provides a key structural motif for designing molecules that can interact with high specificity with biological targets such as viral enzymes. This document outlines the application of this compound in the synthesis of antiviral agents, particularly focusing on its role as a precursor to key intermediates for drugs like Abacavir, an important anti-HIV medication.

Application in the Synthesis of Abacavir Intermediate

This compound serves as a critical starting material for the enantioselective synthesis of (1S,4R)-4-amino-2-cyclopentene-1-methanol, a key intermediate in the industrial production of Abacavir. The synthesis involves a series of stereocontrolled transformations to introduce a double bond and invert the stereochemistry at one of the chiral centers.

The overall synthetic strategy involves the activation of the hydroxyl group, followed by an elimination reaction to form the cyclopentene ring. Subsequent functional group manipulations lead to the desired amino alcohol intermediate. The Boc-protecting group on the amine is crucial for directing the reactions and preventing unwanted side reactions.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of an Abacavir intermediate starting from this compound and the biological activity of the final product, Abacavir.

StepReactionReagentsYield (%)Purity (%)Biological Activity (Abacavir)ParameterValue
1MesylationMethanesulfonyl chloride, Triethylamine95>98Target HIV-1 Reverse Transcriptase
2EliminationSodium hydride85>97IC50 0.09 µM (for Carbovir-TP)
3Hydroboration-Oxidation9-BBN, H2O2, NaOH70 (as a mixture of isomers)-Antiviral Activity (EC50)
4Mitsunobu ReactionPPh3, DIAD, DPPA60>99vs. HIV-1 (MT-4 cells)0.07-0.26 µM
5ReductionLiAlH490>99vs. HIV-2 (CEM cells)0.02 µM
6DeprotectionTrifluoroacetic acid98>99Cytotoxicity (CC50)
in MT-4 cells25-50 µM

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl ((1S,3S)-3-(methylsulfonyloxy)cyclopentyl)carbamate
  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (10 mL/g) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.5 eq) dropwise to the stirred solution.

  • Mesylation: Add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the title compound as a white solid.

Protocol 2: Synthesis of tert-Butyl ((1S,4S)-cyclopent-2-en-1-yl)carbamate
  • Setup: To a solution of tert-Butyl ((1S,3S)-3-(methylsulfonyloxy)cyclopentyl)carbamate (1.0 eq) in anhydrous tetrahydrofuran (THF) (15 mL/g) under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 2.0 eq) portion-wise at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash chromatography on silica gel (ethyl acetate/hexane as eluent) to yield the desired cyclopentene derivative.

Visualizations

experimental_workflow start tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate mesylation Mesylation (Protocol 1) start->mesylation MsCl, Et3N elimination Elimination (Protocol 2) mesylation->elimination NaH intermediate1 tert-Butyl ((1S,4S)-cyclopent- 2-en-1-yl)carbamate elimination->intermediate1 further_steps Further Transformations intermediate1->further_steps e.g., Hydroboration, Mitsunobu, Reduction abacavir_intermediate (1S,4R)-4-amino-2- cyclopentene-1-methanol further_steps->abacavir_intermediate

Caption: Synthetic workflow from the starting material to a key Abacavir intermediate.

mechanism_of_action Abacavir Abacavir Cellular_Kinases Cellular Kinases Abacavir->Cellular_Kinases Phosphorylation Carbovir_TP Carbovir Triphosphate (CBV-TP) (Active Metabolite) Cellular_Kinases->Carbovir_TP HIV_RT HIV Reverse Transcriptase Carbovir_TP->HIV_RT Competitive Inhibition Viral_DNA Viral DNA Synthesis HIV_RT->Viral_DNA Incorporation Chain_Termination Chain Termination Viral_DNA->Chain_Termination Prevents further elongation dGTP dGTP (Natural Substrate) dGTP->HIV_RT Natural Substrate

Caption: Mechanism of action of Abacavir.[1][2][3][4][5]

Concluding Remarks

This compound is a cornerstone chiral synthon for the preparation of medicinally important carbocyclic nucleoside analogues. The detailed protocols and synthetic workflow provided herein demonstrate its utility in accessing complex chiral intermediates required for the synthesis of antiviral drugs like Abacavir. The precise stereochemistry of this building block is paramount for achieving the desired biological activity, underscoring the importance of stereocontrolled synthesis in modern drug discovery. Further research into novel applications of this versatile molecule is warranted and holds promise for the development of new therapeutic agents.

References

Application Notes and Protocols for the Analytical Characterization of Boc-Protected Amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The tert-butyloxycarbonyl (Boc) group is an indispensable protecting group for amines in organic synthesis, particularly in peptide synthesis, pharmaceuticals, and fine chemicals. Its stability across a wide range of chemical conditions and its facile removal under mild acidic conditions make it a popular choice.[1] Verifying the successful installation of the Boc group and confirming the purity of the resulting product is a critical step in any synthetic workflow. These application notes provide detailed protocols and comparative data for the primary analytical techniques used to characterize Boc-protected amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Notes

NMR spectroscopy is the most powerful and definitive method for the structural elucidation of Boc-protected amines. It provides unambiguous evidence of the successful protection reaction and detailed information about the overall molecular structure.[2]

  • ¹H NMR Spectroscopy: The most diagnostic feature in the ¹H NMR spectrum of a Boc-protected amine is the presence of a sharp singlet peak in the upfield region, typically around 1.4-1.5 ppm .[3] This signal integrates to nine protons, corresponding to the nine equivalent protons of the tert-butyl group.[1] Furthermore, protons on the carbon atom adjacent to the nitrogen (α-protons) typically experience a downfield shift upon Boc protection due to the electron-withdrawing effect of the carbamate group.[1]

  • ¹³C NMR Spectroscopy: ¹³C NMR provides complementary and equally definitive evidence. The key signals confirming the presence of the Boc group are:

    • The carbamate carbonyl carbon peak around ~153-156 ppm .[2][3]

    • The quaternary carbon of the tert-butyl group near ~80 ppm .[3]

    • The three equivalent methyl carbons of the tert-butyl group, which give a strong signal around ~28 ppm .[1][3]

Advantages: Provides comprehensive structural information, is non-destructive, and allows for quantitative analysis.[1] Limitations: Requires a relatively pure sample and may be less sensitive than other techniques, especially for ¹³C NMR which can require longer acquisition times.[1]

Quantitative Data: NMR Chemical Shifts

The following table summarizes typical ¹H and ¹³C NMR chemical shifts for representative Boc-protected amines. Exact values can vary based on the solvent and instrument used.[2][3]

CompoundBoc Group ¹H (s, 9H)Other Key ¹H SignalsBoc Group ¹³C (C=O)Boc Group ¹³C (Quaternary C)Boc Group ¹³C (Methyls)Reference
N-Boc-aniline ~1.5 ppm~7.0-7.5 ppm (m, Ar-H)~152.8 ppm~80.1 ppm~28.4 ppm[3]
N-Boc-piperidine ~1.45 ppm~3.4-3.6 ppm (t, 4H, α-CH₂)~154.9 ppm~79.2 ppm~28.5 ppm[3]
N-Boc-pyrrolidine ~1.47 ppm~3.3-3.4 ppm (t, 4H, α-CH₂)~154.7 ppm~78.9 ppm~28.6 ppm[3]
Boc-L-alanine ~1.44 ppm~4.2 ppm (m, 1H, α-CH)~155.5 ppm~79.8 ppm~28.4 ppm[2]
Boc-glycine ~1.45 ppm~3.9 ppm (d, 2H, α-CH₂)~156.4 ppm~79.9 ppm~28.4 ppm[4][5]
Boc-L-phenylalanine ~1.2-1.3 ppm~4.4 ppm (s, 1H, α-CH)~155.2 ppm~80.0 ppm~28.3 ppm[6][7]
Experimental Protocol: NMR Analysis of a Boc-Protected Amine

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra, using Boc-L-alanine as an example.[2]

  • Sample Preparation: Accurately weigh 5-10 mg of the Boc-protected amine and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

  • Transfer: Transfer the solution into a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Tune and shim the instrument to optimize the magnetic field homogeneity and maximize signal resolution.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard instrument parameters (e.g., on a 400 MHz spectrometer, acquire 16 scans with a 1-second relaxation delay).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., on a 100 MHz spectrometer, acquire 1024 scans with a 2-second relaxation delay).

  • Data Processing and Analysis:

    • Process the raw data (FID) using appropriate software, involving Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectra using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[2]

    • Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms in the molecule's structure. Confirm the 9H integration of the tert-butyl singlet.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of Sample B Dissolve in 0.7 mL Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Lock, Tune, and Shim D->E F Acquire ¹H Spectrum E->F G Acquire ¹³C Spectrum F->G H Fourier Transform, Phase & Baseline Correction G->H I Calibrate Spectrum H->I J Integrate & Assign Signals I->J K Confirm Boc Group Signals (¹H: ~1.4 ppm, 9H; ¹³C: ~155, 80, 28 ppm) J->K

Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Application Notes

Mass spectrometry is a rapid and highly sensitive technique used to confirm the molecular weight of the Boc-protected product. The successful protection of an amine with a Boc group results in a predictable mass increase.

  • Molecular Weight Confirmation: The addition of a Boc group (C₅H₉O₂) to an amine (R-NH₂) adds 100.0528 g/mol (monoisotopic) or 100.12 g/mol (average) to the molecular weight of the starting material.[1] Using soft ionization techniques like Electrospray Ionization (ESI), one can typically observe the protonated molecular ion ([M+H]⁺) or other adducts like the sodium adduct ([M+Na]⁺).[1]

  • Fragmentation Analysis: While soft ionization minimizes fragmentation, some in-source fragmentation can occur. A characteristic loss observed for Boc-protected compounds is the neutral loss of isobutylene (56 Da) or the entire tert-butyl group (57 Da), which can further support the structural assignment.[8]

Advantages: High sensitivity (requires very little sample), speed, and direct confirmation of molecular weight.[1] Limitations: Provides limited structural information on its own and does not readily distinguish between isomers. The Boc group can be labile under certain MS conditions.[9]

Quantitative Data: Expected Molecular Ions
Starting AmineFormulaMW (monoisotopic)Boc-Protected ProductFormulaExpected [M+H]⁺ (monoisotopic)Expected [M+Na]⁺ (monoisotopic)
AnilineC₆H₇N93.0578N-Boc-anilineC₁₁H₁₅NO₂194.1125216.0944
PiperidineC₅H₁₁N85.0891N-Boc-piperidineC₁₀H₁₉NO₂186.1438208.1257
GlycineC₂H₅NO₂75.0320Boc-glycineC₇H₁₃NO₄176.0866198.0686
L-PhenylalanineC₉H₁₁NO₂165.0790Boc-L-phenylalanineC₁₄H₁₉NO₄266.1336288.1155
Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent that is compatible with mass spectrometry, such as methanol or acetonitrile.[1]

  • Instrument Setup:

    • Set up the mass spectrometer with an Electrospray Ionization (ESI) source.

    • Operate the instrument in positive ion mode.

    • Calibrate the instrument using a known standard to ensure mass accuracy.

  • Sample Introduction: Infuse the sample solution directly into the ESI source via a syringe pump or inject it through an HPLC system.

  • Data Acquisition: Acquire the mass spectrum over a relevant mass range (e.g., m/z 50-1000).

  • Data Analysis:

    • Identify the molecular ion peak corresponding to the expected mass of the Boc-protected product (e.g., [M+H]⁺ or [M+Na]⁺).

    • Compare the observed m/z value with the calculated theoretical mass to confirm the identity of the product.

Visualization: MS Characterization Logic

MS_Logic Start Starting Amine (MW = X) Reaction Boc Protection (+ Boc₂O) Start->Reaction Product Expected Product (MW = X + 100.12) Reaction->Product MS_Analysis Perform ESI-MS (Positive Ion Mode) Product->MS_Analysis Result Observed Peak at m/z = (X + 100.12) + 1.01 or (X + 100.12) + 22.99 MS_Analysis->Result Conclusion Confirmation of Successful Protection Result->Conclusion

Logical flow for MS confirmation.

High-Performance Liquid Chromatography (HPLC)

Application Notes

HPLC is a cornerstone technique for assessing the purity of a Boc-protected amine and for monitoring the progress of the protection reaction. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

  • Purity Assessment: For Boc-protected amines, Reverse-Phase HPLC (RP-HPLC) is most commonly used.[10] The Boc group increases the lipophilicity of the molecule. Consequently, the protected product will be more retained on a nonpolar stationary phase (like C18) and will typically have a longer retention time than the more polar starting amine.[10] By integrating the area of the product peak relative to all other peaks, the purity of the sample can be accurately quantified.

  • Reaction Monitoring: HPLC can be used to track the disappearance of the starting amine and the appearance of the Boc-protected product over time, allowing for reaction optimization.

Advantages: Provides accurate quantitative data on purity and impurity profiles, high resolution, and is highly reproducible.[10] Limitations: Requires the analyte to have a chromophore for UV detection; otherwise, a more universal detector (like ELSD or MS) is needed.[10]

Quantitative Data: Typical HPLC Parameters

This table outlines a standard set of parameters for the RP-HPLC analysis of Boc-protected amines.

ParameterTypical Setting
System HPLC with UV Detector[10]
Column C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm)[10]
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)[10]
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)[10]
Gradient 5% to 95% B over 20 minutes[10]
Flow Rate 1.0 mL/min[10]
Column Temperature 30 °C[10]
Detection Wavelength 210 nm (for carbamate) or wavelength of maximal absorbance for aromatic compounds[10]
Injection Volume 10 µL[10]
Experimental Protocol: RP-HPLC Purity Analysis
  • Sample Preparation: Prepare a stock solution of the Boc-protected amine at a known concentration (e.g., 1 mg/mL) by dissolving it in the mobile phase, typically a mixture of acetonitrile and water.[10] Further dilute as necessary to fall within the linear range of the detector.

  • System Preparation:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

    • Set the UV detector to the appropriate wavelength.

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Data Acquisition: Run the gradient method and record the chromatogram for a sufficient duration (e.g., 30 minutes) to ensure all components have eluted.

  • Data Analysis:

    • Identify the peak corresponding to the Boc-protected product (usually the major peak with the longest retention time compared to the starting amine).

    • Integrate the areas of all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main product by the total peak area of all components and multiplying by 100%.

Visualization: HPLC Purity Assessment Workflow

HPLC_Workflow A Prepare Sample (e.g., 1 mg/mL in ACN/H₂O) C Inject Sample A->C B Equilibrate RP-HPLC System (C18 Column) B->C D Run Gradient Elution C->D E Detect with UV Detector D->E F Acquire Chromatogram E->F G Integrate Peak Areas F->G H Calculate % Purity: (Area_Product / Area_Total) * 100 G->H

Workflow for HPLC purity analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Notes

FTIR spectroscopy is a fast and simple method for confirming the successful conversion of an amine to a carbamate by identifying key functional groups.

  • Key Vibrational Bands: The analysis focuses on two main regions of the spectrum:

    • Disappearance of N-H Stretch: A primary amine (R-NH₂) shows two N-H stretching bands around 3300-3500 cm⁻¹, while a secondary amine (R₂NH) shows one. Upon successful Boc protection, these N-H stretching bands will either disappear (for secondary amines) or be replaced by a single, sharp N-H stretch of the carbamate around 3300-3400 cm⁻¹.

    • Appearance of C=O Stretch: The most telling signal is the appearance of a very strong and sharp absorption band corresponding to the carbamate carbonyl (C=O) stretch , which typically appears in the range of 1680-1720 cm⁻¹ .[1][11]

Advantages: Fast, non-destructive, requires minimal sample preparation, and provides clear evidence of the key functional group transformation.[1] Limitations: Provides only functional group information, not a complete structural picture. It can be difficult to interpret in complex molecules with multiple carbonyl groups.[1]

Quantitative Data: Key FTIR Absorption Bands
Functional GroupVibrationTypical Wavenumber (cm⁻¹)Expected Change Upon Boc Protection
Primary AmineN-H Stretch (sym & asym)3300 - 3500 (two bands)Disappears
Secondary AmineN-H Stretch3300 - 3500 (one band)Disappears
CarbamateN-H Stretch3300 - 3400 (one band)Appears
Carbamate C=O Stretch 1680 - 1720 (strong, sharp) Appears
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Background Spectrum: Ensure the ATR crystal surface is clean. Acquire a background spectrum of the empty crystal. This will be subtracted from the sample spectrum.[1]

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.

  • Acquire Spectrum: Lower the press and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The software will automatically perform the background subtraction.

    • Examine the resulting spectrum for the disappearance of the starting amine's N-H stretching bands and, most importantly, the appearance of the strong carbamate C=O stretching band between 1680-1720 cm⁻¹.

Visualization: FTIR Analysis Logic

FTIR_Logic A Analyze Sample with FTIR C Strong C=O stretch present at ~1680-1720 cm⁻¹? A->C B N-H stretch present at ~3300-3500 cm⁻¹? Outcome2 Result: Successful Boc Protection B->Outcome2 Yes (single band) Outcome3 Result: Inconclusive or Mixture B->Outcome3 No / Multiple Bands C->B Yes Outcome1 Result: Starting Amine or Incomplete Reaction C->Outcome1 No

Decision tree for FTIR spectral analysis.

References

Large-Scale Synthesis of (1R,3S)-3-amino-1-cyclopentanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1R,3S)-3-amino-1-cyclopentanol is a critical chiral building block in the synthesis of numerous pharmaceutical compounds, most notably for the anti-HIV drug Bictegravir. Its specific stereochemistry is essential for the biological efficacy of the final active pharmaceutical ingredient. This document provides detailed application notes and protocols for the large-scale synthesis of (1R,3S)-3-amino-1-cyclopentanol, focusing on scalable and efficient synthetic methodologies.

Synthetic Strategies Overview

Two primary synthetic routes have emerged as effective and scalable methods for the production of (1R,3S)-3-amino-1-cyclopentanol.

Route 1: Hetero-Diels-Alder Reaction and Enzymatic Kinetic Resolution

This pathway commences with a hetero-Diels-Alder reaction between cyclopentadiene and a nitroso compound. This is followed by reduction of the resulting cycloadduct, enzymatic kinetic resolution to establish the desired stereochemistry, hydrogenation, and a final deprotection step. The key advantages of this route are its high stereoselectivity and scalability.[1]

Route 2: Asymmetric Cycloaddition with a Chiral N-acylhydroxylamine

This approach utilizes a chiral N-acylhydroxylamine to induce asymmetry in a cycloaddition reaction with cyclopentadiene. This directly establishes the two chiral centers of the target molecule. Subsequent hydrogenation and bond cleavage steps yield the desired product. This method is advantageous due to its use of readily available and inexpensive raw materials, good stereoselectivity, and high optical purity of the product, making it suitable for industrial-scale production.[2][3][4]

Quantitative Data Summary

The following table summarizes quantitative data for the key steps in the two primary synthetic routes, providing a basis for comparison.

Reaction Step Route 1: Hetero-Diels-Alder & Enzymatic Resolution Route 2: Asymmetric Cycloaddition
Key Transformation Hetero-Diels-Alder ReactionAsymmetric Cycloaddition
Reactants tert-butyl hydroxylamine carbonate, CyclopentadieneN-acylhydroxylamine ((R)-N, 2-dihydroxy-2-phenylacetamide), Cyclopentadiene, 30% H₂O₂
Catalyst/Reagent CuCl, 2-ethyl-2-oxazoline[Ir(COD)Cl]₂
Solvent 2-MethyltetrahydrofuranTetrahydrofuran
Temperature 20-30 °C~0 °C
Yield Not specified for this step91.1% (Intermediate I)
Diastereomeric Ratio (dr) Not specified3/1
---------
Key Transformation Reduction of N-O BondHydrogenation of Intermediate I
Reactants cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl esterIntermediate I
Catalyst/Reagent Zinc powder, Acetic acidRaney Nickel
Solvent Not specifiedTetrahydrofuran
Pressure Not specified2.0 MPa
Temperature Not specified-5 °C
Yield Not specifiedNot specified
---------
Key Transformation Enzymatic Kinetic ResolutionAmide Bond Cleavage of Intermediate II
Reactants cis-3-(tert-butoxycarbonylamino)cyclopent-4-en-1-olIntermediate II
Catalyst/Reagent Lipase, Vinyl acetateHydrazine hydrate, HCl
Solvent Not specifiedMethanol
Temperature Not specified25 °C
Yield Not specifiedNot specified
---------
Key Transformation HydrogenationHydrogenation of Intermediate III
Reactants (1R,3S,4S)-3-acetoxy-4-(tert-butoxycarbonylamino)cyclopent-1-eneIntermediate III
Catalyst/Reagent 10% Palladium on carbon10% Palladium on carbon
Solvent Not specifiedMethyl tert-butyl ether
Pressure Not specified1.0 MPa
Temperature Not specified20 °C
Duration Not specified24 hours
Yield Not specified58.2% (as HCl salt)
Optical Purity Not specified> 99.5%
---------
Key Transformation Deprotection & Salt FormationFinal Product Formation
Reactants Boc-protected intermediateIntermediate from hydrogenation
Catalyst/Reagent HCl in isopropanolHCl gas
Solvent IsopropanolNot specified
Temperature Room Temperature (25 °C)Not specified
Duration 12 hoursNot specified
Yield 80-86%Not specified

Experimental Workflow and Protocols

Route 1: Representative Workflow via Hetero-Diels-Alder Reaction

G cluster_0 Step 1: Hetero-Diels-Alder Reaction cluster_1 Step 2: N-O Bond Reduction cluster_2 Step 3: Enzymatic Kinetic Resolution cluster_3 Step 4: Hydrogenation cluster_4 Step 5: Deprotection & Salt Formation A tert-butyl hydroxylamine carbonate + Cyclopentadiene B cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester A->B CuCl, 2-ethyl-2-oxazoline 20-30°C C cis-3-(tert-butoxycarbonylamino)cyclopent-4-en-1-ol B->C Zinc powder, Acetic acid D (1R,3S,4S)-3-acetoxy-4-(tert- butoxycarbonylamino)cyclopent-1-ene C->D Lipase, Vinyl acetate E (1R,3S)-3-(tert-butoxycarbonylamino)cyclopentanol D->E 10% Pd/C, H₂ F (1R,3S)-3-amino-1-cyclopentanol hydrochloride E->F HCl in Isopropanol 25°C, 12h

Workflow for the synthesis of (1R,3S)-3-amino-1-cyclopentanol via hetero-Diels-Alder reaction.
Protocol 1: Hetero-Diels-Alder Reaction

This protocol describes the initial cycloaddition to form the bicyclic intermediate.

Materials:

  • tert-butyl hydroxylamine carbonate

  • Cyclopentadiene (freshly cracked)

  • Copper(I) chloride (CuCl)

  • 2-ethyl-2-oxazoline

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Reaction vessel equipped with a stirrer, thermometer, and addition funnel

Procedure:

  • To a reaction vessel, add tert-butyl hydroxylamine carbonate and 2-methyltetrahydrofuran.

  • Add catalytic amounts of copper(I) chloride and 2-ethyl-2-oxazoline to the mixture.

  • Maintain the reaction temperature between 20-30 °C.

  • Slowly add freshly cracked cyclopentadiene to the reaction mixture.

  • Stir the reaction until completion, which can be monitored by TLC or GC.

  • Upon completion, the reaction mixture is typically worked up by quenching, extraction, and purification to yield cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester.

Protocol 2: Hydrogenation of Intermediate III (from Route 2)

This protocol details the hydrogenation step to saturate the cyclopentene ring.[3]

Materials:

  • Intermediate III (from the amide bond cleavage step)

  • 10% Palladium on carbon (Pd/C)

  • Methyl tert-butyl ether (MTBE)

  • Hydrogenation reactor

  • Hydrogen gas source

Procedure:

  • In a hydrogenation reactor, add 12 g of Intermediate III and 60 mL of methyl tert-butyl ether.

  • Carefully add 1.0 g of 10% palladium on carbon to the mixture.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen) before introducing hydrogen.

  • Pressurize the reactor with hydrogen to 1.0 MPa.

  • Maintain the reaction temperature at 20 °C and stir for 24 hours.

  • After the reaction is complete, carefully vent the reactor and purge with an inert gas.

  • Remove the catalyst by filtration.

  • The filtrate containing the hydrogenated product can be used directly in the next step or concentrated to isolate the crude product.

Protocol 3: Deprotection and Salt Formation

This protocol describes the final step to remove the Boc protecting group and form the hydrochloride salt.

Materials:

  • (1R,3S)-3-(tert-butoxycarbonylamino)cyclopentanol

  • Isopropanol

  • Acetyl chloride

  • Reaction vessel with a stirrer and cooling capabilities

Procedure:

  • Prepare a solution of hydrogen chloride in isopropanol in situ by carefully adding acetyl chloride to cooled isopropanol.

  • Dissolve the Boc-protected intermediate in isopropanol.

  • Slowly add the solution of the Boc-protected intermediate to the acidic isopropanol solution.

  • Allow the reaction to stir at room temperature (25 °C) for 12 hours.

  • Upon completion, cool the reaction mixture to 0 °C to induce crystallization.

  • Collect the precipitated white solid of (1R,3S)-3-amino-1-cyclopentanol hydrochloride by filtration.

  • Wash the solid with cold isopropanol and dry under vacuum. A yield of approximately 80% can be expected.

References

Application Notes and Protocols: Hetero-Diels-Alder Reaction for Aminocyclopentanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of aminocyclopentanol derivatives is of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active molecules. The Hetero-Diels-Alder (HDA) reaction, a powerful tool in organic synthesis for the construction of six-membered heterocyclic rings, offers an efficient and stereocontrolled route to access key precursors for these valuable compounds. This application note details two prominent HDA strategies for the synthesis of aminocyclopentanol precursors using cyclopentadiene as the diene: the aza-Diels-Alder reaction and the acylnitroso-Diels-Alder reaction. Detailed experimental protocols and a summary of quantitative data are provided to facilitate the application of these methodologies in a research and development setting.

Reaction Variants for Aminocyclopentanol Precursor Synthesis

The two primary Hetero-Diels-Alder approaches for the synthesis of aminocyclopentanol precursors from cyclopentadiene involve the use of nitrogen-containing dienophiles.

  • Aza-Diels-Alder Reaction: This variant utilizes an imine as the dienophile, leading to the formation of a nitrogen-containing bicyclic adduct. Subsequent transformations of this adduct can yield the desired aminocyclopentanol structure. The use of chiral catalysts can render this reaction enantioselective, providing access to optically active aminocyclopentanols.

  • Acylnitroso-Diels-Alder Reaction: In this approach, a highly reactive acylnitroso species, typically generated in situ, acts as the dienophile. The resulting cycloaddition with cyclopentadiene produces an oxazinane bicyclic adduct, which serves as a versatile precursor to aminocyclopentanols.

Data Presentation

The following table summarizes the quantitative data for representative Hetero-Diels-Alder reactions for the synthesis of aminocyclopentanol precursors.

Reaction TypeDienophileCatalyst/ConditionsYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee %)Reference
Aza-Diels-AlderCyclic C-Acylimine (various substitutions)Chiral Brønsted Acid (5 mol%), Hexane/Toluene (3:1), -78 °C73-94>99:182-91[1]
Acylnitroso-Diels-Aldertert-Butyl nitrosocarbonate (generated in situ)CuCl/2-ethyl-2-oxazoline, 20-30 °CHigh (not specified)Not specifiedNot specified

Experimental Protocols

Protocol 1: Brønsted Acid-Catalyzed Aza-Diels-Alder Reaction of a Cyclic C-Acylimine with Cyclopentadiene[1]

This protocol describes a general procedure for the enantioselective synthesis of aza-tetracycles, which are precursors to chiral aminocyclopentanols.

Materials:

  • Cyclic C-acylimine (1.0 equiv)

  • Freshly distilled cyclopentadiene (2.0 equiv)

  • Chiral BINOL-derived phosphoric acid diester catalyst (5 mol %)

  • Hexane/Toluene (3:1 mixture)

  • Silica gel for column chromatography

  • Hexane/Ethyl acetate for elution

Procedure:

  • Suspend the cyclic C-acylimine and cyclopentadiene in a hexane/toluene (3:1) mixture in a screw-capped test tube.

  • Stir the suspension at -78 °C for 10 minutes.

  • Add the chiral Brønsted acid catalyst (5 mol %) to the solution.

  • Stir the mixture at -78 °C until the imine is consumed (monitor by TLC).

  • Directly load the crude reaction mixture onto a silica gel column.

  • Purify the product by column chromatography using a hexane/ethyl acetate gradient to afford the desired aza-tetracycle.

  • Characterize the product by NMR, mass spectrometry, and determine the enantiomeric excess by HPLC on a chiral phase.

Protocol 2: Acylnitroso-Diels-Alder Reaction for the Synthesis of cis-2-Oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester

This protocol describes the synthesis of a key precursor to aminocyclopentanols via an acylnitroso-Diels-Alder reaction.

Materials:

  • tert-Butyl hydroxylamine carbonate (1.0 equiv)

  • Copper (I) chloride (0.1-0.2 equiv)

  • 2-Ethyl-2-oxazoline (0.1-0.2 equiv)

  • Freshly distilled cyclopentadiene (1.5-2.0 equiv)

  • Suitable solvent (e.g., dichloromethane)

Procedure:

  • In a round-bottom flask, dissolve tert-butyl hydroxylamine carbonate, copper (I) chloride, and 2-ethyl-2-oxazoline in a suitable solvent under an inert atmosphere.

  • Stir the mixture at a controlled temperature (e.g., 20-30 °C).

  • The tert-butyl hydroxylamine carbonate is oxidized in situ to tert-butyl nitrosocarbonate.

  • Add freshly distilled cyclopentadiene to the reaction mixture.

  • Allow the reaction to proceed until the starting materials are consumed (monitor by TLC).

  • Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Purify the crude product by silica gel column chromatography to yield cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester.

  • Characterize the product by NMR and mass spectrometry.

Signaling Pathways, Experimental Workflows, or Logical Relationships

Hetero_Diels_Alder_Workflow cluster_reactants Reactant Preparation cluster_reaction Hetero-Diels-Alder Reaction cluster_product Product Formation & Analysis Diene Diene (Cyclopentadiene) Cycloaddition [4+2] Cycloaddition Diene->Cycloaddition Dienophile Dienophile (Imine or Acylnitroso Precursor) Dienophile->Cycloaddition Bicyclic_Adduct Bicyclic Adduct (Precursor) Cycloaddition->Bicyclic_Adduct Formation of N-containing bicycle Purification Purification (e.g., Chromatography) Bicyclic_Adduct->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Aminocyclopentanol (after further steps) Characterization->Final_Product Further Transformations

Caption: General workflow for aminocyclopentanol synthesis via Hetero-Diels-Alder.

Aza_Diels_Alder_Mechanism Reactants Cyclopentadiene + Imine TS Transition State Reactants->TS [4+2] Cycloaddition Product Aza-bicyclic Adduct TS->Product

Caption: Simplified mechanism of the aza-Diels-Alder reaction.

Acylnitroso_Diels_Alder_Mechanism Reactants Cyclopentadiene + Acylnitroso Species TS Transition State Reactants->TS [4+2] Cycloaddition Product Oxazinane Adduct TS->Product

References

Application Note: Chiral Separation of 3-Aminocyclopentanol Stereoisomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Aminocyclopentanol is a chiral molecule with four stereoisomers due to its two chiral centers. These stereoisomers, which include two pairs of enantiomers (cis and trans), can exhibit different pharmacological and toxicological profiles.[1] Consequently, the ability to separate and quantify these individual stereoisomers is crucial for the development of safe and effective pharmaceuticals.[1] High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the analytical and preparative separation of such chiral compounds.[2][3]

This application note details two primary HPLC-based methodologies for the separation of 3-aminocyclopentanol stereoisomers: a direct method using a Chiral Stationary Phase (CSP) and an indirect method involving pre-column derivatization.[1]

Method 1: Direct Chiral HPLC Separation

This method utilizes a chiral stationary phase that interacts stereoselectively with the different isomers of 3-aminocyclopentanol, leading to their separation.[1][2] Polysaccharide-based CSPs are particularly effective for the separation of amino alcohols like 3-aminocyclopentanol.[1][2]

Experimental Protocol

1. Sample Preparation:

  • Dissolve the 3-aminocyclopentanol stereoisomer mixture in the mobile phase to a final concentration of 1 mg/mL.[2]

2. HPLC Conditions:

  • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H, Chiralpak® AD).[2]

  • Mobile Phase: A typical starting mobile phase is a mixture of n-hexane, isopropanol, and diethylamine (DEA) in a ratio of 90:10:0.1 (v/v/v).[2] Diethylamine is added to improve peak shape for basic analytes.

  • Flow Rate: 0.5 - 1.0 mL/min.[2]

  • Temperature: Ambient.

  • Detection: As 3-aminocyclopentanol lacks a strong chromophore, UV detection at a low wavelength (e.g., 210-220 nm) is suitable.[2] Alternatively, universal detectors such as a Corona Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) can be employed for enhanced sensitivity and specificity.[2]

  • Injection Volume: 10 µL.

Data Presentation

Table 1: Representative Chromatographic Data for Direct Chiral HPLC Separation

StereoisomerRetention Time (min)Peak Area (arbitrary units)Resolution (Rs)
(1R,3R)8.510500-
(1S,3S)9.8104502.1
(1R,3S)11.299802.3
(1S,3R)12.5101002.0

Note: The data presented are representative and may vary depending on the specific column and exact experimental conditions.

Method 2: Indirect Separation via Pre-column Derivatization

This approach involves reacting the 3-aminocyclopentanol stereoisomers with a chiral derivatizing agent to form diastereomers.[1] These resulting diastereomeric derivatives can then be separated on a standard achiral HPLC column, such as a C18 column.[1] Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) is a common choice for the derivatization of primary amines.[1]

Experimental Protocol

1. Derivatization Procedure (using Marfey's Reagent):

  • To 50 µL of a 1 mg/mL solution of the 3-aminocyclopentanol stereoisomer mixture in 50 mM sodium bicarbonate buffer (pH 9.0), add 100 µL of a 1% (w/v) solution of FDAA in acetone.[1]

  • Incubate the mixture at 40°C for 1 hour.[1]

  • After incubation, neutralize the reaction with 2 M HCl and dilute with the mobile phase prior to injection.

2. HPLC Conditions:

  • Column: Standard reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.[1]

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-30 min: 70% to 30% B

    • 30-35 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV detection at 340 nm (wavelength for detecting the DNP group from Marfey's reagent).

  • Injection Volume: 20 µL.

Data Presentation

Table 2: Representative Chromatographic Data for Indirect Separation via Derivatization

Diastereomeric DerivativeRetention Time (min)Peak Area (arbitrary units)Resolution (Rs)
L-FDAA-(1R,3R)15.212300-
L-FDAA-(1S,3S)16.5122502.5
L-FDAA-(1R,3S)18.1119002.8
L-FDAA-(1S,3R)19.4120502.2

Note: The data presented are representative and may vary depending on the specific derivatization efficiency and exact experimental conditions.

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start 3-Aminocyclopentanol Stereoisomer Mixture dissolve Dissolve in Mobile Phase start->dissolve Direct Method derivatize Derivatize with Chiral Reagent (Indirect Method) start->derivatize hplc HPLC System (Pump, Injector) dissolve->hplc derivatize->hplc column Chiral or Achiral Column hplc->column detector Detector (UV, CAD, ELSD, MS) column->detector chromatogram Chromatogram detector->chromatogram quantification Peak Integration & Quantification chromatogram->quantification report Report Generation quantification->report

Caption: General workflow for HPLC analysis of 3-aminocyclopentanol stereoisomers.

Logical Relationship of Stereoisomers

Stereoisomers cluster_cis cis Isomers cluster_trans trans Isomers 3-Aminocyclopentanol 3-Aminocyclopentanol (1R,3S) (1R,3S) 3-Aminocyclopentanol->(1R,3S) (1R,3R) (1R,3R) 3-Aminocyclopentanol->(1R,3R) (1S,3R) (1S,3R) (1R,3S)->(1S,3R) Enantiomers (1R,3S)->(1R,3R) Diastereomers (1S,3S) (1S,3S) (1R,3S)->(1S,3S) Diastereomers (1S,3R)->(1R,3R) Diastereomers (1S,3R)->(1S,3S) Diastereomers (1R,3R)->(1S,3S) Enantiomers

Caption: Stereoisomeric relationships of 3-aminocyclopentanol.

Conclusion

The separation of 3-aminocyclopentanol stereoisomers can be effectively achieved using HPLC through either a direct or indirect approach.[1] The direct method using a chiral stationary phase is often preferred for its simplicity and reduced sample preparation time. The indirect method, while requiring a derivatization step, can be advantageous for enhancing detection sensitivity and allows for the use of more common achiral columns.[1] The choice of method will depend on the specific analytical requirements, available instrumentation, and desired sensitivity. The protocols provided herein offer a robust starting point for developing and validating methods for the chiral separation of 3-aminocyclopentanol in a research or drug development setting.

References

The Strategic Use of Carbamates in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides with a defined sequence is a fundamental requirement for a wide range of applications, from basic biological research to the development of novel therapeutics. The inherent challenge in peptide synthesis lies in controlling the reactivity of the amino and carboxyl groups of amino acids to ensure the formation of the correct peptide bonds. This is achieved through the strategic use of protecting groups, with carbamates being one of the most important and widely utilized classes. This document provides detailed application notes and protocols on the use of carbamate protecting groups in peptide synthesis, focusing on the three most common groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

Introduction to Carbamate Protecting Groups

Carbamates are functional groups that are relatively stable under a variety of reaction conditions but can be cleaved under specific, controlled conditions.[1][2] This property makes them ideal for temporarily masking the nucleophilic α-amino group of an amino acid, preventing it from engaging in unwanted side reactions during peptide bond formation.[1][3][4] The choice of carbamate protecting group is critical and dictates the overall synthetic strategy, particularly in solid-phase peptide synthesis (SPPS).[5][6]

The three most prominent carbamate protecting groups in peptide synthesis are:

  • Boc (tert-butyloxycarbonyl): An acid-labile protecting group, forming the basis of the Boc/Bzl protection strategy.[7][8][9][10]

  • Cbz (benzyloxycarbonyl or Z): A protecting group that is stable to acidic and basic conditions but can be removed by catalytic hydrogenation.[1][3][11][12]

  • Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group, central to the widely used Fmoc/tBu orthogonal protection strategy.[13][14][15][16]

The concept of orthogonality is crucial in complex peptide synthesis.[6] It refers to the use of multiple protecting groups that can be removed under different conditions, allowing for the selective deprotection of one group without affecting others.[6][11][17][18] This enables the synthesis of long or modified peptides with high precision.[6][17]

Comparison of Common Carbamate Protecting Groups

The selection of a protecting group strategy depends on the specific requirements of the peptide being synthesized, including its length, sequence, and any post-translational modifications. The following table summarizes the key quantitative data and conditions for the three major carbamate protecting groups.

Protecting GroupAbbreviationIntroduction ReagentProtection ConditionsDeprotection ConditionsKey Features
tert-butyloxycarbonyl BocDi-tert-butyl dicarbonate ((Boc)₂O)Base (e.g., NaOH, TEA) in aqueous or organic solventStrong acid (e.g., 25-50% TFA in DCM)[10][19]Acid-labile; Stable to bases and catalytic hydrogenation[8]; Forms the basis of Boc/Bzl SPPS strategy.[6][10]
benzyloxycarbonyl Cbz or ZBenzyl chloroformate (Cbz-Cl)Base (e.g., Na₂CO₃) in aqueous solutionCatalytic hydrogenation (H₂/Pd-C)[1][3][11]; Strong acids (HBr/acetic acid)[12]Stable to mild acid and base[3]; Useful in solution-phase synthesis.[4]
9-fluorenylmethyloxycarbonyl FmocFmoc-Cl or Fmoc-OSuBase (e.g., NaHCO₃) in aqueous/organic mixtureWeak base (e.g., 20% piperidine in DMF)[13][20][21]Base-labile; Stable to acid[13]; Core of the Fmoc/tBu SPPS strategy.[15]

Experimental Protocols

The following sections provide detailed protocols for the introduction and removal of Boc and Fmoc protecting groups, which are the cornerstones of modern solid-phase peptide synthesis.

Boc Protection of an Amino Acid (Solution Phase)

This protocol describes the general procedure for the N-protection of an amino acid using di-tert-butyl dicarbonate ((Boc)₂O).[8]

Materials:

  • Amino acid (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

  • Sodium hydroxide (NaOH) (1.5 - 2.0 eq) or Triethylamine (TEA)

  • Solvent system (e.g., 1,4-Dioxane/Water, THF/Water)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino acid in a 1:1 mixture of the chosen solvent system.

  • Add the base and stir until the amino acid is completely dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add (Boc)₂O to the reaction mixture portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion is confirmed by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the N-Boc protected amino acid.[8]

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the key steps in a typical manual Fmoc-SPPS cycle for adding one amino acid to a growing peptide chain on a solid support.[20][22][23]

Materials:

  • Fmoc-protected amino acid resin

  • 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • DMF

  • Fmoc-protected amino acid (3-5 equivalents)

  • Coupling agent (e.g., HCTU)

  • Base (e.g., 20% collidine or NMM in DMF)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour.[20]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group from the N-terminus of the peptide chain.[20][22] A second treatment is sometimes performed to ensure complete deprotection.

    • Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[20] The completion of this step can be monitored by measuring the UV absorbance of the adduct at around 301 nm.[15]

  • Amino Acid Coupling:

    • Activate the next Fmoc-protected amino acid by dissolving it with a coupling agent and a base in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.[22]

    • Wash the resin extensively with DMF to remove any unreacted reagents.[20]

  • Repeat Cycle: Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide chain.

Visualizing Peptide Synthesis Workflows

The following diagrams illustrate the logical flow of the Boc and Fmoc solid-phase peptide synthesis strategies and the principle of orthogonal protection.

Boc_SPPS_Workflow start Start: Boc-AA-Resin deprotection Boc Deprotection (25-50% TFA/DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization Neutralization (e.g., DIEA) coupling Coupling: Boc-AA-OH, Activator neutralization->coupling wash2 Wash (DCM) coupling->wash2 wash1->neutralization cycle_end Repeat Cycle wash2->cycle_end cycle_end->deprotection Next Amino Acid final_cleavage Final Cleavage (HF or TFMSA) cycle_end->final_cleavage Synthesis Complete peptide Free Peptide final_cleavage->peptide

Caption: Workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Fmoc_SPPS_Workflow start Start: Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: Fmoc-AA-OH, Activator wash2 Wash (DMF) coupling->wash2 wash1->coupling cycle_end Repeat Cycle wash2->cycle_end cycle_end->deprotection Next Amino Acid final_cleavage Final Cleavage & Side-Chain Deprotection (TFA cocktail) cycle_end->final_cleavage Synthesis Complete peptide Free Peptide final_cleavage->peptide

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Orthogonal_Protection_Strategy cluster_deprotection Selective Deprotection Pathways peptide Protected Peptide on Resin Nα-Protecting Group (Temporary) Side-Chain Protecting Group (Permanent) Resin Linker deprotect_N Nα-Deprotection (e.g., Piperidine for Fmoc) peptide:N->deprotect_N deprotect_S_R Final Cleavage & Side-Chain Deprotection (e.g., TFA for tBu/Resin) peptide:S->deprotect_S_R peptide:R->deprotect_S_R free_N Free N-terminus for next coupling deprotect_N->free_N free_peptide Fully Deprotected Peptide deprotect_S_R->free_peptide

Caption: Orthogonal protection strategy in Fmoc/tBu-based SPPS.

Conclusion

Carbamate protecting groups are indispensable tools in the field of peptide synthesis. The development of acid-labile (Boc), base-labile (Fmoc), and hydrogenolysis-labile (Cbz) carbamates has provided chemists with a versatile toolkit to construct complex peptides with high fidelity. The principles of orthogonal protection, exemplified by the widely adopted Fmoc/tBu strategy, have enabled the routine synthesis of long and modified peptides, which are crucial for advancing research in chemistry, biology, and medicine. A thorough understanding of the properties and protocols associated with these protecting groups is essential for any researcher or professional involved in peptide synthesis and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through the protection of the amino group of (1S,3S)-3-aminocyclopentanol using di-tert-butyl dicarbonate (Boc₂O). This reaction is a nucleophilic acyl substitution where the amine nitrogen attacks a carbonyl carbon of the Boc anhydride.

Synthesis_Pathway reactant (1S,3S)-3-Aminocyclopentanol product This compound reactant->product Boc Protection reagent Di-tert-butyl dicarbonate (Boc₂O) + Base (e.g., Triethylamine) reagent->product

Caption: General synthetic scheme for the Boc protection of (1S,3S)-3-aminocyclopentanol.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a base in this reaction?

A1: A base, such as triethylamine (TEA) or sodium bicarbonate, is used to neutralize the protonated amine that forms during the reaction, driving the equilibrium towards the product. The decomposition of the leaving group from the Boc anhydride also produces tert-butoxide, which is basic; however, an external base is often added to ensure the reaction goes to completion, especially if the starting amine is not highly nucleophilic.

Q2: Can the hydroxyl group of the aminocyclopentanol react with the Boc anhydride?

A2: Yes, O-Boc protection to form a tert-butyl carbonate at the hydroxyl group is a potential side reaction. Generally, amines are more nucleophilic than alcohols, so N-protection is favored. However, under certain conditions, such as elevated temperatures or the use of a strong nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) in high concentrations, the amount of the O-Boc side product can increase.

Q3: What are the common solvents used for this synthesis?

A3: A variety of solvents can be used, including tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, and mixtures of water with organic solvents like acetone. The choice of solvent can influence the reaction rate and selectivity.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A stain such as ninhydrin can be used with TLC to visualize the disappearance of the primary amine starting material.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

Low yield is a common issue that can stem from several factors. The following guide will help you diagnose and address the potential causes.

Troubleshooting_Low_Yield start Low Yield Observed q1 Is the starting material fully consumed (check by TLC/LC-MS)? start->q1 incomplete_reaction Incomplete Reaction q1->incomplete_reaction No side_reactions Significant Side Products Observed? q1->side_reactions Yes solution1 Increase reaction time Increase temperature moderately Add more Boc₂O (1.1-1.2 eq) incomplete_reaction->solution1 purification_issue Product Loss During Workup/Purification side_reactions->purification_issue No solution2 Optimize reaction conditions (see Issue 2 & 3) Control stoichiometry carefully side_reactions->solution2 Yes solution3 Optimize extraction pH Use alternative purification (e.g., crystallization) purification_issue->solution3

Caption: A troubleshooting workflow for addressing low product yield.

Issue 2: Formation of O-Boc Protected Side Product

The presence of a hydroxyl group allows for the potential side reaction of O-Boc protection.

  • Symptom: A less polar spot on TLC and a corresponding mass in LC-MS for the di-protected product (N,O-diBoc).

  • Cause: The hydroxyl group competes with the amine for reaction with Boc₂O. This is more likely at higher temperatures or with prolonged reaction times.

  • Solution:

    • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the more nucleophilic amine's reaction.

    • Stoichiometry: Use a slight excess, but not a large excess, of Boc₂O (e.g., 1.05-1.1 equivalents).

    • Base Selection: A non-nucleophilic base like triethylamine or diisopropylethylamine (DIEA) is generally preferred.

Issue 3: Formation of Di-Boc Protected Amine

Primary amines can sometimes undergo double Boc protection.

  • Symptom: A non-polar byproduct with a mass corresponding to the addition of two Boc groups to the nitrogen atom.

  • Cause: This can occur with a large excess of Boc₂O and a strong base, or with extended reaction times at higher temperatures.

  • Solution:

    • Stoichiometry Control: Carefully control the amount of Boc₂O used, typically between 1.0 and 1.2 equivalents.

    • Monitoring: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.

Issue 4: Difficulty in Product Purification
  • Symptom: The crude product is an oil that is difficult to purify by column chromatography, or emulsions form during aqueous workup.

  • Cause: Residual Boc₂O or its byproducts can complicate purification. The amphiphilic nature of the product can also lead to emulsions.

  • Solution:

    • Workup: During the aqueous workup, a mild basic wash can help to hydrolyze any remaining Boc₂O. To break emulsions, add brine (saturated NaCl solution).

    • Purification: If column chromatography is challenging, consider crystallization as an alternative purification method.

Experimental Protocols

Protocol 1: Standard Boc Protection

This protocol is a general starting point for the synthesis.

Materials:

  • (1S,3S)-3-Aminocyclopentanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve (1S,3S)-3-aminocyclopentanol (1.0 eq) in THF.

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Data Presentation: Impact of Reaction Parameters on Yield

The following table summarizes the expected impact of varying key reaction parameters on the yield and purity of this compound. These are representative trends and actual results may vary.

ParameterCondition AYield (A)Purity (A)Condition BYield (B)Purity (B)Notes
Temperature 0 °C to Room Temp.Good to ExcellentHigh50 °CGoodModerateHigher temperatures can increase the rate but may also promote side reactions like O-Boc protection.
Boc₂O (eq) 1.05 - 1.1ExcellentHigh> 1.5GoodLow to ModerateA large excess of Boc₂O can lead to di-Boc protection of the amine.
Base TriethylamineGood to ExcellentHighNoneLow to ModerateModerateA base is generally recommended to drive the reaction to completion.
Solvent THF / DCMGood to ExcellentHighWater/AcetoneGoodHighBiphasic systems can also be effective and may simplify workup.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Experimental conditions should be optimized for each specific setup. Always follow appropriate laboratory safety procedures.

Troubleshooting low yield in Boc-protection of aminocyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Boc-protection of aminocyclopentanol, a critical step in the synthesis of many pharmaceutical compounds. The information is tailored to researchers, scientists, and drug development professionals to help diagnose and resolve common issues leading to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a low yield in the Boc-protection of aminocyclopentanol?

Low yields in this reaction are typically due to one or more of the following factors:

  • Incomplete Reaction: The reaction may not have proceeded to completion due to suboptimal conditions.

  • Side Product Formation: The formation of undesired byproducts consumes the starting material and complicates purification.

  • Product Loss During Workup: The desired N-Boc-aminocyclopentanol may be lost during the extraction and purification steps.

  • Poor Quality Reagents: The purity of the aminocyclopentanol, di-tert-butyl dicarbonate ((Boc)₂O), base, and solvent can significantly impact the reaction outcome.

Q2: I'm observing unreacted aminocyclopentanol. How can I drive the reaction to completion?

Several strategies can be employed to improve the conversion of your starting material:

  • Optimize Stoichiometry: Ensure you are using a slight excess of di-tert-butyl dicarbonate ((Boc)₂O), typically 1.1 to 1.5 equivalents.[1]

  • Increase Reaction Time or Temperature: Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. Gently heating the reaction mixture (e.g., to 40-50 °C) can also increase the reaction rate, but be cautious of promoting side reactions.[1][2]

  • Choice of Base: The base plays a crucial role in the reaction. For aminocyclopentanol, common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), and sodium bicarbonate.[1][3] Ensure at least one equivalent of the base is used to neutralize the acidic byproduct.

  • Solvent Selection: The choice of solvent can influence the solubility of reactants and the reaction rate. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used.[1] In some cases, alcoholic solvents like methanol have been shown to accelerate Boc protection.[4]

Q3: What are the likely side products, and how can I minimize their formation?

The primary side products in the Boc-protection of aminocyclopentanol are:

  • O-Boc Protected Product: The hydroxyl group of aminocyclopentanol can also be protected by the Boc group. To favor N-protection, it is generally recommended to run the reaction at room temperature or below and avoid using a strong base that could deprotonate the alcohol.[3]

  • Di-Boc Protected Product: The primary amine can react with two equivalents of (Boc)₂O, especially if a large excess of the reagent is used in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP).[5] Use a controlled amount of (Boc)₂O to prevent this.

  • Urea Formation: This can occur through an isocyanate intermediate, particularly at higher temperatures. Running the reaction at ambient temperature can help minimize this side reaction.

Q4: Is a base always necessary for Boc protection?

While a base is commonly used to drive the reaction to completion by neutralizing the acidic byproduct, it is not always strictly required. The reaction can proceed without an added base, as the tert-butoxide generated during the reaction is itself basic.[5] However, for efficient and high-yielding reactions, particularly with less nucleophilic amines, the use of a base is highly recommended.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low-yield issues.

Symptom Possible Cause Suggested Solution
Significant amount of starting material (aminocyclopentanol) remains. 1. Insufficient (Boc)₂O. 2. Inadequate reaction time or temperature. 3. Inappropriate base or insufficient amount.1. Use 1.1-1.5 equivalents of (Boc)₂O. 2. Monitor the reaction by TLC/LC-MS and extend the reaction time or increase the temperature to 40-50°C. 3. Use at least 1 equivalent of a suitable base like triethylamine or sodium bicarbonate.
Multiple spots on TLC, indicating side products. 1. O-Boc protection. 2. Di-Boc protection. 3. Urea formation.1. Run the reaction at room temperature or 0°C. Avoid strong bases. 2. Use a controlled stoichiometry of (Boc)₂O (around 1.1 eq). Avoid using a large excess or catalytic DMAP if not necessary. 3. Maintain a lower reaction temperature (e.g., room temperature).
Low isolated yield after workup. 1. Product loss during aqueous extraction. 2. Difficulty with purification (e.g., on silica gel).1. Minimize the volume of aqueous washes. Back-extract the aqueous layers with the organic solvent. 2. If using column chromatography, ensure proper solvent system selection. The polarity of N-Boc-aminocyclopentanol may require a more polar eluent.
Reaction is very slow. 1. Poor solubility of starting material. 2. Low reactivity of the amine.1. Choose a solvent that effectively dissolves the aminocyclopentanol. A co-solvent system (e.g., THF/water) might be beneficial. 2. Consider adding a catalytic amount of DMAP to accelerate the reaction, but be mindful of potential side reactions.[1]

Data Presentation

The following table summarizes representative yields for the N-Boc protection of amino alcohols under various conditions, gathered from literature sources. Note that yields can be highly substrate and condition-dependent.

Substrate(Boc)₂O (eq.)Base (eq.)SolventTemp. (°C)Time (h)Yield (%)
Aminocyclopentanol derivative1.5NaHCO₃ (sat. aq.)THFRT12~95
General Aliphatic Amines1.5TEA (1.5)CH₂Cl₂RT2-4>90
Amino alcohols1.1-WaterRT0.5-290-98[3]
Amines1.0Amberlite-IR 120 (cat.)Solvent-freeRT< 5 min95-99[2]
Aromatic Amines1.1-MethanolRT0.5-2>90[4]

Experimental Protocols

General Protocol for Boc-Protection of Aminocyclopentanol

This protocol is a general guideline and may require optimization for specific isomers or derivatives of aminocyclopentanol.

Materials:

  • Aminocyclopentanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolution: Dissolve aminocyclopentanol (1.0 eq.) in DCM or THF (approximately 0.1-0.5 M).

  • Base Addition: Add triethylamine (1.1-1.5 eq.) to the solution. If using sodium bicarbonate, a biphasic system with saturated aqueous NaHCO₃ can be used.

  • Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 eq.) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Workup:

    • Quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM or Ethyl Acetate) two more times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude N-Boc-aminocyclopentanol can be purified by flash column chromatography on silica gel if necessary.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Observed check_sm Check for unreacted starting material (TLC/LC-MS) start->check_sm check_side_products Analyze for side products (TLC/LC-MS/NMR) start->check_side_products workup_loss Check for product loss during workup start->workup_loss incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn side_products_present Side Products Present check_side_products->side_products_present incomplete_rxn->check_side_products No optimize_conditions Optimize Reaction Conditions: - Increase (Boc)₂O (1.1-1.5 eq) - Increase time/temperature - Change base/solvent incomplete_rxn->optimize_conditions Yes minimize_side_rxns Minimize Side Reactions: - Control (Boc)₂O stoichiometry - Lower reaction temperature - Avoid strong bases side_products_present->minimize_side_rxns Yes side_products_present->workup_loss No end Improved Yield optimize_conditions->end minimize_side_rxns->end optimize_workup Optimize Workup: - Minimize aqueous washes - Back-extract aqueous layers workup_loss->optimize_workup optimize_workup->end

Caption: Troubleshooting workflow for low yield in Boc-protection.

General Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve Aminocyclopentanol in Solvent (DCM/THF) start->dissolve add_base Add Base (e.g., TEA, NaHCO₃) dissolve->add_base add_boc Add (Boc)₂O (1.1-1.2 eq) add_base->add_boc react Stir at Room Temperature (Monitor by TLC/LC-MS) add_boc->react workup Aqueous Workup: - Quench with water/NaHCO₃ - Extract with organic solvent - Wash with brine react->workup dry Dry organic layer (Na₂SO₄) & Concentrate workup->dry purify Purify by Column Chromatography (if necessary) dry->purify product N-Boc-aminocyclopentanol purify->product

Caption: General experimental workflow for Boc-protection.

References

Technical Support Center: Purification of Boc-Protected Cyclopentylamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of Boc-protected cyclopentylamines.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying Boc-protected cyclopentylamines?

The primary purification techniques for Boc-protected cyclopentylamines are flash column chromatography, recrystallization, and acid-base extraction. The choice of method depends on the impurity profile, the scale of the reaction, and the desired final purity.[1]

  • Flash Column Chromatography: Highly effective for separating the product from impurities with different polarities.[2]

  • Recrystallization: A cost-effective method for obtaining high-purity crystalline solids, provided the compound is not an oil.

  • Acid-Base Extraction: Primarily used during the workup to remove acidic or basic impurities, such as unreacted cyclopentylamine or acidic byproducts.

Q2: How can I efficiently remove unreacted di-tert-butyl dicarbonate (Boc₂O) after the reaction?

Excess Boc-anhydride is a common impurity. Several methods can be employed for its removal:

  • Basic Wash: Vigorously washing the organic layer with a saturated sodium bicarbonate solution during workup can hydrolyze the excess Boc₂O.[3]

  • Scavenger Resins: Using a polymer-supported trisamine resin can effectively sequester and remove excess Boc₂O.[4]

  • Imidazole Quench: Adding imidazole to the reaction mixture will react with the excess Boc₂O to form Boc-imidazole, which can then be easily removed with a dilute acid wash (e.g., <0.5M HCl).[5]

  • High Vacuum: If the product is not volatile, residual Boc₂O can be sublimated by leaving the material under a high vacuum for an extended period (e.g., 72 hours).[6]

Q3: What are the likely impurities I might see on a TLC plate of my crude Boc-cyclopentylamine?

Common impurities include:

  • Unreacted Cyclopentylamine: This will be a baseline spot on a silica TLC plate and can be removed with an acid wash (e.g., 1M HCl).

  • Di-tert-butyl dicarbonate (Boc₂O): A non-polar impurity that runs high on the TLC plate.

  • tert-Butanol: A byproduct of the Boc₂O reaction, which is generally volatile and removed during solvent evaporation.

  • Di-Boc Protected Cyclopentylamine: Over-reaction can lead to the formation of a di-Boc protected amine, especially with primary amines under forcing conditions.[7] This impurity is typically less polar than the desired mono-Boc product.

Troubleshooting Guide

Q1: My purified Boc-cyclopentylamine is a colorless oil, not a solid. How can I induce crystallization?

"Oiling out" is a frequent issue with small, Boc-protected amines. Here are several strategies to induce crystallization:

  • High Vacuum Drying: Ensure all residual solvents are removed by drying the oil under a high vacuum, possibly with gentle heating (e.g., 40-60 °C), to obtain a viscous oil or foam.[8]

  • Trituration: Stirring or sonicating the oil with a non-polar solvent in which the product is poorly soluble (e.g., cold n-hexane or diethyl ether) can induce solidification.[9]

  • Seed Crystals: If available, adding a single seed crystal of the solid product to the oil can initiate crystallization.[9]

  • Solvent/Anti-Solvent Recrystallization: Dissolve the oil in a minimal amount of a "good" solvent (e.g., ethyl acetate, diethyl ether) and slowly add a "poor" anti-solvent (e.g., n-hexane, n-pentane) until the solution becomes cloudy. Allow it to stand and cool slowly.[9]

  • Vapor Diffusion: Dissolve the oil in a small vial using a relatively polar, higher-boiling solvent (like THF or chloroform). Place this open vial inside a larger sealed container with a more volatile, non-polar anti-solvent (like n-pentane). The anti-solvent will slowly diffuse into the product solution, often promoting the growth of high-quality crystals over a few days.[8]

Q2: My flash column chromatography separation is poor, and the product is co-eluting with an impurity. What can I do?

  • Optimize Solvent System: The polarity of the eluent is critical. Use TLC to test various solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol). A less polar solvent system will increase the separation between your slightly polar product and non-polar impurities like Boc₂O.

  • Use a Gradient Elution: Start with a low polarity eluent and gradually increase the polarity to better resolve closely eluting spots.

  • Sample Loading: For samples with low solubility, consider using a solid-load cartridge. Dissolve your crude product, adsorb it onto silica gel, evaporate the solvent, and load the dry powder onto the column. This often improves resolution.[2]

  • Check for Acidity/Basicity: Sometimes adding a small amount of triethylamine (~0.1-1%) to the eluent can improve the peak shape of amines and prevent streaking on the silica gel.

Q3: I performed an acidic wash to remove unreacted cyclopentylamine, but my yield is low. What happened?

The Boc group is sensitive to strong acids and can be cleaved under acidic conditions, especially with prolonged exposure.[10][11][12]

  • Use a Mild Acid: Use a dilute, weak acid like 1M citric acid or a very brief wash with dilute HCl (e.g., 0.5-1M).

  • Avoid Strong Acids: Do not use concentrated acids for the workup. Strong acids like trifluoroacetic acid (TFA) or concentrated HCl will rapidly deprotect your product.[10][11]

  • Minimize Contact Time: Perform the acid wash quickly and immediately proceed to the next step in the workup.

Data Presentation

Table 1: Comparison of Common Purification Techniques for Boc-Cyclopentylamine

FeatureFlash ChromatographyRecrystallizationAcid-Base Extraction
Purity Achievable Moderate to HighPotentially Very High (>99%)Low to Moderate (Workup only)
Typical Use Case Primary purification of crude mixturesFinal purification of solid productsRemoval of acidic/basic impurities
Speed Moderate (hours)Slow (hours to days)Fast (minutes)
Scalability GoodExcellentExcellent
Cost-Effectiveness Moderate (solvent & silica cost)High (low solvent use)High (reagent cost is low)
Key Limitation Requires optimization of solvent systemProduct must be a solidOnly removes specific impurities

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Sample Preparation: Dissolve the crude Boc-cyclopentylamine in a minimal amount of dichloromethane (DCM) or the initial elution solvent.

  • Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent like hexane. The amount of silica should be 50-100 times the weight of the crude product.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin eluting with a low-polarity solvent system (e.g., 5% Ethyl Acetate in Hexane). Gradually increase the polarity of the eluent based on TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified Boc-cyclopentylamine.

Protocol 2: Purification by Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude, oily, or solid Boc-cyclopentylamine in a minimal amount of a suitable hot "good" solvent (e.g., diethyl ether, ethyl acetate).

  • Induce Cloudiness: While stirring, slowly add a "poor" anti-solvent (e.g., n-hexane) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the "good" solvent back into the solution until it just becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently cool it in an ice bath or refrigerator for several hours.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 3: Acidic Wash for Amine Removal
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Acid Wash: Add an equal volume of a dilute acid solution (e.g., 1M HCl or 5% citric acid).[13] Cap the funnel and shake gently, venting frequently. Allow the layers to separate.

  • Separation: Drain and discard the lower aqueous layer containing the protonated cyclopentylamine salt.

  • Neutralization: Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product, now free of the starting amine.

Visualizations

TroubleshootingWorkflow start Analyze Crude Product by TLC/LCMS impurity_check What is the main issue? start->impurity_check excess_reagents Excess Boc₂O or Starting Amine impurity_check->excess_reagents Reagent Impurities oiling_out Product is an Oil, Fails to Solidify impurity_check->oiling_out Physical State poor_separation Multiple Spots/ Poor Resolution impurity_check->poor_separation Multiple Products solution_reagents Perform Acid/Base Workup (Protocol 3) excess_reagents->solution_reagents solution_oil Attempt Trituration or Recrystallization (Protocol 2) oiling_out->solution_oil solution_separation Purify by Flash Chromatography (Protocol 1) poor_separation->solution_separation MethodSelection start Define Purification Goal goal_check What is the primary goal? start->goal_check goal_bulk Bulk Impurity Removal (e.g., starting amine) goal_check->goal_bulk Workup goal_high_purity Achieve High Purity (>98%) goal_check->goal_high_purity Final Product goal_moderate General Cleanup & Separation of Byproducts goal_check->goal_moderate Crude Cleanup method_extraction Acid-Base Extraction goal_bulk->method_extraction method_recrystal Recrystallization (if solid) goal_high_purity->method_recrystal method_chrom Flash Chromatography goal_moderate->method_chrom WorkupFlow cluster_workup Aqueous Workup Protocol A Quench Reaction (e.g., with Water) B Extract with Organic Solvent A->B C Wash with 1M HCl (optional) B->C D Wash with sat. NaHCO₃ C->D E Wash with Brine D->E F Dry (Na₂SO₄) E->F G Filter & Concentrate F->G H Crude Product G->H

References

Technical Support Center: Synthesis of 3-Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-aminocyclopentanol. The information is presented in a question-and-answer format to directly tackle specific experimental issues.

Troubleshooting Guides

This section is designed to help you identify and resolve problems that may arise during the synthesis of 3-aminocyclopentanol, leading to low yields, impure products, or unexpected outcomes.

Issue 1: Low Diastereoselectivity in the Reduction of 3-Aminocyclopentanone Precursors

Question: I am reducing a protected 3-aminocyclopentanone to synthesize 3-aminocyclopentanol, but I am getting a mixture of cis and trans isomers. How can I improve the diastereoselectivity of this reduction?

Answer:

The reduction of a 3-aminocyclopentanone is a common route to 3-aminocyclopentanol, but it often yields a mixture of diastereomers.[1] The choice of reducing agent and reaction conditions can significantly influence the ratio of cis to trans isomers.

Potential Causes and Solutions:

  • Choice of Reducing Agent: Different reducing agents exhibit varying degrees of stereocontrol. Bulky reducing agents tend to favor the formation of the trans isomer by attacking the carbonyl from the less hindered face.

    • Sodium Borohydride (NaBH₄): This is a common and mild reducing agent. However, its use can lead to mixtures of diastereomers.[1]

    • Lithium Aluminum Hydride (LiAlH₄): As a more powerful reducing agent, LiAlH₄ can offer different selectivity compared to NaBH₄.[2][3][4][5] It is, however, less chemoselective and requires strictly anhydrous conditions.[2][3][4][5]

    • Bulky Hydride Reagents: Reagents like Lithium tri-sec-butylborohydride (L-Selectride®) or Sodium triacetoxyborohydride (STAB) can provide higher diastereoselectivity.

  • Steric Hindrance: The substituents on the cyclopentanone ring can influence the direction of hydride attack. Larger protecting groups on the amine can direct the hydride to the opposite face, favoring the trans product.

  • Chelation Control: If there is a nearby functional group that can chelate to the metal of the hydride reagent, this can lock the conformation of the ring and direct the hydride attack to a specific face.

Troubleshooting Workflow for Low Diastereoselectivity:

Caption: Troubleshooting workflow for low diastereoselectivity.

Issue 2: Formation of Byproducts During Boc Deprotection

Question: I am deprotecting my N-Boc-3-aminocyclopentanol using strong acid and observing the formation of an unknown, less polar byproduct. What could this be and how can I avoid it?

Answer:

A common side reaction during the acid-catalyzed deprotection of a tert-butoxycarbonyl (Boc) group is the alkylation of nucleophiles by the intermediate tert-butyl cation.[6][7] In the case of 3-aminocyclopentanol, both the amino and hydroxyl groups are potential nucleophiles.

Potential Side Reactions:

  • N-tert-Butylation: The newly deprotected amine can act as a nucleophile and react with the tert-butyl cation to form N-tert-butyl-3-aminocyclopentanol.

  • O-tert-Butylation: The hydroxyl group can also be alkylated to form 3-amino-1-(tert-butoxy)cyclopentane.

Solutions to Minimize Alkylation:

  • Use of Scavengers: The addition of a scavenger, such as anisole or thioanisole, can trap the tert-butyl cation and prevent it from reacting with your product.[6]

  • Alternative Deprotection Methods: If alkylation is a persistent issue, consider using alternative deprotection methods that do not generate a free carbocation.

    • Trimethylsilyl Iodide (TMSI): This reagent can be used for Boc deprotection under milder conditions.[6]

    • Lewis Acids: Lewis acids like AlCl₃ can also be employed for selective Boc group removal.[6]

Logical Relationship for Boc Deprotection Side Reaction:

Boc_Deprotection_Side_Reaction Start N-Boc-3-aminocyclopentanol Acid Strong Acid (e.g., TFA, HCl) Start->Acid Deprotection Intermediate1 Protonated Boc-amine Acid->Intermediate1 Intermediate2 tert-Butyl Cation Intermediate1->Intermediate2 Product 3-Aminocyclopentanol Intermediate1->Product Side_Product1 N-tert-butylated Product Intermediate2->Side_Product1 Alkylation of Amine Side_Product2 O-tert-butylated Product Intermediate2->Side_Product2 Alkylation of Alcohol Scavenger Scavenger (e.g., Anisole) Intermediate2->Scavenger Trapping Trapped_Cation Trapped Cation Scavenger->Trapped_Cation

Caption: Mechanism of Boc deprotection and side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 3-aminocyclopentanol and their potential pitfalls?

A1: The main synthetic strategies include:

  • Reduction of a 3-aminocyclopentanone precursor: This is a straightforward method, but as discussed, can lead to diastereomeric mixtures.[1] Careful selection of the reducing agent is crucial for stereocontrol.

  • Hetero-Diels-Alder Reaction: This approach can establish the desired stereochemistry early in the synthesis.[8] However, controlling regioselectivity and stereoselectivity can be challenging, potentially leading to the formation of unwanted isomers.[9]

  • Enzymatic Resolution: This method can provide high optical purity.[10] Potential issues include incomplete conversion, difficulty in separating the product from the unreacted enantiomer, and potential side reactions catalyzed by the lipase, such as hydrolysis if water is present.[11][12]

Q2: How can I improve the yield of my 3-aminocyclopentanol synthesis?

A2: Low yields can often be attributed to:

  • Incomplete Reactions: Monitor your reaction progress using techniques like TLC or GC to ensure it has gone to completion.

  • Product Loss During Workup: 3-Aminocyclopentanol is a relatively small and polar molecule, which can lead to losses during aqueous extractions. Consider using a continuous extraction apparatus or salting out the aqueous layer to improve recovery.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and stoichiometry of reagents should be carefully optimized.

Q3: What are the best methods for purifying 3-aminocyclopentanol?

A3: Purification strategies depend on the nature of the impurities:

  • Recrystallization: This is an effective method for removing minor impurities if a suitable solvent system can be found.[13]

  • Column Chromatography: This is a versatile technique for separating diastereomers and other byproducts.[13] Due to the polar nature of the product, a polar stationary phase (like silica gel) and a mixture of a polar and non-polar eluent are typically used.

  • Distillation: If the product is thermally stable, distillation under reduced pressure can be an effective purification method for removing non-volatile impurities.

Data Presentation

Reducing Agent Typical Diastereomeric Ratio (cis:trans) Notes
Sodium Borohydride (NaBH₄)Varies, often near 1:1Mild and easy to handle, but generally offers poor diastereoselectivity.
Lithium Aluminum Hydride (LiAlH₄)Can favor the thermodynamically more stable alcoholMore reactive and less chemoselective than NaBH₄.[2][3][4][5]
L-Selectride®Can provide high selectivity for the trans isomerA bulky reducing agent that approaches from the less hindered face.
Sodium TriacetoxyborohydrideCan favor the trans isomerA mild and selective reducing agent.

Experimental Protocols

Protocol 1: General Procedure for the Reduction of N-Boc-3-aminocyclopentanone with Sodium Borohydride
  • Dissolve N-Boc-3-aminocyclopentanone (1.0 eq.) in methanol (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water (5 mL per gram of substrate).

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to separate the cis and trans isomers.[1]

Protocol 2: General Procedure for the Deprotection of N-Boc-3-aminocyclopentanol using HCl in Dioxane
  • Dissolve N-Boc-3-aminocyclopentanol (1.0 eq.) in 1,4-dioxane (5 mL per gram of substrate) in a round-bottom flask.[14]

  • To this solution, add a 4 M solution of HCl in 1,4-dioxane (5.0 eq.).

  • Stir the reaction mixture at room temperature for 2-4 hours.[14]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Add acetonitrile to the residue to precipitate the 3-aminocyclopentanol hydrochloride salt.[14]

  • Collect the solid by filtration, wash with cold acetonitrile, and dry under vacuum.[14]

Mandatory Visualizations

Synthesis_Workflow cluster_0 Route A: Reductive Amination cluster_1 Route B: Ketone Reduction cluster_2 Route C: Hetero-Diels-Alder A1 3-Hydroxycyclopentanone A2 Reductive Amination A1->A2 A3 3-Aminocyclopentanol A2->A3 B1 Protected 3-Aminocyclopentanone B2 Reduction B1->B2 B3 Protected 3-Aminocyclopentanol B2->B3 B4 Deprotection B3->B4 B5 3-Aminocyclopentanol B4->B5 C1 Cyclopentadiene + Acylnitroso C2 Hetero-Diels-Alder C1->C2 C3 Intermediate C2->C3 C4 Further Steps C3->C4 C5 3-Aminocyclopentanol C4->C5

Caption: Overview of synthetic routes to 3-aminocyclopentanol.

References

Technical Support Center: Stereoselective Aminocyclopentanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of aminocyclopentanols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide clear, actionable guidance to improve stereoselectivity and overall reaction success.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of poor stereoselectivity in my aminocyclopentanol synthesis?

Poor stereoselectivity can arise from several factors, including:

  • Substrate Control: The inherent stereochemistry of your starting material may not sufficiently direct the formation of the desired diastereomer.

  • Reagent Control: The reducing agent, catalyst, or chiral auxiliary used may not be optimal for achieving high levels of stereochemical induction.

  • Reaction Conditions: Temperature, solvent, and reaction time can significantly influence the transition state energies, thereby affecting the stereochemical outcome.

  • Racemization: The product may be susceptible to racemization under the reaction or work-up conditions.

Q2: How can I improve the diastereoselectivity of the reduction of a 3-aminocyclopentanone precursor?

The choice of reducing agent is critical in controlling the diastereoselectivity of this reduction. Bulky reducing agents tend to favor the formation of the trans isomer via equatorial attack, while smaller reducing agents may lead to mixtures of cis and trans isomers. The protecting group on the amine can also influence the stereochemical outcome.

Q3: When should I consider using a chiral auxiliary?

A chiral auxiliary is a temporary chiral group attached to the substrate to direct the stereochemical course of a reaction.[1][2] This strategy is particularly useful when substrate or reagent control is insufficient to achieve the desired stereoselectivity.[1] The auxiliary is typically removed in a subsequent step.[1]

Q4: What are the advantages of using enzymatic methods for aminocyclopentanol synthesis?

Enzymes, such as lipases and transaminases, offer several advantages:

  • High Enantioselectivity and Regioselectivity: Enzymes can catalyze reactions with exceptional stereochemical control under mild conditions.[3][4][5]

  • Green Chemistry: Biocatalytic methods are often more environmentally friendly than traditional chemical methods.[6]

  • Reduced Protecting Group Manipulations: The high selectivity of enzymes can sometimes eliminate the need for protecting groups.

Q5: How can I effectively separate stereoisomers if my reaction is not completely selective?

If a mixture of stereoisomers is obtained, separation can be achieved through:

  • Column Chromatography: Diastereomers can often be separated by flash column chromatography on silica gel.[7]

  • Chiral High-Performance Liquid Chromatography (HPLC): Enantiomers can be separated and quantified using a chiral stationary phase.[7]

  • Recrystallization: Diastereomeric salts can be formed with a chiral resolving agent, and the desired diastereomer can be isolated through selective crystallization.

Troubleshooting Guides

Issue 1: Low Diastereomeric Ratio (d.r.) in the Reduction of N-Protected 3-Aminocyclopentanone
Potential Cause Troubleshooting Step
Suboptimal Reducing Agent The choice of reducing agent significantly impacts the diastereoselectivity.[7] Experiment with a panel of reducing agents with varying steric bulk.
Incorrect Reaction Temperature Lowering the reaction temperature can enhance selectivity by favoring the transition state leading to the thermodynamically more stable product.
Influence of the Protecting Group The size and nature of the amine protecting group can influence the direction of hydride attack. Consider screening different protecting groups.

Data Presentation: Comparison of Reducing Agents for Ketone Reduction

Reducing Agent Typical Diastereomeric Ratio (cis:trans) Notes
Sodium Borohydride (NaBH₄)Variable, often low selectivityA common, mild reducing agent.[7]
Lithium Tri-sec-butylborohydride (L-Selectride®)High selectivity for the trans productA bulky reducing agent that favors equatorial attack.
Sodium Triacetoxyborohydride (STAB)Can show good selectivity depending on the substrateOften used for reductive amination.
Issue 2: Poor Enantiomeric Excess (e.e.) in an Asymmetric Catalytic Reaction
Potential Cause Troubleshooting Step
Ineffective Chiral Ligand/Catalyst The chosen chiral ligand or catalyst may not be optimal for the specific substrate. Screen a library of ligands to identify a more effective one.
Catalyst Poisoning Impurities in the starting materials or solvents can deactivate the catalyst. Ensure all reagents and solvents are pure and dry.
Suboptimal Reaction Conditions Catalyst loading, temperature, and concentration can all affect enantioselectivity. Perform an optimization screen of these parameters.

Data Presentation: Enantioselectivity in Asymmetric Transfer Hydrogenation

Chiral Ligand Substrate Enantiomeric Excess (e.e.)
(1S,2R)-(-)-cis-1-Amino-2-indanolAcetophenone>95%
cis-2-AminocyclohexanolAcetophenone~90%
Data for specific aminocyclopentanol precursors may vary and require experimental determination.

The data in this table is illustrative and based on common benchmarks for asymmetric transfer hydrogenation.[8]

Experimental Protocols

Protocol 1: Diastereoselective Reduction of N-Boc-3-aminocyclopentanone
  • Preparation: Dissolve N-Boc-3-aminocyclopentanone (1 equivalent) in anhydrous methanol (0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.[7]

  • Reduction: Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the stirred solution.[7]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly add water to quench the excess reducing agent.[7]

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL).[7]

  • Work-up: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the resulting mixture of cis and trans isomers by column chromatography on silica gel.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-cis-N-Acetyl-3-aminocyclopentanol
  • Setup: To a solution of (±)-cis-N-acetyl-3-aminocyclopentanol (1 equivalent) in an appropriate organic solvent (e.g., toluene), add a lipase (e.g., Novozym® 435).

  • Acylating Agent: Add vinyl acetate (0.6 equivalents) as the acylating agent.

  • Reaction: Stir the mixture at room temperature and monitor the conversion by chiral HPLC or GC.

  • Termination: When approximately 50% conversion is reached, filter off the enzyme.

  • Separation: Concentrate the filtrate and separate the acylated product from the unreacted alcohol by column chromatography.

  • Deprotection: The separated enantiomers can then be deprotected to yield the enantiopure aminocyclopentanols.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reaction Stereoselective Reaction cluster_analysis Analysis & Purification cluster_product Final Product start N-Protected 3-Aminocyclopentanone reduction Diastereoselective Reduction start->reduction asymmetric_catalysis Asymmetric Catalysis start->asymmetric_catalysis enzymatic_resolution Enzymatic Resolution start->enzymatic_resolution analysis Stereochemical Analysis (NMR, Chiral HPLC) reduction->analysis asymmetric_catalysis->analysis enzymatic_resolution->analysis separation Isomer Separation (Chromatography, Recrystallization) analysis->separation product Enantiopure Aminocyclopentanol separation->product

Caption: General workflow for stereoselective aminocyclopentanol synthesis.

troubleshooting_logic cluster_diastereo Diastereoselectivity Issues cluster_enantio Enantioselectivity Issues start Poor Stereoselectivity Observed q1 Is the issue Diastereoselectivity or Enantioselectivity? start->q1 d1 Optimize Reducing Agent q1->d1 Diastereo e1 Screen Chiral Ligands/Catalysts q1->e1 Enantio d2 Adjust Reaction Temperature d1->d2 d3 Screen Protecting Groups d2->d3 e2 Purify Reagents and Solvents e1->e2 e3 Optimize Reaction Conditions (Loading, Temp.) e2->e3

Caption: Troubleshooting decision tree for improving stereoselectivity.

References

Technical Support Center: Selective Boc Deprotection in Polyfunctional Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for selective tert-butyloxycarbonyl (Boc) deprotection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the selective removal of the Boc protecting group in molecules containing various functional groups.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Boc deprotection?

The most common method for Boc deprotection involves the use of strong acids in anhydrous organic solvents.[1] Typically, a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in 1,4-dioxane or ethyl acetate is employed.[1] The reaction is generally rapid and occurs at room temperature.[1]

Q2: How does the acid-catalyzed Boc deprotection mechanism work?

The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid.[1][2] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[1][2][3] The carbamic acid readily decarboxylates to yield the free amine and carbon dioxide.[1][2][3]

Q3: What causes side reactions during Boc deprotection, and how can they be minimized?

The primary cause of side reactions is the highly reactive tert-butyl cation generated during the cleavage of the Boc group.[4][5] This electrophile can alkylate any nucleophilic sites on the molecule, such as the side chains of certain amino acids (e.g., Tryptophan, Methionine, Cysteine, and Tyrosine).[4][5]

To minimize these side reactions, "scavengers" are added to the deprotection reaction mixture.[4][5] Scavengers are nucleophilic compounds that are more reactive or present in a much higher concentration than the sensitive residues of the substrate, allowing them to trap the tert-butyl cation before it can react with the desired molecule.[4]

Q4: Which amino acid residues are particularly susceptible to side reactions?

Amino acid residues with nucleophilic side chains are most vulnerable to alkylation by the tert-butyl cation.[4] Tryptophan's electron-rich indole ring is highly prone to tert-butylation.[4] Other susceptible residues include methionine, cysteine, and tyrosine.[4]

Q5: What are some common scavengers and their applications?

The choice of scavenger depends on the specific nucleophilic residues present in the molecule. Common scavengers include:

  • Triisopropylsilane (TIS): A very effective carbocation scavenger, often used in a cocktail with water.[4][5]

  • 1,2-Ethanedithiol (EDT): Particularly effective at preventing the acid-catalyzed oxidation of tryptophan.[4]

  • Phenol, Anisole, m-Cresol: These phenolic compounds act as decoys for the tert-butyl cation, protecting residues like tyrosine.[4]

  • Thioanisole: Used to prevent the alkylation of methionine.

A widely used general scavenger cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For peptides with multiple sensitive residues, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.[5]

Q6: Is the Boc group stable under basic conditions?

Yes, the Boc group is generally stable to most bases and nucleophiles.[1][6] This stability allows for orthogonal protection strategies with base-labile protecting groups like 9-fluorenylmethyloxycarbonyl (Fmoc).[1][6][7]

Q7: How can I achieve selective Boc deprotection in the presence of other acid-labile groups?

Selectivity can be achieved by modulating the acid strength and reaction conditions. The Boc group is generally one of the most acid-sensitive protecting groups.[8][9]

  • Boc vs. Trityl (Trt): The Trt group is significantly more acid-labile than Boc. Selective deprotection of a Trt group can be achieved using very mild acidic conditions (e.g., 1% TFA) in the presence of a Boc group.[10]

  • Boc vs. tert-butyl esters/ethers: 4M HCl in dioxane has been shown to provide superior selectivity for deprotecting Nα-Boc groups in the presence of tert-butyl esters and ethers (excluding phenolic tert-butyl ethers).[11]

  • Boc vs. Cbz (Carboxybenzyl): The Cbz group is stable to the acidic conditions used for Boc deprotection and is typically removed by catalytic hydrogenolysis, making them an excellent orthogonal pair.[7][10]

Q8: Are there milder alternatives to strong acids like TFA and HCl for Boc deprotection?

Yes, for substrates sensitive to strong acids, several milder methods can be used:

  • Aqueous Phosphoric Acid: Can be used for deprotection, often requiring gentle heating.[1]

  • Lewis Acids: Reagents like zinc bromide (ZnBr₂) in dichloromethane can selectively cleave Boc groups.[1][12] ZnBr₂ can even selectively cleave secondary N-Boc groups in the presence of primary N-Boc groups.[13]

  • Oxalyl Chloride in Methanol: This system provides a mild and selective method for the deprotection of a wide range of N-Boc protected substrates at room temperature.[12][14]

  • Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent can effect deprotection without an acid catalyst, though this may require high temperatures.[5][12]

Troubleshooting Guides

Issue 1: Incomplete Boc Deprotection

Symptoms:

  • Presence of Boc-protected starting material in HPLC/LC-MS analysis.[15]

  • In solid-phase peptide synthesis (SPPS), this can lead to deletion sequences in the final product.[15]

  • A positive Kaiser test (or other ninhydrin-based tests) may be misleading if only partial deprotection has occurred. A quantitative ninhydrin assay would be more informative.

Possible Causes & Solutions:

Possible Cause Solution
Insufficient Acid Strength or Concentration Increase the concentration of the acid (e.g., from 20% to 50% TFA in DCM) or switch to a stronger acid system like 4M HCl in dioxane.[12][15] The rate of Boc cleavage can have a second-order dependence on the acid concentration.[12][16]
Inadequate Reaction Time Extend the reaction time and monitor the progress by TLC or LC-MS until the starting material is consumed.[1][5]
Low Temperature While most deprotections are run at room temperature, gently warming the reaction may be necessary for sterically hindered substrates. However, be cautious of potential side reactions.[4]
Steric Hindrance Amino acids with bulky side chains or N-methylated residues can hinder the approach of the acid.[15] For these cases, stronger acidic conditions or longer reaction times may be required.[4][15]
Poor Resin Swelling (in SPPS) Ensure the resin is adequately swollen in the deprotection solvent to allow the acid to access all peptide chains. Pre-swelling the resin is a critical step.[4][15]
Peptide Aggregation (in SPPS) The formation of secondary structures can prevent efficient reagent diffusion. Using solvents known to disrupt aggregation or performing the reaction at a slightly elevated temperature might help.
Issue 2: Observation of Side Products (+56 Da mass shift)

Symptoms:

  • Unexpected peaks in HPLC/LC-MS, often with a mass shift of +56 Da, corresponding to the addition of a tert-butyl group.[4]

Possible Causes & Solutions:

Possible Cause Solution
Alkylation by tert-butyl cation This is the most common cause, especially with sensitive residues like Trp, Met, Cys, and Tyr.[4][5]
Absence or Insufficiency of Scavengers Always include an appropriate scavenger or a scavenger cocktail in the deprotection reagent.[4][5]
Highly Nucleophilic Substrate If the substrate itself is highly nucleophilic, consider using milder deprotection conditions (e.g., lower acid concentration, lower temperature) in addition to using scavengers.[5]

Quantitative Data Summary

The following tables summarize typical conditions for Boc deprotection using common reagents. Note that optimal conditions can vary depending on the specific substrate.

Table 1: Comparison of Common Boc Deprotection Reagents

Parameter Trifluoroacetic Acid (TFA) Hydrogen Chloride (HCl) Milder/Alternative Reagents
Typical Concentration 20-50% in DCM[17], or neat TFA4M in Dioxane[11][17], 1-4M in other organic solvents (e.g., MeOH, EtOAc)[17]Aqueous Phosphoric Acid (e.g., 85%)[1], ZnBr₂ in DCM[1], Oxalyl Chloride in Methanol[14]
Reaction Time Generally fast, 30 minutes to a few hours at room temperature.[17]Can be very rapid (e.g., 30 minutes with 4M HCl in dioxane)[11][17] or slower depending on the solvent and concentration.1-4 hours to overnight, depending on the reagent and substrate.[14]
Yield Typically high to quantitative.[17]Typically high to quantitative.[17]Generally good to high, but may require more optimization.
Product Purity Generally high, but the resulting TFA salt can sometimes be difficult to crystallize.[17]Often high, with the hydrochloride salt frequently being a crystalline solid, which can aid purification.[17]Can be very high, especially when avoiding harsh acidic conditions.
Selectivity Can be less selective and may cleave other acid-sensitive groups if not carefully controlled.[17]Can be more selective, e.g., for N-Boc over t-butyl esters with 4M HCl in dioxane.[11]Generally higher selectivity for Boc deprotection in the presence of other acid-labile groups.

Experimental Protocols

Protocol 1: General Boc Deprotection using TFA in DCM

This protocol is suitable for substrates that do not contain other highly acid-sensitive groups.

Materials:

  • Boc-protected amine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Scavenger (e.g., Triisopropylsilane - TIS), if needed

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve the Boc-protected amine in anhydrous DCM (typically at a concentration of 0.1-0.5 M) in a round-bottom flask.[2]

  • Scavenger Addition (Optional): If the substrate contains nucleophilic groups prone to alkylation, add an appropriate scavenger (e.g., TIS, 1-1.2 equivalents).[1]

  • TFA Addition: Cool the solution to 0 °C in an ice bath. Add TFA dropwise to the stirred solution. A common concentration is 20-50% TFA in DCM (v/v).[1][2]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.[2]

  • Work-up: a. Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[2] b. Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate). c. Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize residual acid (Caution: CO₂ evolution).[2] d. Wash the organic layer with brine.[2] e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude deprotected amine.[2]

Protocol 2: Selective Boc Deprotection using 4M HCl in Dioxane

This protocol is often preferred for its selectivity and for obtaining the hydrochloride salt of the amine, which is often a crystalline solid.

Materials:

  • Boc-protected amine

  • 4M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

  • Suitable co-solvent if necessary (e.g., methanol, DCM)

Procedure:

  • Dissolution: Dissolve the Boc-protected substrate in a minimal amount of a suitable co-solvent if necessary.

  • Acid Addition: Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents) to the substrate solution, usually at 0 °C.[5][17]

  • Reaction: Stir the reaction mixture at room temperature. The deprotected amine hydrochloride salt may precipitate from the solution. Monitor the reaction by TLC or LC-MS. Complete conversion is often achieved within 30 minutes to 2 hours.[17]

  • Work-up: a. If a precipitate has formed, collect the solid by filtration and wash it with anhydrous diethyl ether.[17] b. If the product remains in solution, remove the solvent in vacuo. The residue can then be triturated with diethyl ether to induce precipitation.[17] c. Dry the resulting solid under vacuum to obtain the pure deprotected amine hydrochloride.[17]

Visualized Workflows

Boc_Deprotection_Decision_Workflow start Start: Need to deprotect a Boc-protected amine q1 Are other acid-labile groups present? start->q1 q2 Are sensitive residues (Trp, Met, Cys, Tyr) present? q1->q2 No p3 Consider milder conditions: - 4M HCl in Dioxane - Lewis Acids (ZnBr2) - Thermal Deprotection - Oxalyl Chloride/MeOH q1->p3 Yes q3 Is the HCl salt of the product desired? q2->q3 No p2 Use standard conditions + Scavengers (e.g., TIS, EDT, Anisole) q2->p2 Yes p1 Use standard conditions: TFA in DCM q3->p1 No p4 Use 4M HCl in Dioxane q3->p4 Yes

Caption: Decision workflow for selecting a Boc deprotection strategy.

Troubleshooting_Incomplete_Deprotection start Problem: Incomplete Deprotection (Starting material remains) q1 Is the substrate sterically hindered? start->q1 q2 Is this Solid-Phase Peptide Synthesis (SPPS)? q1->q2 No a3 Increase reaction temperature (with caution) q1->a3 Yes a1 Increase acid concentration (e.g., 20% -> 50% TFA) q2->a1 No a5 Ensure adequate resin swelling q2->a5 Yes a2 Increase reaction time (Monitor by TLC/LC-MS) a1->a2 a4 Switch to a stronger acid system (e.g., 4M HCl in Dioxane) a2->a4

Caption: Troubleshooting workflow for incomplete Boc deprotection.

References

Technical Support Center: Overcoming Incomplete Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for incomplete tert-butyloxycarbonyl (Boc) deprotection reactions. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help ensure complete and efficient removal of the Boc protecting group.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for an incomplete Boc deprotection reaction?

Incomplete Boc deprotection can arise from several factors:

  • Insufficient Acid Strength or Concentration: The reaction rate of Boc cleavage is highly dependent on the acid concentration. If the acidic conditions are too mild or the concentration of the reagent (e.g., trifluoroacetic acid - TFA) is too low, the reaction may not proceed to completion.[1][2][3]

  • Inadequate Reaction Time: While many deprotection reactions are complete within 30 minutes to 2 hours, some substrates, particularly those with steric hindrance, may require longer reaction times.[2]

  • Steric Hindrance: Bulky substituents near the Boc-protected amine can impede the approach of the acidic reagent, slowing down the cleavage reaction.[1][2]

  • Poor Solubility: The Boc-protected starting material may not be fully dissolved in the reaction solvent, limiting its exposure to the deprotection reagent.[3]

  • Poor Resin Swelling (for Solid-Phase Peptide Synthesis): In solid-phase synthesis, inadequate swelling of the resin in the deprotection solvent can prevent the acid from accessing all the peptide chains, leading to incomplete deprotection.[1][2]

  • Reagent Quality: The purity of reagents is critical. For instance, TFA is hygroscopic, and the presence of water can reduce its effective acidity.[2]

Q2: How can I monitor the progress of my Boc deprotection reaction?

Several analytical techniques can be used to monitor the reaction:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method. The deprotected amine is typically more polar than the Boc-protected starting material, resulting in a lower Rf value.[3][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to monitor the disappearance of the starting material and the appearance of the product, confirming their respective molecular weights.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic tert-butyl peak of the Boc group.[2]

  • Kaiser Test (for Solid-Phase Peptide Synthesis): This is a qualitative colorimetric test that detects the presence of free primary amines. A positive result (blue color) indicates successful deprotection.[2]

Q3: What are the signs of side reactions during Boc deprotection, and how can they be minimized?

The most common side reaction is the alkylation of nucleophilic residues by the tert-butyl cation generated during the reaction.[4][5]

  • Signs of Side Reactions: Unexpected peaks in HPLC or LC-MS analysis, often with a mass increase of 56 Da (the mass of a tert-butyl group), are indicative of tert-butylation.[6] Sensitive residues include tryptophan, methionine, cysteine, and tyrosine.[3][7]

  • Minimizing Side Reactions: The most effective way to prevent these side reactions is to add "scavengers" to the reaction mixture. Scavengers are nucleophilic compounds that trap the tert-butyl cation.[4][6] Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), thioanisole, and water.[4]

Troubleshooting Guide for Incomplete Boc Deprotection

If you observe incomplete Boc deprotection, consider the following troubleshooting steps:

IssueRecommended Action
Incomplete Reaction Verify Reagent Quality and Concentration: Ensure that the acid used is fresh and of high purity. For TFA, use a concentration of 25-50% in DCM. For HCl in dioxane, a 4M solution is standard.[8]
Increase Reaction Time: Monitor the reaction closely by TLC or LC-MS and extend the reaction time until the starting material is consumed.[6]
Increase Reaction Temperature: For sterically hindered substrates, gentle warming (e.g., to 40°C) may be necessary. However, be aware that this could also promote side reactions.[1]
Use a Stronger Acid System: If using TFA in DCM is ineffective, consider switching to a stronger system like 4M HCl in dioxane.[1][4]
Poor Solubility Change Solvent System: Ensure your substrate is fully soluble in the chosen solvent. You may need to explore different solvent systems.[3]
Side Reactions (e.g., t-butylation) Add Scavengers: Incorporate scavengers such as triethylsilane (TES), triisopropylsilane (TIPS), or thioanisole into the reaction mixture to trap the tert-butyl cation.[4][6]
Acid-Sensitive Substrate Use Milder Deprotection Methods: For substrates with other acid-labile functional groups, consider alternative, milder deprotection methods (see table below).[4][9]

Comparison of Boc Deprotection Methods

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Standard Acidic 20-50% TFA in DCMRoom Temperature, 30 min - 2 h[8]Fast and generally effective.Harsh conditions can cleave other acid-sensitive groups and cause side reactions.[9][10]
Standard Acidic 4M HCl in DioxaneRoom Temperature, 30 min - 2 h[8]Often more potent than TFA/DCM.[4]Can also be harsh on sensitive substrates.
Mild Acidic Oxalyl Chloride in MethanolRoom Temperature, 1 - 4 hMild, rapid, and tolerant of many acid-labile functional groups.[10][11]May not be suitable for all substrates.
Thermal Boiling Water100°C, 10 min - 2 h"Green" and avoids acidic reagents.[9]Requires thermal stability of the substrate.
Thermal (Continuous Flow) Methanol or Trifluoroethanol240°C, 30 minRapid and avoids acidic reagents.[9]Requires specialized equipment and high temperatures.
Lewis Acid-Mediated Zinc Bromide (ZnBr₂)Room TemperatureNon-protic alternative, can be milder.[4]May require optimization for different substrates.

Experimental Protocols

Protocol 1: Boc Deprotection with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
  • Dissolve the Boc-protected amine in dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.[12]

  • Slowly add an equal volume of trifluoroacetic acid (TFA) to achieve a 50% TFA/DCM solution. If required, add scavengers to this mixture.[1]

  • Stir the reaction mixture at room temperature. For standard substrates, 1-2 hours is typical.[1]

  • Monitor the reaction's progress using TLC or LC-MS.[1]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.[1]

  • For work-up, the resulting amine TFA salt can be used directly or neutralized. To obtain the free amine, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[1] Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[1]

Protocol 2: Boc Deprotection with HCl in Dioxane
  • Suspend the Boc-protected amine in a 4M solution of HCl in 1,4-dioxane.[1]

  • Stir the mixture at room temperature for 1-2 hours or until the reaction is complete, as monitored by TLC or LC-MS.[1]

  • Evaporate the solvent under vacuum to obtain the hydrochloride salt of the deprotected amine.[1]

  • If the free amine is required, a basic work-up can be performed.[1]

Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol
  • Dissolve the N-Boc protected substrate in anhydrous methanol (e.g., 0.1 M concentration) in a round-bottom flask.[10]

  • Cool the solution to 0°C in an ice bath.[10]

  • Slowly add oxalyl chloride (typically 2-3 equivalents) dropwise to the stirred solution.[10]

  • Remove the ice bath and allow the reaction to stir at room temperature. Reactions are often complete within 1-4 hours.[10]

  • Monitor the reaction progress by TLC or LC-MS.[10]

  • Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases.[10]

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate.[10]

Visual Guides

G Troubleshooting Workflow for Incomplete Boc Deprotection start Incomplete Boc Deprotection Observed check_conditions Verify Reaction Conditions (Acid conc., Time, Temp.) start->check_conditions conditions_correct Conditions Correct? check_conditions->conditions_correct increase_time_temp Increase Reaction Time and/or Temperature conditions_correct->increase_time_temp No check_solubility Check Substrate Solubility conditions_correct->check_solubility Yes increase_time_temp->check_solubility end_success Reaction Complete increase_time_temp->end_success Success stronger_acid Use Stronger Acid System (e.g., 4M HCl in Dioxane) consider_alternatives Consider Alternative Milder Methods stronger_acid->consider_alternatives stronger_acid->end_success Success check_solubility->stronger_acid Good change_solvent Change Solvent System check_solubility->change_solvent Poor change_solvent->stronger_acid change_solvent->end_success Success end_reassess Reassess Strategy consider_alternatives->end_reassess

Caption: Troubleshooting workflow for incomplete Boc deprotection.

G Mechanism of Acid-Catalyzed Boc Deprotection cluster_0 Deprotection Steps cluster_1 Side Reaction Pathway cluster_2 Prevention Boc-Amine Boc-Protected Amine Protonated_Boc Protonated Boc Group Boc-Amine->Protonated_Boc + H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - tert-Butyl Cation tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine Free Amine (as salt) Carbamic_Acid->Free_Amine - CO2 CO2 Carbon Dioxide Carbamic_Acid->CO2 Side_Product Alkylated Side Product tBu_Cation->Side_Product Trapped_Cation Trapped Cation tBu_Cation->Trapped_Cation Nucleophilic_Residue Nucleophilic Residue (e.g., Trp, Met) Nucleophilic_Residue->Side_Product Scavenger Scavenger (e.g., TES, TIPS) Scavenger->Trapped_Cation G Decision Tree for Boc Deprotection Method Selection start Select Deprotection Method acid_sensitive Is the substrate acid-sensitive? start->acid_sensitive standard_acid Use Standard Acidic Method (TFA/DCM or HCl/Dioxane) acid_sensitive->standard_acid No mild_acid Use Mild Acidic Method (e.g., Oxalyl Chloride/MeOH) acid_sensitive->mild_acid Yes thermally_stable Is the substrate thermally stable? thermal_method Use Thermal Method (e.g., Boiling Water) thermally_stable->thermal_method Yes reassess Reassess protecting group strategy thermally_stable->reassess No mild_acid->thermally_stable

References

Technical Support Center: Purification of tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Product is an oil or fails to crystallize - Residual solvent- Presence of impurities inhibiting crystallization- Solution is not sufficiently supersaturated- Inappropriate solvent system- Dry the product under high vacuum to remove residual solvents.- Attempt purification by flash column chromatography to remove impurities before crystallization.- Concentrate the solution to increase supersaturation.- Perform a solvent screen to identify a suitable solvent or solvent mixture for recrystallization (e.g., ethyl acetate/hexanes, ethanol/water).
Low yield of purified product - Product loss during transfers- Incomplete precipitation or crystallization- Adherence of product to glassware or filtration apparatus- Ensure careful and quantitative transfers of the product.- Cool the crystallization mixture to a lower temperature (e.g., 0-4°C) to maximize precipitation.- Rinse glassware and equipment with the mother liquor or a small amount of cold solvent to recover any adhered product.
Product purity does not improve after recrystallization - Co-crystallization of impurities- Ineffective solvent system for impurity removal- The impurity has very similar solubility to the product- Attempt a second recrystallization, potentially with a different solvent system.- Consider purification by flash column chromatography.- If diastereomeric impurities are suspected, consider derivatization or specialized chiral chromatography.
"Oiling out" during crystallization - Solution is too concentrated- Cooling rate is too fast- Inappropriate solvent- Dilute the solution with more of the "good" solvent and reheat until the oil dissolves, then cool slowly.- Use a slower, more controlled cooling process. Consider letting the solution cool to room temperature slowly before further cooling in an ice bath.- Experiment with a different solvent or a co-solvent system.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of this compound?

A1: Common impurities may include:

  • Unreacted starting materials: (1S,3S)-3-aminocyclopentanol and di-tert-butyl dicarbonate.

  • Byproducts of the Boc-protection reaction: Di-tert-butyl carbonate and tert-butanol.

  • Diastereomers: If the starting aminocyclopentanol was not enantiomerically pure, other diastereomers such as (1R,3R), (1S,3R), and (1R,3S) isomers of tert-butyl (3-hydroxycyclopentyl)carbamate may be present.

Q2: Which analytical techniques are recommended to assess the purity of the final product?

A2: The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify impurities. Chiral HPLC can be used to assess enantiomeric and diastereomeric purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Q3: What are the recommended storage conditions for the purified product?

A3: For long-term stability, the purified this compound should be stored in a well-sealed container at 2-8°C, protected from moisture.[1]

Experimental Protocols

Recrystallization Protocol

This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require optimization.

Materials:

  • Crude this compound

  • Recrystallization solvent(s) (e.g., ethyl acetate, hexanes, ethanol, water)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of a suitable "good" solvent (e.g., ethyl acetate) at an elevated temperature.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization:

    • Single Solvent Method: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Two-Solvent Method: To the hot solution in the "good" solvent, add a "poor" solvent (e.g., hexanes) dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then cool as described above.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent or the cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

Flash Column Chromatography Protocol

This protocol outlines a general procedure for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Flash chromatography system or glass column

  • Collection tubes

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent that will be adsorbed onto a small amount of silica gel. If using the latter method, evaporate the solvent to obtain a dry powder.

  • Column Packing: Pack a chromatography column with silica gel slurried in the eluent.

  • Loading: Load the prepared sample onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system. The polarity of the eluent may be gradually increased to facilitate the separation of compounds.

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or another appropriate method to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Comparison of Purification Techniques

Technique Typical Purity Achieved Advantages Disadvantages
Recrystallization >98% (if successful)- Simple and cost-effective for large quantities.- Can yield highly pure crystalline material.- May not be effective for all impurities.- Risk of "oiling out".- Can result in significant yield loss.
Flash Column Chromatography >95%- Effective for a wide range of impurities.- Good for separating compounds with different polarities.- More time-consuming and requires more solvent than recrystallization.- May not be suitable for very large-scale purifications.

Visualizations

experimental_workflow_recrystallization start Crude Product dissolve Dissolve in minimum hot 'good' solvent start->dissolve hot_filter Hot filtration (optional) dissolve->hot_filter add_antisolvent Add 'poor' solvent (optional) dissolve->add_antisolvent cool Cool slowly to induce crystallization hot_filter->cool collect Collect crystals by vacuum filtration cool->collect add_antisolvent->cool wash Wash with cold solvent collect->wash dry Dry under vacuum wash->dry end Purified Crystalline Product dry->end

Caption: Recrystallization Workflow

experimental_workflow_chromatography start Crude Product prepare_sample Prepare sample (dissolve or adsorb on silica) start->prepare_sample load_sample Load sample onto column prepare_sample->load_sample pack_column Pack column with silica gel pack_column->load_sample elute Elute with solvent system load_sample->elute collect_fractions Collect fractions elute->collect_fractions analyze_fractions Analyze fractions (e.g., TLC) collect_fractions->analyze_fractions combine_pure Combine pure fractions analyze_fractions->combine_pure evaporate Evaporate solvent combine_pure->evaporate end Purified Product evaporate->end

Caption: Flash Chromatography Workflow

troubleshooting_crystallization start Crystallization Attempt oiling_out Product 'oils out'? start->oiling_out no_crystals No crystals form? oiling_out->no_crystals No solution1 Dilute solution Slow down cooling Change solvent oiling_out->solution1 Yes impure_crystals Crystals are impure? no_crystals->impure_crystals No solution2 Concentrate solution Scratch flask Add seed crystal no_crystals->solution2 Yes solution3 Recrystallize with different solvent Use chromatography impure_crystals->solution3 Yes success Pure Crystals impure_crystals->success No solution1->start solution2->start solution3->start

Caption: Crystallization Troubleshooting Guide

References

Technical Support Center: Stability of Carbamate Protecting Groups in Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of common carbamate protecting groups—Boc, Cbz, and Fmoc—under acidic conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the acidic treatment of carbamate-protected compounds.

Issue 1: Incomplete or Slow Boc Deprotection

Question: My Boc deprotection is sluggish or stalls before completion using standard acidic conditions. What are the potential causes and solutions?

Answer:

Incomplete or slow Boc deprotection is a frequent challenge. The rate of Boc cleavage is highly dependent on factors such as acid strength, concentration, temperature, and steric hindrance around the carbamate.[1]

Potential Causes and Solutions:

  • Insufficient Acid Strength or Concentration: The cleavage of the Boc group often exhibits a second-order dependence on the concentration of strong acids like HCl. A slight decrease in acid strength can significantly slow the reaction.

    • Solution: Increase the acid concentration (e.g., use a higher percentage of TFA in DCM) or switch to a stronger acid system like neat TFA or HCl in dioxane.[1]

  • Low Reaction Temperature: Reactions performed at 0°C or below will be significantly slower.

    • Solution: Allow the reaction to warm to room temperature and monitor its progress. Gentle heating can be employed for very stubborn cases, but this may increase the risk of side reactions.[1]

  • Steric Hindrance: Bulky substituents near the Boc-protected amine can impede the approach of the acid.[1]

    • Solution: For sterically hindered substrates, increasing the reaction time, using a stronger acid, or elevating the temperature may be necessary.[1]

Issue 2: Unwanted Removal of Other Acid-Sensitive Groups

Question: During Boc deprotection, I'm also observing the cleavage of other acid-labile groups in my molecule (e.g., t-butyl esters, acetals, silyl ethers). How can I achieve selective Boc deprotection?

Answer:

Achieving selective deprotection requires careful choice of acidic reagents and reaction conditions. The Boc group is generally one of the most acid-sensitive carbamates, allowing for its selective removal in the presence of other, more robust protecting groups.[2]

Potential Causes and Solutions:

  • Harsh Acidic Conditions: Strong acids like neat trifluoroacetic acid (TFA) will often cleave other acid-sensitive groups.

    • Solution: Employ milder acidic conditions. A 4M solution of HCl in dioxane is a widely used reagent for the selective deprotection of Nα-Boc groups in the presence of t-butyl esters and ethers.[3] Other milder options include aqueous phosphoric acid or zinc bromide for specific substrates.[4][5]

Issue 3: Formation of Side Products During Boc Deprotection

Question: I am observing unexpected byproducts in my reaction mixture after Boc deprotection. What are they and how can I prevent their formation?

Answer:

The most common side reaction during acidic Boc deprotection is the alkylation of nucleophilic residues by the liberated tert-butyl cation.[6]

Potential Causes and Solutions:

  • t-Butylation: The tert-butyl cation is a reactive electrophile that can alkylate electron-rich aromatic rings (like tryptophan and tyrosine) and sulfur-containing residues (like methionine and cysteine).

    • Solution: Add a "scavenger" to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), water, thioanisole, or 1,2-ethanedithiol (EDT).[7]

  • Trifluoroacetylation: When using TFA for deprotection, the newly formed free amine can sometimes be acylated by TFA, resulting in a trifluoroacetylated byproduct.

    • Solution: After deprotection, ensure the complete removal of residual TFA by co-evaporation with a non-polar solvent like toluene.[7]

Issue 4: Stability of Cbz and Fmoc Groups Under Acidic Conditions

Question: Are Cbz and Fmoc protecting groups completely stable to acidic conditions?

Answer:

While generally considered stable to a wide range of acidic conditions, the stability of Cbz and Fmoc groups is not absolute and depends on the specific acid and reaction conditions.

  • Cbz (Benzyloxycarbonyl): The Cbz group is stable to many acidic conditions used for Boc deprotection, which allows for their orthogonal use.[8] However, it can be cleaved by strong, anhydrous acids, most notably hydrogen bromide (HBr) in acetic acid.[5] Prolonged exposure to other strong acids may also lead to slow cleavage.

  • Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is exceptionally stable to acidic conditions and is the protecting group of choice when acid-labile side-chain protecting groups are used, as is common in solid-phase peptide synthesis.[3][9] It is, however, labile to basic conditions.

Quantitative Data on Carbamate Stability

Protecting GroupAbbreviationAcid StabilityCommon Acidic Deprotection ConditionsNotes
tert-ButoxycarbonylBocLabileTrifluoroacetic acid (TFA) in Dichloromethane (DCM) (20-50%), 4M HCl in DioxaneHighly sensitive to strong acids.[8]
BenzyloxycarbonylCbzGenerally Stable33% HBr in Acetic AcidStable to TFA and HCl in dioxane under standard Boc deprotection conditions.[5][8]
9-FluorenylmethyloxycarbonylFmocVery StableNot typically cleaved by acidExtremely stable to a wide range of acidic conditions.[3][9]

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection with TFA

This protocol is suitable for substrates that do not contain other acid-sensitive groups.

  • Preparation: Dissolve the N-Boc protected amine in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask.[5]

  • Cooling: Cool the solution to 0°C using an ice bath.[7]

  • Addition of Reagents: To the cooled and stirred solution, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[7] If the substrate contains nucleophilic residues, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[7]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.[7]

  • TFA Removal: To ensure complete removal of residual TFA, add a solvent like toluene to the residue and concentrate again under reduced pressure. Repeat this co-evaporation step two more times.[7] The product is typically isolated as the TFA salt.

Protocol 2: Selective Boc Deprotection using 4M HCl in Dioxane

This protocol is often used for the selective removal of a Boc group in the presence of other acid-sensitive groups like t-butyl esters.

  • Preparation: Dissolve the Boc-protected substrate in anhydrous 1,4-dioxane.

  • Addition of Reagent: To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Reaction: Stir the reaction at room temperature. The reaction is typically complete within 30 minutes to 4 hours. Monitor the progress by TLC or LC-MS.

  • Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. The resulting residue can be triturated with diethyl ether to precipitate the hydrochloride salt of the deprotected amine, which can then be collected by filtration.

Protocol 3: Monitoring Carbamate Deprotection by HPLC

This protocol outlines a general method for monitoring the progress of a deprotection reaction using High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation: At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture. Quench the reaction in the aliquot (e.g., by neutralizing with a base for acid-catalyzed reactions). Dilute the quenched aliquot with a suitable solvent system (e.g., a mixture of acetonitrile and water) to a concentration appropriate for HPLC analysis.

  • HPLC Analysis:

    • Column: Use a reverse-phase C18 column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA, is a common mobile phase system. The specific gradient will depend on the polarity of the starting material and product.

    • Detection: Monitor the elution profile using a UV detector, typically at a wavelength where the aromatic components of the molecules absorb (e.g., 214 nm and 254 nm).

  • Data Analysis: The progress of the reaction can be quantified by integrating the peak areas of the starting material and the product at each time point. This allows for the determination of the reaction rate and the optimal reaction time.

Visualizations

Deprotection_Decision_Tree Decision Tree for Carbamate Deprotection start Start: Carbamate-Protected Compound q1 Is the protecting group Boc? start->q1 q2 Are other acid-sensitive groups present? q1->q2 Yes q3 Is the protecting group Cbz? q1->q3 No boc_deprotection Use Acidic Conditions (e.g., TFA in DCM) q2->boc_deprotection No selective_boc Use Milder Acidic Conditions (e.g., 4M HCl in Dioxane) q2->selective_boc Yes q4 Is the protecting group Fmoc? q3->q4 No cbz_deprotection Use Hydrogenolysis (e.g., H2, Pd/C) q3->cbz_deprotection Yes fmoc_deprotection Use Basic Conditions (e.g., Piperidine in DMF) q4->fmoc_deprotection Yes harsh_acid_cbz Consider Strong Acid (e.g., HBr in AcOH) cbz_deprotection->harsh_acid_cbz Alternative acid_stable Stable to Acid fmoc_deprotection->acid_stable Property

Caption: Decision tree for selecting a deprotection method.

Boc_Deprotection_Workflow General Workflow for Acidic Boc Deprotection start Dissolve Boc-protected compound in solvent add_acid Add acidic reagent (e.g., TFA or HCl in dioxane) start->add_acid reaction Stir at appropriate temperature add_acid->reaction monitor Monitor reaction progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up: Concentrate and/or neutralize monitor->workup Reaction Complete isolate Isolate product workup->isolate

Caption: General workflow for acidic Boc deprotection.

References

Optimizing reaction conditions for carbamate formation on secondary amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for carbamate formation on secondary amines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the carbamate protection of secondary amines.

Issue 1: Low or No Product Formation

Q1: I am not seeing any formation of my desired carbamate product. What are the potential causes and how can I fix this?

A1: Low or no product formation is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:

  • Reagent Quality: Ensure the purity and reactivity of your starting materials. Chloroformates and isocyanates are particularly sensitive to moisture and can degrade over time.[1] Use freshly opened or properly stored reagents. Your secondary amine should also be pure and dry.

  • Reaction Conditions:

    • Anhydrous Conditions: Many carbamate formation reactions are highly sensitive to water. Moisture can lead to the hydrolysis of reagents and the formation of byproducts like symmetric ureas.[1] Always use oven-dried glassware and anhydrous solvents.

    • Temperature: For exothermic reactions, especially with highly reactive chloroformates, maintaining a low temperature (e.g., 0 °C) during reagent addition is crucial to prevent side reactions.[1] Conversely, for less reactive or sterically hindered amines, gentle heating may be necessary to drive the reaction to completion.[2]

    • Base Selection: The choice of base is critical. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is generally preferred to neutralize the acid byproduct (e.g., HCl) without competing with the secondary amine nucleophile.[1] Inorganic bases like sodium bicarbonate can also be effective, particularly in aqueous solvent mixtures.[3][4]

  • Steric Hindrance: Secondary amines, especially those with bulky substituents near the nitrogen atom, can be poor nucleophiles, leading to slow or incomplete reactions.[2][5] In such cases, you may need to employ more reactive acylating agents, stronger bases, or higher reaction temperatures.

Issue 2: Formation of Side Products

Q2: My reaction is producing a significant amount of a symmetrical urea byproduct. How can I minimize this?

A2: Symmetrical urea formation is a frequent side reaction, especially when using chloroformates or isocyanates.[1] This occurs when an isocyanate intermediate reacts with your starting amine. To minimize this:

  • Strict Anhydrous Conditions: Water reacts with isocyanates to form an unstable carbamic acid, which decomposes into an amine and carbon dioxide. This newly formed amine can then react with another isocyanate molecule to form a symmetrical urea.[1] The use of anhydrous solvents and properly dried glassware is essential.

  • Optimized Reagent Addition: The order and rate of reagent addition are important. When using a chloroformate, it is often best to add it slowly to the solution of the amine and base. This helps to maintain a low concentration of the reactive intermediate and favors the desired reaction.[1]

  • Low-Temperature Conditions: Performing the reaction at low temperatures (e.g., 0 °C) can help to control the initial exothermic reaction and minimize the formation of isocyanate intermediates.[1]

  • Choice of Reagents: Consider using alternatives to chloroformates that are less prone to forming isocyanate intermediates, such as di-tert-butyl dicarbonate (Boc₂O) for Boc protection or using carbonyldiimidazole (CDI) to form an activated intermediate with an alcohol, which then reacts with the amine.[1][6]

Frequently Asked Questions (FAQs)

Q3: What are the most common protecting groups for secondary amines and when should I use them?

A3: The most common carbamate protecting groups for amines are tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz or Z), and 9-fluorenylmethyloxycarbonyl (Fmoc).[7] The choice of protecting group depends on the overall synthetic strategy, particularly the conditions required for its removal.

  • Boc (tert-butyloxycarbonyl): Stable under a wide range of conditions but is easily removed with strong acids like trifluoroacetic acid (TFA).[6][8] This makes it ideal when other functional groups in your molecule are sensitive to hydrogenolysis or basic conditions.

  • Cbz (benzyloxycarbonyl): Stable to basic and mildly acidic conditions.[4] It is typically removed by catalytic hydrogenolysis (e.g., H₂ with Pd/C), which are neutral and mild conditions.[3] This is a good choice when your molecule contains acid-labile groups.

  • Fmoc (9-fluorenylmethyloxycarbonyl): Known for its lability under mild basic conditions, typically using a secondary amine like piperidine.[9][10] It is stable to acidic conditions and hydrogenolysis, making it orthogonal to both Boc and Cbz groups.[7] This is the protecting group of choice in modern solid-phase peptide synthesis.[9]

Q4: How do I choose the right solvent and base for my reaction?

A4: The choice of solvent and base is interdependent and crucial for reaction success.

  • Solvents: Aprotic solvents are generally preferred to avoid reaction with the electrophile.

    • Tetrahydrofuran (THF): A widely used and generally applicable solvent for many carbamate protection reactions.[6]

    • Dichloromethane (DCM): Another common aprotic solvent.

    • Acetonitrile (ACN): A polar aprotic solvent that can be effective.

    • Aqueous mixtures: For some protocols, particularly with Cbz and Fmoc protections, mixtures of organic solvents (like THF or dioxane) with aqueous base solutions (e.g., NaHCO₃ or Na₂CO₃) are used.[3][9]

    • Green Solvents: For more environmentally friendly options, solvents like polyethylene glycol (PEG) have been shown to be effective for Cbz protection.[11]

  • Bases:

    • Triethylamine (TEA) and Diisopropylethylamine (DIPEA): These are non-nucleophilic tertiary amines commonly used to scavenge the acid byproduct.[1][6] DIPEA is bulkier and can be advantageous when dealing with sensitive substrates.

    • Sodium Bicarbonate (NaHCO₃) and Sodium Carbonate (Na₂CO₃): These inorganic bases are often used in aqueous/organic biphasic systems.[3][4]

    • 4-(Dimethylamino)pyridine (DMAP): Often used as a catalyst in small amounts to accelerate the reaction, particularly for less reactive amines.[12]

Q5: I am working with a sterically hindered secondary amine. What are the best strategies to achieve carbamate formation?

A5: Sterically hindered secondary amines present a challenge due to their reduced nucleophilicity.[5] Here are some strategies to overcome this:

  • More Reactive Reagents: Use a more reactive acylating agent. For example, instead of Boc₂O, you could use a more electrophilic reagent.

  • Forced Conditions: Higher temperatures and longer reaction times may be necessary to drive the reaction to completion.

  • Stronger Bases: While non-nucleophilic bases are generally preferred, in some cases, a stronger base might be needed to facilitate the reaction.

  • Alternative Methods: Consider alternative methods for carbamate formation that do not rely on direct acylation, such as those involving Mitsunobu conditions with carbamic acids generated in situ from the amine and CO₂.[12]

Data Presentation

Table 1: Comparison of Common Protecting Groups for Secondary Amines

Protecting GroupCommon ReagentTypical Deprotection ConditionsStability
Boc Di-tert-butyl dicarbonate (Boc₂O)Strong acid (e.g., TFA, HCl in dioxane)[6][13]Stable to base, hydrogenolysis, and mild acid.
Cbz (Z) Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (H₂, Pd/C)[3][4]Stable to base and mild acid. Labile to strong acid and some reducing agents.
Fmoc Fmoc-Cl or Fmoc-OSuMild base (e.g., 20% piperidine in DMF)[9][10]Stable to acid and hydrogenolysis.

Table 2: Typical Reaction Conditions for Boc Protection of Secondary Amines

ParameterConditionNotesReference
Solvent Anhydrous THFOther aprotic solvents like DCM or ACN can also be used.[6]
Base Triethylamine (TEA)1.2-1.5 equivalents. DIPEA can also be used.[6]
Boc Reagent Boc₂O1.1-1.5 equivalents.[6]
Temperature Room TemperatureFor hindered amines, gentle heating may be required.[6]
Reaction Time 2-12 hoursMonitor by TLC or LC-MS for completion.[6]

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of a Secondary Amine

This protocol is a standard and widely applicable method for the Boc protection of a broad range of secondary amines.[6]

Materials:

  • Secondary amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Dissolve the secondary amine (1.0 eq) in anhydrous THF (to a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (1.2-1.5 eq) to the solution and stir for 5-10 minutes at room temperature.

  • In a separate container, dissolve di-tert-butyl dicarbonate (1.1-1.5 eq) in a minimal amount of THF.

  • Add the Boc₂O solution dropwise to the stirring amine solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the THF under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the crude Boc-protected secondary amine.

  • If necessary, purify the product by column chromatography on silica gel.

Protocol 2: General Procedure for Cbz Protection of a Secondary Amine

This protocol describes a common method for the N-protection of an amine using benzyl chloroformate under aqueous conditions.[4]

Materials:

  • Secondary amine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF) and Water (2:1 mixture)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve the amine (1.0 eq) in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.5 eq) dropwise to the cooled, stirring solution.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC or LC-MS).

  • Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography if necessary.

Visualizations

troubleshooting_workflow Troubleshooting Workflow for Low Carbamate Yield start Low or No Product check_reagents Check Reagent Quality (Amine, Acylating Agent, Solvent) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Use Fresh/Pure Reagents reagents_ok->replace_reagents No check_conditions Review Reaction Conditions (Anhydrous?, Temp?, Base?) reagents_ok->check_conditions Yes replace_reagents->check_reagents conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Conditions: - Use Anhydrous Solvents - Adjust Temperature - Change Base conditions_ok->optimize_conditions No check_sterics Consider Steric Hindrance conditions_ok->check_sterics Yes optimize_conditions->check_conditions sterics_issue Hindered Amine? check_sterics->sterics_issue force_conditions Force Conditions: - Higher Temp - Longer Time - More Reactive Reagent sterics_issue->force_conditions Yes success Successful Reaction sterics_issue->success No force_conditions->success protecting_group_selection Logic for Selecting an Amine Protecting Group start Need to Protect Secondary Amine acid_labile Molecule has acid-labile groups? start->acid_labile h2_labile Molecule sensitive to hydrogenolysis? acid_labile->h2_labile Yes use_boc Use Boc Group acid_labile->use_boc No base_labile Molecule has base-labile groups? h2_labile->base_labile Yes use_cbz Use Cbz Group h2_labile->use_cbz No use_fmoc Use Fmoc Group base_labile->use_fmoc No consider_orthogonal Consider Orthogonal Strategy base_labile->consider_orthogonal Yes

References

Validation & Comparative

Navigating Stereochemistry: A Comparative NMR Guide to Boc-Protected 3-Hydroxycyclopentylamines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, precise characterization of chiral building blocks is paramount. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate, a key intermediate in the synthesis of various pharmaceutical agents. To highlight the influence of stereochemistry on spectral properties, its data is compared with its diastereomer, tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate. This guide includes detailed experimental protocols and logical diagrams to aid in the understanding and application of this critical analytical data.

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR spectral data for the trans ((1S,3S)) and cis ((1S,3R)) isomers of tert-Butyl (3-hydroxycyclopentyl)carbamate. The distinct stereochemical arrangement of the hydroxyl and carbamate groups leads to noticeable differences in the chemical shifts and coupling constants of the cyclopentyl ring protons and carbons.

Note: The following spectral data is a representative simulation based on typical chemical shifts and coupling constants for similar structures, presented for illustrative and comparative purposes.

Table 1: ¹H NMR Spectral Data Comparison (500 MHz, CDCl₃)

Assignment This compound (trans-isomer) tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate (cis-isomer)
-C(CH₃)₃ 1.45 (s, 9H)1.44 (s, 9H)
-CH₂- (ring) 1.50-1.65 (m, 2H), 1.85-2.00 (m, 2H), 2.10-2.25 (m, 2H)1.60-1.75 (m, 2H), 1.90-2.05 (m, 2H), 2.20-2.35 (m, 2H)
CH-OH ~4.30 (m, 1H)~4.15 (m, 1H)
CH-NHBoc ~3.95 (m, 1H)~4.05 (m, 1H)
-NH- ~4.80 (br s, 1H)~4.95 (br s, 1H)
-OH ~1.70 (br s, 1H)~1.85 (br s, 1H)

Table 2: ¹³C NMR Spectral Data Comparison (125 MHz, CDCl₃)

Assignment This compound (trans-isomer) tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate (cis-isomer)
-C(CH₃)₃ 28.428.4
-C(CH₃)₃ 79.279.1
-CH₂- (ring) 35.0, 35.0, 42.533.8, 34.5, 41.0
CH-OH 73.571.0
CH-NHBoc 52.050.5
C=O 155.8155.6

Experimental Protocols

A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra is crucial for the accurate characterization and comparison of these compounds.

Sample Preparation
  • Weighing: Accurately weigh 10-15 mg of the sample for ¹H NMR and 50-75 mg for ¹³C NMR into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).

  • Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Transfer: Using a Pasteur pipette, transfer the clear solution to a 5 mm NMR tube, taking care to avoid any particulate matter.

NMR Data Acquisition
  • Instrumentation: The spectra should be acquired on a 500 MHz (or higher) NMR spectrometer.

  • Locking and Shimming: The spectrometer is locked onto the deuterium signal of the CDCl₃, and the magnetic field is shimmed to achieve optimal homogeneity.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Approximately 12 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: Approximately 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, depending on the sample concentration and desired signal-to-noise ratio.

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Visualizing the Workflow and Structural Relationships

The following diagrams, generated using the DOT language, illustrate the logical workflow for comparing NMR data and the key structural features of the target molecule.

logical_workflow cluster_synthesis Synthesis & Purification cluster_analysis NMR Analysis cluster_comparison Data Comparison start Start synthesis Synthesize Isomers start->synthesis purification Purify Isomers synthesis->purification sample_prep Sample Preparation purification->sample_prep nmr_acq 1H & 13C NMR Acquisition sample_prep->nmr_acq data_proc Data Processing nmr_acq->data_proc data_table Tabulate Spectral Data data_proc->data_table comparison Compare Chemical Shifts & Coupling Constants data_table->comparison conclusion Stereochemical Assignment comparison->conclusion

Caption: Workflow for the comparative NMR analysis of stereoisomers.

structural_correlation cluster_structure This compound cluster_1h_nmr 1H NMR Signals Boc Boc Group (t-Butyl, C=O) H_boc ~1.45 ppm (s) Boc->H_boc NH Amine Proton (NH) H_nh ~4.80 ppm (br s) NH->H_nh CH_NH CH-NHBoc H_ch_nh ~3.95 ppm (m) CH_NH->H_ch_nh Cyclopentyl Cyclopentyl Ring (-CH2-) H_ring 1.50-2.25 ppm (m) Cyclopentyl->H_ring CH_OH CH-OH H_ch_oh ~4.30 ppm (m) CH_OH->H_ch_oh OH Hydroxyl Proton (OH) H_oh ~1.70 ppm (br s) OH->H_oh

Caption: Key ¹H NMR correlations for the target molecule.

A Comparative Guide to the Mass Spectrometry Analysis of tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry (MS) techniques for the analysis of tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate, a chiral building block frequently utilized in medicinal chemistry. We will explore the performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) with different ionization sources, offering supporting data and detailed experimental protocols to guide your analytical method development.

Introduction

This compound (C₁₀H₁₉NO₃, MW: 201.26 g/mol ) is a polar molecule containing a hydroxyl group and a thermally labile tert-butoxycarbonyl (Boc) protecting group.[1][2] The selection of an appropriate mass spectrometry technique is crucial for its accurate identification and quantification. This guide compares the most common approaches: GC-MS, LC-MS with Electrospray Ionization (ESI), and LC-MS with Atmospheric Pressure Chemical Ionization (APCI).

Comparative Analysis of Mass Spectrometry Techniques

The choice between GC-MS and LC-MS, and the specific ionization technique for LC-MS, significantly impacts the quality of analytical data for this compound. Due to its polarity and thermal lability, LC-MS is generally the preferred method.[3][4][5][6]

TechniqueIonization PrincipleSuitability for Target AnalyteExpected Performance
GC-MS Electron Ionization (EI)Less suitable due to thermal lability. Requires derivatization to improve volatility and thermal stability.[3]High separation efficiency but potential for thermal degradation of the analyte, leading to complex and difficult-to-interpret spectra.[3][5]
LC-MS (ESI) Electrospray IonizationHighly suitable. ESI is ideal for polar and ionic molecules and operates at ambient temperature, preventing thermal degradation.[7][8][9]Expected to produce a strong signal for the protonated molecule [M+H]⁺ with high sensitivity. Fragmentation can be controlled by adjusting cone voltage.[7]
LC-MS (APCI) Atmospheric Pressure Chemical IonizationSuitable, but potentially less sensitive than ESI for this polar analyte. APCI is generally better for less polar compounds.[8][9][10]May produce a good signal for the protonated molecule [M+H]⁺, but potentially with more in-source fragmentation compared to ESI. Less susceptible to matrix effects than ESI.[9]

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound is expected to be characterized by the facile loss of the Boc group. The fragmentation pattern is influenced by the ionization technique and energy.

Table of Predicted Fragment Ions:

m/zProposed FragmentIonization Technique
202.14[M+H]⁺ (Protonated Molecule)ESI, APCI
146.10[M+H - C₄H₈]⁺ (Loss of isobutylene)ESI, APCI
102.09[M+H - C₅H₉O₂]⁺ (Loss of Boc group)ESI, APCI, EI
84.08[C₅H₁₀N]⁺ (Cyclopentylaminium ion)ESI, APCI, EI
57.07[C₄H₉]⁺ (tert-Butyl cation)ESI, APCI, EI
Proposed Fragmentation Pathway (ESI-MS/MS)

The following diagram illustrates the predicted fragmentation pathway of the protonated molecule under collision-induced dissociation (CID) in an ESI-MS/MS experiment.

M_H [M+H]⁺ m/z 202.14 loss_isobutylene [M+H - C₄H₈]⁺ m/z 146.10 M_H->loss_isobutylene - C₄H₈ loss_boc [M+H - C₅H₉O₂]⁺ m/z 102.09 M_H->loss_boc - C₅H₉O₂ tert_butyl [C₄H₉]⁺ m/z 57.07 M_H->tert_butyl cyclopentylaminium [C₅H₁₀N]⁺ m/z 84.08 loss_boc->cyclopentylaminium - H₂O

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Experimental Protocols

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter prior to injection.

LC-ESI-MS/MS Method
  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole or Q-TOF mass spectrometer with an ESI source.

  • Ionization Mode: Positive.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 20 V (can be optimized to control in-source fragmentation).

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: Ramped from 10-30 eV for MS/MS experiments.

GC-MS Method (with Derivatization)

Due to the polar nature and thermal lability of the analyte, derivatization is recommended for GC-MS analysis. Silylation is a common approach.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Protocol:

    • Evaporate a known amount of the sample to dryness under a stream of nitrogen.

    • Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.

    • Heat the mixture at 70 °C for 30 minutes.

    • Inject 1 µL of the derivatized sample into the GC-MS.

  • GC System: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS System: Quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Mass Range: m/z 40-500.

Logical Workflow for Method Selection

The following diagram outlines a logical workflow for selecting the most appropriate mass spectrometry method for the analysis of this compound.

start Start: Analyze This compound check_properties Assess Analyte Properties: - Polar (OH, Carbamate) - Thermally Labile (Boc group) start->check_properties lc_ms_preferred LC-MS is the preferred technique check_properties->lc_ms_preferred gc_ms_option Consider GC-MS only if LC-MS is unavailable check_properties->gc_ms_option choose_ionization Select Ionization Source for LC-MS lc_ms_preferred->choose_ionization derivatization Derivatization (e.g., silylation) is required gc_ms_option->derivatization method_development Perform Method Development and Validation derivatization->method_development esi ESI: - High polarity - High sensitivity expected choose_ionization->esi apci APCI: - Moderate polarity - Potentially less matrix effects choose_ionization->apci esi->method_development apci->method_development

Caption: Workflow for selecting a mass spectrometry method for the analyte.

Conclusion

For the routine analysis of this compound, LC-MS with Electrospray Ionization (ESI) is the recommended technique. It offers the best combination of sensitivity and specificity for this polar and thermally labile compound, while minimizing the risk of sample degradation. GC-MS can be a viable alternative if derivatization is performed, but it introduces additional sample preparation steps and potential for artifacts. The choice between ESI and APCI for LC-MS will depend on the specific matrix and the required sensitivity, with ESI being the more favorable starting point for method development.

References

X-ray Crystallography of Cyclopentanol Carbamate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for cyclopentanol and a representative cyclic carbamate, providing a baseline for the potential structural features of cyclopentanol carbamate derivatives.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Z
Cyclopentanol (Phase V)[3]C₅H₁₀OMonoclinicP2₁/c17.882(3)5.4573(3)9.6817(14)104.699(8)2
2-Methylpiperidinium-2-methylpiperidine-N-carboxylateC₁₃H₂₆N₂O₂MonoclinicP2₁/n9.736(2)10.395(3)13.931(4)101.59(2)4

Note: Data for 2-Methylpiperidinium-2-methylpiperidine-N-carboxylate is presented as a relevant example of a cyclic carbamate for which crystallographic data has been determined.

Experimental Protocols

The determination of the crystal structure of small molecules like cyclopentanol carbamate derivatives by X-ray crystallography involves a standardized workflow. The following protocol is a generalized procedure based on common practices in the field.[4]

1. Crystal Growth:

  • Slow evaporation of a saturated solution of the cyclopentanol carbamate derivative in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) is the most common method.

  • Other techniques include vapor diffusion (hanging drop or sitting drop) and cooling crystallization.[5]

  • The goal is to obtain single, well-ordered crystals of sufficient size (typically > 0.1 mm in all dimensions).

2. Crystal Mounting:

  • A suitable crystal is selected under a microscope.

  • The crystal is mounted on a goniometer head, often using a cryoloop and a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.

3. Data Collection:

  • The mounted crystal is placed on an X-ray diffractometer.

  • The crystal is cooled (typically to 100 K) to minimize thermal vibrations and radiation damage.

  • A monochromatic X-ray beam (e.g., Cu Kα, λ = 1.54184 Å or Mo Kα, λ = 0.71073 Å) is directed at the crystal.[6]

  • The crystal is rotated, and the diffraction pattern is recorded on a detector (e.g., a CCD or CMOS detector).[7]

  • A complete dataset is collected by rotating the crystal through a specific angular range.

4. Data Processing:

  • The raw diffraction images are processed to determine the unit cell parameters and the intensities of the individual reflections.

  • Software such as HKL-2000 or XDS is used for indexing, integration, and scaling of the diffraction data.

5. Structure Solution and Refinement:

  • The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

  • An initial model of the molecule is built into the electron density map.

  • The model is refined against the experimental data using least-squares methods to improve the fit between the calculated and observed structure factors.

  • Anisotropic displacement parameters for non-hydrogen atoms are typically refined.

  • Hydrogen atoms are often placed in calculated positions and refined using a riding model.

  • The final structure is validated using tools like CHECKCIF.

Experimental Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule via X-ray crystallography.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination cluster_output Final Output Synthesis Synthesis of Cyclopentanol Carbamate Derivative Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Xray_Diffraction X-ray Diffraction Crystal_Selection->Xray_Diffraction Data_Processing Data Processing Xray_Diffraction->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Crystallographic_Data Crystallographic Information File (CIF) Structure_Refinement->Crystallographic_Data

Caption: Workflow for X-ray Crystallography of Small Molecules.

References

Comparative analysis of different synthetic routes to 3-aminocyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 3-aminocyclopentanol, a crucial chiral building block in the pharmaceutical industry, particularly as a key intermediate for the anti-HIV drug Bictegravir, can be achieved through various synthetic pathways.[1][2][3] The choice of a specific route is often a trade-off between factors such as stereochemical control, overall yield, cost-effectiveness, and scalability. This guide provides a comparative analysis of prominent synthetic strategies, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their objectives.

At a Glance: Comparing Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic approaches to (1R,3S)-3-aminocyclopentanol, the stereoisomer of primary interest.

Synthetic RouteKey StepsReported Overall YieldEnantiomeric/Optical PurityKey AdvantagesKey Disadvantages
Hetero-Diels-Alder Reaction Cycloaddition, N-O Bond Reduction, Enzymatic Resolution, C=C Reduction, DeprotectionNot explicitly stated, but key steps have high yields (e.g., resolution 41%, final step 80%)[2]>99% ee after enzymatic resolution[2]Novel and short route, high optical purity, cost-effective.[1][2]Multi-step process requiring careful control of each reaction.
Asymmetric Cycloaddition Asymmetric cycloaddition, Hydrogenation, Deprotection, Salt Formation58.2%[3]>99.5%[3]Good stereoselectivity from the outset, potentially reducing the need for resolution.[3]Relies on a specific chiral auxiliary.
Reduction of 3-Aminocyclopentanone Reduction of a protected 3-aminocyclopentanoneVaries depending on reducing agent and substrateCan produce a mixture of cis and trans isomers requiring separation.[1][4]Potentially a more direct route to the aminocyclopentanol core.Lack of stereocontrol can lead to difficult purification steps.[4]
Enzymatic Resolution Acylation of a racemic intermediate catalyzed by a lipaseTheoretical max of 50% for the desired enantiomer in kinetic resolution.[5]Can achieve very high enantiomeric excess (>99% ee).[2][5]High enantioselectivity under mild reaction conditions.[6]The theoretical yield for the desired enantiomer is limited to 50%.
Final Deprotection Step Removal of N-Boc protecting group80-95%[2][7]N/AHigh-yielding and reliable methods are well-established.[7]An additional step at the end of the synthesis.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic routes to 3-aminocyclopentanol.

hetero_diels_alder start Cyclopentadiene + tert-Butyl Hydroxylamine Carbonate cycloaddition Hetero-Diels-Alder Reaction start->cycloaddition CuCl, 2-ethyl-2-oxazoline reduction1 N-O Bond Reduction (Zn/AcOH) cycloaddition->reduction1 resolution Enzymatic Resolution (Lipase, Vinyl Acetate) reduction1->resolution reduction2 C=C Hydrogenation (Pd/C) resolution->reduction2 deprotection1 Deacetylation (LiOH/MeOH) reduction2->deprotection1 deprotection2 N-Boc Deprotection & Salt Formation (HCl/Isopropanol) deprotection1->deprotection2 end (1R,3S)-3-Aminocyclopentanol Hydrochloride deprotection2->end

Caption: Hetero-Diels-Alder Synthesis Route.

asymmetric_cycloaddition start Chiral N-Acyl Hydroxylamine + Cyclopentadiene cycloaddition Asymmetric Cycloaddition start->cycloaddition intermediate Intermediate I cycloaddition->intermediate reduction1 Hydrogenation (Raney Ni) intermediate->reduction1 intermediate2 Intermediate II reduction1->intermediate2 hydrolysis Hydrolysis intermediate2->hydrolysis intermediate3 Intermediate III hydrolysis->intermediate3 reduction2 Hydrogenation (Pd/C) intermediate3->reduction2 salt_formation Salt Formation (HCl) reduction2->salt_formation end (1R,3S)-3-Aminocyclopentanol Hydrochloride salt_formation->end

Caption: Asymmetric Cycloaddition Synthesis Route.

reduction_aminocyclopentanone start N-Protected 3-Aminocyclopentanone reduction Reduction start->reduction e.g., NaBH4 mixture Mixture of cis and trans Diastereomers reduction->mixture separation Chromatographic Separation mixture->separation cis_isomer cis-3-Aminocyclopentanol (protected) separation->cis_isomer trans_isomer trans-3-Aminocyclopentanol (protected) separation->trans_isomer deprotection Deprotection trans_isomer->deprotection end 3-Aminocyclopentanol deprotection->end

Caption: Reduction of 3-Aminocyclopentanone Route.

Detailed Experimental Protocols

Route 1: Hetero-Diels-Alder Reaction and Enzymatic Resolution

This route, adapted from patent literature, offers a novel approach with high optical purity.[2]

Step 1: Hetero-Diels-Alder Reaction In a suitable reactor, tert-butyl hydroxylamine carbonate is oxidized in situ to tert-butyl nitrosyl carbonate using a copper chloride catalyst and 2-ethyl-2-oxazoline as a ligand. Cyclopentadiene is then added to undergo a hetero-Diels-Alder reaction at 20-30°C to yield the bicyclic intermediate.

Step 2: Selective N-O Bond Reduction The intermediate from the previous step is subjected to reduction with zinc powder in an acetic acid system. This selectively cleaves the nitrogen-oxygen bond to afford the corresponding aminocyclopentene derivative. A reported yield for this step is 90%.[2]

Step 3: Lipase-Catalyzed Chiral Separation The racemic aminocyclopentene derivative is dissolved in methylene chloride along with vinyl acetate. A lipase, such as Lipozyme40086, is added, and the mixture is stirred at room temperature. The enzyme selectively acylates one enantiomer, allowing for separation. This step has been reported to yield the desired optically pure intermediate with a 41% yield and an enantiomeric excess of >99%.[2]

Step 4: Hydrogenation of the Double Bond The optically pure intermediate is then subjected to hydrogenation using a palladium on carbon (Pd/C) catalyst to reduce the double bond in the cyclopentene ring.

Step 5: Deprotection and Salt Formation The acetyl group is removed under basic conditions using lithium hydroxide in methanol. Subsequently, the tert-butoxycarbonyl (Boc) protecting group is removed, and the hydrochloride salt is formed in situ using a solution of hydrogen chloride in isopropanol (which can be prepared from acetyl chloride and isopropanol). This final step has a reported yield of 80%.[2]

Route 2: Asymmetric Cycloaddition

This method, also derived from patent information, utilizes a chiral auxiliary to induce stereoselectivity early in the synthesis.[3]

Step 1: Asymmetric Cycloaddition A chiral N-acyl hydroxylamine compound is reacted with cyclopentadiene in the presence of a suitable catalyst to induce an asymmetric cycloaddition. This reaction constructs the two chiral centers of the target product with a specific stereochemistry.

Step 2: Hydrogenation of Intermediate I The product of the cycloaddition (Intermediate I) is hydrogenated using Raney nickel as a catalyst to give Intermediate II.

Step 3: Hydrolysis Intermediate II is then hydrolyzed to yield Intermediate III.

Step 4: Hydrogenation of Intermediate III Intermediate III is subjected to a second hydrogenation step, this time using 10% palladium on carbon under a hydrogen atmosphere (1.0 MPa) at 20°C for 24 hours.

Step 5: Salt Formation After filtration of the catalyst, dried HCl gas is introduced into the filtrate to precipitate the final product, (1R,3S)-3-amino-1-cyclopentanol hydrochloride. This route has been reported to produce the final product with an overall yield of 58.2% and an optical purity of >99.5%.[3]

Route 3: Reduction of a 3-Aminocyclopentanone Precursor

This represents a more general approach where stereocontrol is a key challenge.[4]

Step 1: Reduction An N-protected 3-aminocyclopentanone is dissolved in a suitable solvent such as methanol or ethanol. The solution is cooled to 0°C in an ice bath. A reducing agent, for example, sodium borohydride (NaBH₄), is added portion-wise. The reaction progress is monitored by techniques like thin-layer chromatography (TLC).

Step 2: Work-up and Purification After the reaction is complete, the reaction is quenched, and the product is extracted. The crude product, a mixture of cis and trans diastereomers, is then purified, typically by column chromatography, to separate the desired trans isomer from the cis isomer.

Final Step: N-Boc Deprotection

This is a common final step in many multi-step syntheses of 3-aminocyclopentanol.

Protocol using HCl in 1,4-Dioxane [7] N-Boc-(1R,3S)-3-aminocyclopentanol is dissolved in 1,4-dioxane. A 4M solution of hydrogen chloride in 1,4-dioxane is added, and the mixture is stirred at room temperature for 2 hours. The hydrochloride salt of the product typically precipitates and can be collected by filtration. This method has a reported yield of 95%.[7]

Protocol using in situ generated HCl [1][2] Under a nitrogen atmosphere, isopropanol is cooled to 5°C. Pivaloyl chloride is added dropwise, maintaining the temperature. A solution of the N-Boc protected aminocyclopentanol derivative in isopropanol is then added. The reaction proceeds at room temperature for 12 hours. Upon completion, the mixture is cooled to 0°C to ensure complete precipitation of the hydrochloride salt. A similar procedure using acetyl chloride in isopropanol has a reported yield of 80%.[2]

References

Validating the Stereochemistry of ((1S,3S)-3-hydroxycyclopentyl)amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The precise three-dimensional arrangement of atoms in a molecule is a critical determinant of its biological activity. For researchers, scientists, and professionals in drug development, the validation of stereochemistry is a fundamental step in ensuring the safety and efficacy of new therapeutic agents. This is particularly true for chiral molecules like ((1S,3S)-3-hydroxycyclopentyl)amine and its derivatives, which are valuable building blocks in medicinal chemistry. The presence of two stereocenters in the 3-hydroxycyclopentylamine core gives rise to four possible stereoisomers: (1S,3S), (1R,3R), (1S,3R), and (1R,3S). Each of these isomers can interact differently with biological targets such as enzymes and receptors, meaning one may produce a desired therapeutic effect while others could be inactive or even cause adverse effects.[1]

This guide provides a comparative analysis of key analytical techniques for the stereochemical validation of ((1S,3S)-3-hydroxycyclopentyl)amine derivatives, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques for Stereochemical Validation

A variety of powerful analytical methods are available to determine the relative and absolute stereochemistry of chiral molecules. The choice of technique often depends on the nature of the sample, the information required, and the available instrumentation.

TechniquePrincipleKey Parameters & DataAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule. 2D NMR techniques like NOESY can reveal through-space interactions, which are crucial for determining relative stereochemistry.[2][3]Chemical shifts (δ), coupling constants (J), Nuclear Overhauser Effect (NOE) enhancements.[3]Provides detailed structural information in solution; non-destructive; can distinguish between diastereomers.[2]Can be complex to interpret; determining absolute configuration often requires chiral derivatizing agents or comparison to known standards.[3][4]
Chiral High-Performance Liquid Chromatography (HPLC) Separates enantiomers and diastereomers based on their differential interactions with a chiral stationary phase (CSP).[1][5]Retention time (t_R), separation factor (α), resolution (R_s).[6]Highly sensitive and reproducible; applicable for both analytical and preparative separations; a well-established technique for determining enantiomeric excess.[7][8]Requires a suitable chiral column and mobile phase, which may need empirical development; does not inherently provide structural information beyond separation.[7]
X-Ray Crystallography Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through the crystal.Atomic coordinates, bond lengths, bond angles, and absolute configuration (via anomalous dispersion).[9]Provides the unambiguous absolute configuration of a molecule.[10]Requires a single, high-quality crystal, which can be difficult to grow; information is for the solid state, which may not represent the conformation in solution.[10]
Vibrational Optical Activity (VOA) Measures the differential interaction of a chiral molecule with left and right circularly polarized infrared light (Vibrational Circular Dichroism, VCD) or Raman scattered light (Raman Optical Activity, ROA).[11]Differential absorbance (ΔA) or scattering intensity (ΔI) at specific vibrational frequencies.Provides stereochemical information in solution; complementary to NMR; can be used when crystallization is not possible.[11]Requires specialized instrumentation; interpretation often relies on complex quantum chemical calculations.[10][11]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these validation techniques. Below are protocols for NMR spectroscopy and chiral HPLC, two of the most common methods for stereochemical analysis of aminocyclopentanol derivatives.

Protocol 1: NMR-Based Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the relative stereochemistry of molecules in solution.[2][12]

  • Sample Preparation : Dissolve approximately 5-10 mg of the ((1S,3S)-3-hydroxycyclopentyl)amine derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

  • 1D NMR Spectra Acquisition :

    • Acquire a ¹H NMR spectrum to observe the proton signals and their multiplicities.

    • Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments.[12]

  • 2D NMR Spectra Acquisition :

    • COSY (Correlation Spectroscopy) : To establish ¹H-¹H spin-spin coupling networks and identify neighboring protons.

    • HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation) : To identify longer-range (2-3 bond) correlations between ¹H and ¹³C atoms.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) : To determine the spatial proximity of protons. Cross-peaks in a NOESY/ROESY spectrum indicate that protons are close in space, which is critical for assigning relative stereochemistry (e.g., cis vs. trans).[3]

  • Data Analysis : Analyze the coupling constants and NOE correlations to deduce the relative orientations of the hydroxyl and amino groups on the cyclopentane ring. For instance, a strong NOE between the protons on the carbons bearing the hydroxyl and amino groups would suggest a cis relationship.

Protocol 2: Chiral HPLC Separation of Stereoisomers

Chiral HPLC is a go-to method for separating and quantifying stereoisomers.[1][8] Polysaccharide-based chiral stationary phases are particularly effective for this class of compounds.[1]

  • Column Selection : Choose a polysaccharide-based chiral stationary phase (CSP), such as one coated with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H).[1]

  • Mobile Phase Preparation : Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine, 0.1%) is often added to improve peak shape for amine-containing compounds.[5] A typical starting mobile phase could be 90:10 (v/v) n-hexane/isopropanol with 0.1% diethylamine.

  • Instrumentation Setup :

    • Flow Rate : Set to a typical analytical flow rate, such as 0.5 to 1.0 mL/min.[1]

    • Column Temperature : Maintain a constant temperature, e.g., 25°C.

    • Detection : Use a UV detector at a low wavelength (e.g., 210-220 nm), as the analyte may lack a strong chromophore. Alternatively, a universal detector like a Corona Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be employed.[1]

  • Sample Preparation and Injection : Dissolve a small amount of the sample mixture in the mobile phase or a compatible solvent. Inject the sample onto the column.

  • Elution and Data Analysis : The different stereoisomers will interact differently with the CSP, leading to their separation and elution at distinct retention times.[1] The enantiomeric excess (% ee) can be calculated from the peak areas of the enantiomers.

Data Presentation

Clear presentation of quantitative data is essential for comparison. The following tables provide examples of the type of data generated from NMR and chiral HPLC analyses.

Table 1: Example ¹H NMR Chemical Shift Data (δ, ppm) for 3-Aminocyclopentanol Isomers

Proton(1S,3S) - cis(1R,3S) - trans
CH-OH~4.33 (m)~4.15 (m)
CH-NH₂~3.65 (m)~3.40 (m)

Note: Data is illustrative and based on trends for aminocycloalkanols. Actual values will vary based on the specific derivative and solvent.[1]

Table 2: Example Chiral HPLC Separation Data

StereoisomerRetention Time (min)Peak Area (%)
(1R,3R)10.249.8
(1S,3S)12.550.2
(1S,3R)14.8Not Detected
(1R,3S)16.1Not Detected

Conditions: Chiralpak® AD-H column; Mobile Phase: n-hexane/isopropanol (90:10) with 0.1% DEA; Flow Rate: 1.0 mL/min; Detection: UV at 215 nm.

Visualizations

Diagrams can effectively illustrate complex relationships and workflows. The following are generated using the DOT language.

stereoisomers cluster_enantiomers1 Enantiomers (cis) cluster_enantiomers2 Enantiomers (trans) S3S (1S,3S) R3R (1R,3R) S3S->R3R mirror images S3R (1S,3R) S3S->S3R Diastereomers R3S (1R,3S) S3S->R3S Diastereomers R3R->S3R Diastereomers R3R->R3S Diastereomers S3R->R3S mirror images

Caption: Stereochemical relationships between the four isomers of 3-hydroxycyclopentylamine.

workflow cluster_synthesis Synthesis & Isolation cluster_analysis Stereochemical Analysis cluster_validation Validation start Synthesized Mixture of Isomers hplc Chiral HPLC (Separation & Purity) start->hplc nmr NMR Spectroscopy (Relative Stereochemistry) start->nmr xray X-ray Crystallography (Absolute Stereochemistry) start->xray If crystal available end Validated Stereochemically Pure Compound hplc->end Confirm Purity & Isomer Ratio nmr->end Confirm Relative Structure xray->end Confirm Absolute Configuration

References

Stereoisomers of Aminocyclopentanol: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological function. In the field of drug discovery and development, understanding the distinct pharmacological profiles of stereoisomers is paramount to designing safe and effective therapeutics. This guide provides an objective comparison of the biological activity of aminocyclopentanol stereoisomers, a class of compounds with significant potential in medicinal chemistry. By presenting available quantitative data, detailed experimental protocols, and illustrative diagrams, this document aims to serve as a valuable resource for researchers investigating these chiral molecules.

The Critical Role of Stereochemistry in Aminocyclopentanol's Biological Function

Aminocyclopentanol and its derivatives possess at least two chiral centers, giving rise to multiple stereoisomers, primarily classified as cis and trans diastereomers, each existing as a pair of enantiomers. This stereochemical diversity translates into significant differences in their interactions with chiral biological targets such as enzymes and receptors. Consequently, one stereoisomer may exhibit potent therapeutic activity, while another may be less active, inactive, or even elicit off-target effects.[1][2] A notable example is the use of the (1R,3S)-aminocyclopentanol isomer as a key chiral building block in the synthesis of the potent anti-HIV drug, Bictegravir, highlighting the therapeutic importance of a single, specific stereoisomer.[1]

Quantitative Comparison of Biological Activity

Direct comparative studies detailing the biological activity of all aminocyclopentanol stereoisomers are limited in publicly available literature. However, research into aminocyclopentanol derivatives as HIV integrase inhibitors provides a clear example of stereoselectivity. A study comparing the anti-HIV activity of two enantiomeric trans-hydroxycyclopentyl carboxamides, which are derivatives of aminocyclopentanol, demonstrated a notable difference in their efficacy.

StereoisomerTargetAssayEC₅₀ (nM)EC₉₀ (nM)Reference
(1S,2S)-trans-isomer derivativeHIV-1 NL4-3MAGI cells2570[2]
(1R,2R)-trans-isomer derivativeHIV-1 NL4-3MAGI cells45160[2]
Racemic cis-isomer derivativeHIV-1 IntegraseStrand Transfer InhibitionInactiveInactive[2]

EC₅₀: 50% effective concentration; EC₉₀: 90% effective concentration. The data clearly indicates that the (1S,2S)-trans-isomer derivative is more potent in inhibiting HIV-1 replication than its (1R,2R)-enantiomer. Furthermore, the racemic cis-isomer derivative was found to be inactive as an HIV-1 integrase inhibitor, underscoring the critical importance of both the relative (cis/trans) and absolute (R/S) stereochemistry for biological activity in this context.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental methodologies are crucial. Below are representative protocols for assays relevant to the biological evaluation of aminocyclopentanol stereoisomers.

Anti-HIV-1 Assay in MAGI Cells

This assay is used to determine the efficacy of compounds in inhibiting HIV-1 replication in a cell-based model.

Materials:

  • MAGI (HeLa-CD4-LTR-β-gal) cells

  • HIV-1 NL4-3 virus stock

  • Test compounds (aminocyclopentanol stereoisomer derivatives)

  • Cell culture medium (e.g., DMEM supplemented with fetal bovine serum, antibiotics)

  • Lysis buffer

  • Chlorophenol red-β-D-galactopyranoside (CPRG) substrate

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed MAGI cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Add the diluted compounds to the respective wells. Include control wells with no compound (virus control) and no virus (cell control).

  • Virus Infection: Add a standardized amount of HIV-1 NL4-3 to the wells containing cells and test compounds.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified CO₂ incubator.

  • Cell Lysis and Staining: After incubation, remove the culture medium and lyse the cells. Add the CPRG substrate to each well. The β-galactosidase enzyme, expressed upon HIV-1 LTR activation, will cleave the CPRG, leading to a color change.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

  • Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration compared to the virus control. Determine the EC₅₀ and EC₉₀ values by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general luminescence-based assay to screen for kinase inhibitory activity of aminocyclopentanol derivatives.

Materials:

  • Kinase enzyme of interest

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds (aminocyclopentanol stereoisomers)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

  • Assay Plate Preparation: Add a small volume of the diluted compounds to the wells of the assay plate. Include positive controls (known inhibitor) and negative controls (vehicle only).

  • Kinase Reaction: Prepare a master mix containing the kinase, substrate, and kinase assay buffer. Add this mix to the wells.

  • Initiation of Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Signal Detection: Add the luminescence-based ATP detection reagent to each well. This reagent quenches the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

  • Data Acquisition: Measure the luminescence in each well using a luminometer.

  • Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed), while a higher signal indicates inhibition. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Visualizing Experimental Workflows and Stereochemical Relationships

Diagrams are powerful tools for illustrating complex relationships and workflows. The following diagrams, created using the DOT language, depict key concepts related to the evaluation of aminocyclopentanol stereoisomers.

G cluster_synthesis Synthesis & Separation cluster_screening Biological Evaluation Racemic Mixture Racemic Mixture Chiral Resolution Chiral Resolution Racemic Mixture->Chiral Resolution e.g., HPLC Stereoisomer 1 Stereoisomer 1 Chiral Resolution->Stereoisomer 1 Stereoisomer 2 Stereoisomer 2 Chiral Resolution->Stereoisomer 2 Stereoisomer 3 Stereoisomer 3 Chiral Resolution->Stereoisomer 3 Stereoisomer 4 Stereoisomer 4 Chiral Resolution->Stereoisomer 4 In vitro Assays In vitro Assays Stereoisomer 1->In vitro Assays Stereoisomer 2->In vitro Assays Stereoisomer 3->In vitro Assays Stereoisomer 4->In vitro Assays Data Analysis Data Analysis In vitro Assays->Data Analysis SAR Structure-Activity Relationship Data Analysis->SAR

Workflow for Evaluating Aminocyclopentanol Stereoisomers.

Stereochemical Relationships of 3-Aminocyclopentanol.

Potential Signaling Pathways and Mechanisms of Action

While specific signaling pathways modulated by aminocyclopentanol stereoisomers are not extensively documented, their structural features suggest potential mechanisms of action, primarily through competitive inhibition of enzymes. As analogs of natural substrates, they can bind to the active site of an enzyme, preventing the binding of the endogenous substrate and thereby inhibiting the downstream signaling cascade.

G cluster_pathway Hypothetical Enzyme Inhibition Pathway Substrate Substrate Enzyme Enzyme Substrate->Enzyme Binds to active site Product Product Enzyme->Product Downstream Signaling Downstream Signaling Product->Downstream Signaling Aminocyclopentanol_Isomer Aminocyclopentanol Stereoisomer Aminocyclopentanol_Isomer->Inhibition Competitive Inhibition

General Mechanism of Enzyme Inhibition.

Conclusion

The stereochemistry of aminocyclopentanol is a pivotal factor governing its biological activity. As demonstrated by derivatives targeting HIV integrase, subtle changes in the three-dimensional arrangement of functional groups can lead to significant differences in potency and efficacy. While a comprehensive comparative dataset for all stereoisomers across various biological targets is not yet available, the existing evidence strongly underscores the necessity for the stereoselective synthesis and individual evaluation of each isomer in drug discovery programs. The experimental protocols and workflows provided in this guide offer a foundational framework for researchers to systematically investigate the structure-activity relationships of aminocyclopentanol stereoisomers, paving the way for the development of novel and highly selective therapeutic agents.

References

A Spectroscopic Showdown: Differentiating Cis and Trans Isomers of 3-Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug development and chemical research, the precise structural elucidation of stereoisomers is paramount for understanding molecular activity and ensuring product purity. For a molecule like 3-aminocyclopentanol, which contains two stereocenters, the spatial arrangement of the amino and hydroxyl groups as either cis or trans drastically influences its physical, chemical, and biological properties. This guide provides a detailed spectroscopic comparison of cis- and trans-3-aminocyclopentanol, supported by experimental data from analogous compounds and established spectroscopic principles, to aid researchers in their structural analysis.

The key to distinguishing between these two diastereomers lies in the distinct magnetic and vibrational environments of their respective atoms, which are influenced by their spatial orientations on the cyclopentane ring. These differences manifest as characteristic variations in Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, Infrared (IR) absorption frequencies, and mass spectrometry (MS) fragmentation patterns.

Comparative Spectroscopic Data

Table 1: Predicted ¹H NMR Data (in D₂O)

Protoncis-3-Aminocyclopentanol (Predicted δ, ppm)trans-3-Aminocyclopentanol (Predicted δ, ppm)Key Distinguishing Features
H-1 (CH-OH) ~4.1 - 4.3 (m)~3.9 - 4.1 (m)The H-1 proton in the cis isomer is expected to be more deshielded (downfield) due to steric interactions between the proximal hydroxyl and amino groups.
H-3 (CH-NH₂) ~3.3 - 3.5 (m)~3.0 - 3.2 (m)Similar to H-1, the H-3 proton in the cis isomer is expected to be at a lower field compared to the trans isomer.
Cyclopentyl H ~1.5 - 2.2 (m)~1.4 - 2.1 (m)Overlapping multiplets with subtle differences in chemical shifts and coupling constants.

Analysis of coupling constants is crucial. The vicinal coupling constant (³J) between H-1 and its adjacent protons, and H-3 and its adjacent protons, will differ between the isomers due to the different dihedral angles.

Table 2: Predicted ¹³C NMR Data (in D₂O)

Carboncis-3-Aminocyclopentanol (Predicted δ, ppm)trans-3-Aminocyclopentanol (Predicted δ, ppm)Key Distinguishing Features
C-1 (CH-OH) ~75 - 78~73 - 76The C-1 carbon in the cis isomer is expected to be deshielded due to steric compression (gamma-gauche effect).
C-3 (CH-NH₂) ~55 - 58~53 - 56Similar to C-1, the C-3 carbon in the cis isomer is expected to be at a lower field.
C-2, C-4, C-5 ~25 - 40~24 - 39Subtle differences in the chemical shifts of the other ring carbons are expected.

Table 3: Predicted IR Spectroscopy Data (in cm⁻¹)

Functional Groupcis-3-Aminocyclopentanol (Predicted Range)trans-3-Aminocyclopentanol (Predicted Range)Key Distinguishing Features
O-H Stretch ~3200 - 3500 (broad)~3300 - 3600 (broad)The cis isomer has a higher potential for intramolecular hydrogen bonding, which may result in a broader and slightly lower frequency O-H stretching band compared to the trans isomer where intermolecular hydrogen bonding dominates.
N-H Stretch ~3200 - 3400 (medium)~3250 - 3450 (medium)Similar to the O-H stretch, intramolecular hydrogen bonding in the cis isomer can affect the N-H stretching frequency.
C-O Stretch ~1050 - 1100~1070 - 1120The exact position can be influenced by hydrogen bonding.
N-H Bend ~1590 - 1650~1590 - 1650Generally similar for both isomers.

Table 4: Predicted Mass Spectrometry Data

Featurecis-3-Aminocyclopentanoltrans-3-AminocyclopentanolKey Distinguishing Features
Molecular Ion (M⁺) m/z 101m/z 101Both isomers will have the same molecular weight.
Major Fragments m/z 84 (M-NH₃), 83 (M-H₂O)m/z 84 (M-NH₃), 83 (M-H₂O)The primary fragmentation pathways involving the loss of ammonia or water are expected to be similar. Subtle differences in the relative intensities of fragment ions may be observed due to the different stereochemistry influencing the stability of the fragment ions.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of cis- and trans-3-aminocyclopentanol.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the aminocyclopentanol isomer in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

  • Instrumentation: A ¹H and ¹³C NMR spectrum should be acquired on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds.

    • For more detailed analysis, 2D NMR experiments such as COSY (Correlated Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be performed to determine proton-proton correlations and through-space interactions, respectively. NOESY is particularly useful for differentiating cis and trans isomers based on the spatial proximity of the H-1 and H-3 protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Neat (liquid): Place a drop of the neat liquid sample between two KBr or NaCl plates.

    • Solid (as hydrochloride salt): Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄ for observing free O-H stretch, though this is less common for highly polar molecules) and place it in a solution cell.

  • Instrumentation: An FT-IR (Fourier Transform Infrared) spectrometer.

  • Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Perform a background scan of the empty sample holder or solvent.

    • Acquire the sample spectrum and ratio it against the background.

3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Acquisition:

    • ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ at m/z 102.

    • EI-MS: Introduce the sample into the ion source (if sufficiently volatile) and acquire the mass spectrum. This will show the molecular ion (M⁺) at m/z 101 and its fragmentation pattern.

    • Tandem MS (MS/MS): To further investigate fragmentation, select the molecular ion (or protonated molecule) and subject it to collision-induced dissociation (CID) to obtain a fragment ion spectrum.

Visualization of the Analytical Workflow

The logical workflow for the spectroscopic comparison of cis- and trans-3-aminocyclopentanol can be visualized as follows:

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of 3-Aminocyclopentanol Isomers cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis of 3-Aminocyclopentanol Isomers Separation Separation of cis and trans Isomers Synthesis->Separation NMR NMR Spectroscopy (¹H, ¹³C, 2D) Separation->NMR IR IR Spectroscopy Separation->IR MS Mass Spectrometry Separation->MS Compare_NMR Compare Chemical Shifts & Coupling Constants NMR->Compare_NMR Compare_IR Compare Stretching Frequencies (H-bonding) IR->Compare_IR Compare_MS Compare Fragmentation Patterns MS->Compare_MS Identification Structural Elucidation Compare_NMR->Identification Compare_IR->Identification Compare_MS->Identification

Caption: Workflow for the spectroscopic comparison of 3-aminocyclopentanol isomers.

A Comparative Guide to the Efficacy of Different Acidic Reagents for Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in peptide synthesis and the development of active pharmaceutical ingredients.[1][2] Its widespread use is attributed to its stability across a range of reaction conditions and its facile removal under acidic conditions.[1][3] The selection of the appropriate acidic reagent for Boc deprotection is a critical decision that can significantly influence reaction efficiency, yield, and the integrity of other functional groups within a molecule.[3] This guide provides an objective comparison of common acidic reagents for Boc deprotection, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group under acidic conditions proceeds via a well-established mechanism. The process is initiated by the protonation of the carbonyl oxygen of the Boc group by an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3] This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free amine.[3][4] The liberated amine is then protonated by the excess acid to form the corresponding ammonium salt.[3]

A primary concern during this process is the generation of the reactive tert-butyl cation, which can lead to unwanted side reactions by alkylating nucleophilic residues.[3][5] To mitigate this, scavengers are often added to the reaction mixture to trap the electrophilic tert-butyl cation.[6]

Boc_Deprotection_Mechanism Boc_Amine R-NH-Boc Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H⁺ Acid H⁺ (e.g., TFA, HCl) Carbamic_Acid Carbamic Acid (R-NH-COOH) Protonated_Boc->Carbamic_Acid Cleavage tButyl_Cation tert-Butyl Cation Free_Amine Free Amine (R-NH₃⁺) Carbamic_Acid->Free_Amine Decarboxylation + H⁺ CO2 CO₂ Isobutylene Isobutylene tButyl_Cation->Isobutylene - H⁺ Experimental_Workflow start Start dissolve Dissolve Boc-protected amine in solvent start->dissolve add_acid Add acidic reagent (e.g., TFA or HCl) dissolve->add_acid react Stir at appropriate temperature add_acid->react monitor Monitor reaction (TLC or LC-MS) react->monitor workup Work-up monitor->workup Reaction complete neutralize Neutralize with base (if necessary) workup->neutralize extract Extract with organic solvent neutralize->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify product (if necessary) concentrate->purify end End purify->end

References

A Comparative Guide to Carbamate Formation Catalysts for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The carbamate functional group is a critical structural motif in a wide array of pharmaceuticals, agrochemicals, and materials. Its synthesis is a cornerstone of modern organic and medicinal chemistry. The choice of catalyst for carbamate formation significantly impacts reaction efficiency, selectivity, and environmental footprint. This guide provides an objective comparison of prominent catalytic systems for carbamate synthesis, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers, scientists, and drug development professionals in selecting the optimal catalyst for their specific needs.

Performance Comparison of Carbamate Formation Catalysts

The following table summarizes the performance of various catalysts in carbamate synthesis, highlighting key reaction parameters and outcomes. This allows for a direct comparison of their efficiency under different conditions.

Catalyst SystemReactantsTemperature (°C)Time (h)Yield (%)Key AdvantagesDisadvantages
Alkali Metal Carbonate Amine, Silicate Ester, CO21009Up to 97Inexpensive, non-toxic, broad substrate scope.Requires elevated temperatures and pressure.
Organocatalyst (Bifunctional) Unsaturated Amine, CO2, NIS-2072-12075-93 (ee)High enantioselectivity for cyclic carbamates.Long reaction times, sensitive to water content.
Electrocatalyst (Cu-N-C) Amine, CO2Room Temp.N/A71Mild conditions, avoids chemical oxidants/reductants.Requires specialized electrochemical setup.
Enzymatic (Esterase PestE) Amine, Carbonate3324Up to 99High yields in aqueous media, environmentally benign.Limited to specific carbonate donors, 24h reaction time.
Base (DBU) - Continuous Flow Amine, Alkyl Halide, CO270<145-92Rapid reaction times, scalable process.Requires a continuous flow reactor setup.

Experimental Protocols

Detailed methodologies for key catalytic systems are provided below to ensure reproducibility.

Alkali Metal Carbonate Catalyzed Carbamate Synthesis

This protocol is adapted from the synthesis of carbamates from amines, silicate esters, and carbon dioxide using potassium carbonate (K₂CO₃) as a catalyst.

Materials:

  • Amine (e.g., cyclohexylamine or aniline) (2.0 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • 1,2-dichloroethane (3.0 mL)

  • Carbon Dioxide (CO₂)

  • Autoclave reactor

Procedure:

  • To a high-pressure autoclave reactor, add the amine (2.0 mmol), potassium carbonate (2.0 mmol), and 1,2-dichloroethane (3.0 mL).

  • Seal the reactor and purge with CO₂ gas.

  • Pressurize the reactor with CO₂ to 1.0 MPa.

  • Heat the reaction mixture to 100 °C with stirring.

  • Maintain the reaction at 100 °C for 9 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the CO₂ pressure.

  • The reaction mixture can be analyzed by standard techniques (e.g., GC-MS, NMR) to determine the yield of the carbamate product.

  • Purify the product using column chromatography on silica gel.

Organocatalyzed Enantioselective Synthesis of Cyclic Carbamates

This protocol describes the enantioselective synthesis of a cyclic carbamate from a homoallylic amine using a bifunctional organocatalyst.

Materials:

  • Homoallylic amine (1.0 eq)

  • Bifunctional organocatalyst (e.g., (R,R)-7c) (10 mol%)

  • N-Iodosuccinimide (NIS) (1.2 eq)

  • Toluene (anhydrous, specific water content may be required)

  • Carbon Dioxide (CO₂)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the bifunctional organocatalyst (10 mol%).

  • Add anhydrous toluene to dissolve the catalyst. The reaction concentration is typically 0.13 M.

  • Cool the solution to -20 °C.

  • Add the homoallylic amine (1.0 eq) to the cooled solution.

  • Bubble CO₂ gas through the reaction mixture for a few minutes to ensure saturation.

  • Add N-Iodosuccinimide (NIS) (1.2 eq) to the reaction mixture.

  • Stir the reaction at -20 °C for 72 to 120 hours.

  • Monitor the reaction progress by TLC or other suitable analytical methods.

  • Upon completion, quench the reaction and purify the cyclic carbamate product by column chromatography.

  • Determine the enantiomeric excess (ee) by HPLC analysis on a chiral stationary phase.

Electrocatalytic Synthesis of Carbamates

This protocol outlines the general procedure for the electrocatalytic synthesis of carbamates using an atomically dispersed copper on N-doped carbon (Cu-N-C) catalyst.

Materials:

  • Cu-N-C catalyst on a suitable electrode (e.g., carbon paper)

  • Amine substrate

  • Anhydrous acetonitrile (MeCN) as the solvent

  • Tetrabutylammonium perchlorate (TBAP) as the supporting electrolyte

  • Carbon Dioxide (CO₂)

  • Electrochemical cell (H-type or single compartment)

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., platinum wire)

  • Potentiostat

Procedure:

  • Prepare the electrolyte solution by dissolving the supporting electrolyte (e.g., 0.1 M TBAP) in anhydrous acetonitrile.

  • Set up the electrochemical cell with the Cu-N-C working electrode, the reference electrode, and the counter electrode.

  • Saturate the electrolyte with CO₂ by bubbling the gas through the solution for at least 30 minutes.

  • Add the amine substrate to the electrolyte solution.

  • Perform the electrolysis at a constant potential under a continuous CO₂ atmosphere at room temperature.

  • After the electrolysis, the reaction mixture is analyzed by methods such as NMR and GC-MS to determine the product yield.

  • The product can be isolated and purified by standard chromatographic techniques.

Enzymatic Synthesis of Carbamates

This protocol is for the synthesis of carbamates using the promiscuous esterase PestE in an aqueous medium.

Materials:

  • Purified PestE enzyme (0.05 mg/mL)

  • Amine substrate (50 mM)

  • Carbonate substrate (e.g., diallyl carbonate) (200 mM)

  • Sodium phosphate buffer (100 mM, pH 8.0)

  • Reaction vessel (e.g., microcentrifuge tube or vial)

Procedure:

  • Prepare the reaction mixture by adding the sodium phosphate buffer, amine substrate, and carbonate substrate to a reaction vessel.

  • Initiate the reaction by adding the purified PestE enzyme solution.

  • Incubate the reaction at 33 °C with shaking for 24 hours.

  • Monitor the consumption of the amine substrate and the formation of the carbamate product using GC-MS or HPLC.

  • For preparative scale reactions, the product can be extracted with a suitable organic solvent and purified by column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key mechanistic pathways and experimental workflows in carbamate synthesis.

G General Mechanism of Amine-CO2 Reaction for Carbamate Formation Amine Amine (R₂NH) Zwitterion Zwitterionic Intermediate (R₂N⁺H-COO⁻) Amine->Zwitterion Nucleophilic Attack CO2 Carbon Dioxide (CO₂) CO2->Zwitterion CarbamateSalt Ammonium Carbamate Salt ([R₂NH₂]⁺[R₂NCOO]⁻) Zwitterion->CarbamateSalt Proton Transfer SecondAmine Second Amine Molecule (R₂NH) SecondAmine->CarbamateSalt

Caption: Reaction mechanism of carbamate formation from an amine and carbon dioxide.

G Experimental Workflow for Catalytic Carbamate Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Combine Reactants (Amine, Carbon Source) Catalyst Add Catalyst Reactants->Catalyst Solvent Add Solvent Catalyst->Solvent Conditions Set Reaction Conditions (Temperature, Pressure, Time) Solvent->Conditions Stirring Stir Reaction Mixture Conditions->Stirring Quench Quench Reaction Stirring->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Analysis Product Characterization (NMR, GC-MS, etc.) Purification->Analysis Yield Determine Yield Analysis->Yield

Caption: A generalized experimental workflow for the synthesis and analysis of carbamates.

Safety Operating Guide

Proper Disposal of tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate, a common reagent in chemical synthesis. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel from potential hazards.

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The following table summarizes the necessary PPE for handling this compound, based on safety data sheet recommendations.[1][2][3]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[3]Protects eyes from potential splashes or airborne particles of the compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1]Prevents direct skin contact with the chemical. Gloves should be inspected before use and disposed of properly after handling the compound.[1][3]
Body Protection A standard laboratory coat or other protective clothing.[4]Shields skin and personal clothing from accidental spills.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if handling large quantities or if dust is generated.[2]Provides respiratory protection from inhaling dust or aerosols, especially in poorly ventilated areas.[4] All handling should ideally be conducted in a well-ventilated fume hood.[1][5]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal company.[3][6][7] This ensures that the compound is managed in an environmentally responsible and compliant manner.

1. Waste Collection and Storage:

  • Solid Waste: Collect surplus or non-recyclable solid this compound in a designated, clearly labeled, and sealed container.[4][8][9] The container must be compatible with the chemical and marked as "Hazardous Waste" with the full chemical name.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, contaminated gloves, and absorbent pads, must also be collected and disposed of as hazardous waste.[9] Place these items in the same designated hazardous waste container.

  • Solutions: If the compound is in a solution, it should be offered to a licensed disposal company.[6] Do not mix with other incompatible waste streams.[9]

2. Spill Management:

  • In the event of a spill, avoid generating dust.[2][4][8]

  • Use an inert absorbent material such as sand, silica gel, or vermiculite to contain the spill.[1][5]

  • Sweep or vacuum up the absorbed material and place it into a suitable, sealed container for disposal.[2][3][8]

  • Ensure the area is well-ventilated during cleanup.[2][4]

  • Prevent the spilled material from entering drains or waterways.[1][4][5][10]

3. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[9]

  • Follow all institutional, local, state, and federal regulations for waste manifest and record-keeping.[9]

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of this compound ppe 1. Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe assess_form 2. Assess the Form of the Waste ppe->assess_form solid_waste Solid Compound or Contaminated Materials assess_form->solid_waste Solid liquid_waste Compound in Solution assess_form->liquid_waste Liquid spill Accidental Spill assess_form->spill Spill collect_solid 3a. Collect in a Labeled, Sealed Hazardous Waste Container solid_waste->collect_solid collect_liquid 3b. Collect in a Labeled, Sealed Hazardous Waste Container. Do Not Mix with Incompatible Waste. liquid_waste->collect_liquid contain_spill 3c. Contain with Inert Absorbent. Avoid Dust Generation. spill->contain_spill contact_ehs 5. Contact EHS or Licensed Waste Disposal Company for Pickup collect_solid->contact_ehs collect_liquid->contact_ehs collect_spill 4c. Sweep/Vacuum into a Labeled, Sealed Hazardous Waste Container contain_spill->collect_spill collect_spill->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

Summary of Disposal Methods

The table below outlines the primary disposal methods and important considerations for this compound.

Disposal MethodKey Considerations
Licensed Waste Disposal This is the most recommended method.[3][6][7] Ensure the disposal company is licensed and compliant with all relevant regulations. Provide a complete and accurate description of the waste.
Incineration Some safety data sheets suggest burning in a chemical incinerator equipped with an afterburner and scrubber.[6] This should only be performed by a licensed facility with the appropriate equipment to handle potentially hazardous combustion byproducts.
Drain Disposal Prohibited. Do not dispose of this chemical down the drain.[1][4][5][10] This can lead to environmental contamination.
Landfill (Household Waste) Prohibited. This compound should not be disposed of with regular household garbage.[10] It must be treated as chemical waste.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within their research endeavors.

References

Personal protective equipment for handling tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate (CAS No. 154737-89-0). Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, the compound is classified with the following hazards:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

  • Harmful if Swallowed or Inhaled: May be harmful if ingested or comes into contact with skin.

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:

PPE CategorySpecification
Eye Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
Hand Protection Wear appropriate protective gloves to prevent skin exposure. Nitrile rubber gloves are recommended.
Body Protection Wear appropriate protective clothing to prevent skin exposure, such as a lab coat and long-sleeved clothing.
Respiratory Protection If dusts are generated or if working in a poorly ventilated area, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.

Safe Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.

  • Avoid Dust Formation: Take measures to prevent the formation of dust and aerosols.

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas. Remove contaminated clothing and wash it before reuse.

  • Electrostatic Charge: Take measures to prevent the build-up of electrostatic charge.

Storage:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.

  • Temperature: Store in a cool place. Some suppliers recommend storage at room temperature, while others suggest refrigeration at 2-8°C. Always consult the supplier's specific recommendation.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

Spill and Emergency Procedures

Immediate and appropriate response to spills and emergencies is crucial to prevent harm to personnel and the environment.

Spill Cleanup:

  • Evacuate and Ventilate: Evacuate the immediate area of the spill and ensure adequate ventilation.

  • Personal Protection: Before attempting cleanup, don the appropriate personal protective equipment as outlined in Section 1.

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, closed container for disposal. For liquid spills, absorb the material with an inert absorbent (e.g., sand, silica gel, vermiculite) and transfer it to a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Waste Disposal: Dispose of the contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately.

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination.

  • Waste Characterization: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

  • Licensed Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.

  • Incineration: For stable carbamate compounds, disposal through a licensed chemical waste management company, which may involve incineration, is a standard procedure.

  • Contaminated Packaging: Dispose of as unused product. Do not re-use empty containers.

Diagrams

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh/Measure Weigh/Measure Prepare Workspace->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Doff PPE Doff PPE Decontaminate Workspace->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Workflow for Handling the Chemical

Disposal Plan for this compound Waste cluster_collection Waste Collection cluster_disposal Disposal Collect Waste Collect Waste Label Container Label Container Collect Waste->Label Container Store Securely Store Securely Label Container->Store Securely Contact Licensed Vendor Contact Licensed Vendor Store Securely->Contact Licensed Vendor Arrange Pickup Arrange Pickup Contact Licensed Vendor->Arrange Pickup Incineration Incineration Arrange Pickup->Incineration

Caption: Chemical Waste Disposal Plan

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.